molecular formula C13H12Cl3N7O B15430143 DCBA CAS No. 90689-42-2

DCBA

カタログ番号: B15430143
CAS番号: 90689-42-2
分子量: 388.6 g/mol
InChIキー: LDLGACIGSGYPIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DCBA is a useful research compound. Its molecular formula is C13H12Cl3N7O and its molecular weight is 388.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

90689-42-2

分子式

C13H12Cl3N7O

分子量

388.6 g/mol

IUPAC名

3,5-diamino-6-chloro-N-[(E)-[(2,4-dichlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12Cl3N7O/c14-7-2-1-6(8(15)3-7)4-20-21-5-19-13(24)9-11(17)23-12(18)10(16)22-9/h1-3,5,20H,4H2,(H4,17,18,23)(H,19,21,24)

InChIキー

LDLGACIGSGYPIY-UHFFFAOYSA-N

異性体SMILES

C1=CC(=C(C=C1Cl)Cl)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)N)N

正規SMILES

C1=CC(=C(C=C1Cl)Cl)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N

製品の起源

United States

Foundational & Exploratory

what is the chemical structure of DCBA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Identity and Structure of DCBA

Executive Summary: The acronym "this compound" is an ambiguous identifier that can refer to several distinct chemical compounds. This technical guide provides an in-depth analysis of the most prominent molecules designated as this compound, with a focus on their chemical structures, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The primary compounds discussed are 2,4-Dichlorobenzoic Acid, 3,5-Dichlorophenylboronic Acid, and 2,4-Dichlorobenzyl Alcohol.

The abbreviation "this compound" is not a unique identifier and has been used to refer to multiple chemical entities. This lack of specificity necessitates careful clarification when encountering this term in scientific literature and databases. The following diagram illustrates the different molecules that can be represented by this acronym, highlighting the importance of using unambiguous identifiers such as the CAS number or full IUPAC name in scientific communication.

DCBA_Ambiguity cluster_this compound Common this compound Variants This compound This compound node_acid 2,4-Dichlorobenzoic Acid This compound->node_acid Carboxylic Acid node_boronic 3,5-Dichlorophenylboronic Acid This compound->node_boronic Boronic Acid node_alcohol 2,4-Dichlorobenzyl Alcohol This compound->node_alcohol Alcohol node_other Other Variants (e.g., 3,4-Dichlorobenzoic Acid, 3,4-Dichlorobenzylamine) This compound->node_other Less Common

Caption: Logical diagram illustrating the ambiguity of the acronym this compound.

2,4-Dichlorobenzoic Acid

2,4-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid. It serves as a key intermediate in the synthesis of various chemicals, including herbicides and pharmaceuticals.[1] It is also known to be a bacterial metabolite.[2]

Chemical Structure and Properties

The chemical structure of 2,4-Dichlorobenzoic acid features a benzene ring substituted with a carboxylic acid group and two chlorine atoms at positions 2 and 4.

Table 1: Physicochemical Properties of 2,4-Dichlorobenzoic Acid

PropertyValueReference
IUPAC Name 2,4-dichlorobenzoic acid[3]
CAS Number 50-84-0[3][4]
Molecular Formula C₇H₄Cl₂O₂[1][4]
Molecular Weight 191.01 g/mol [3][4]
Appearance White to slightly yellowish powder[2][3]
Melting Point 157-164 °C[1][5]
Boiling Point Sublimes[2]
SMILES C1=CC(=C(C=C1Cl)Cl)C(=O)O[3]
InChIKey ATCRIUVQKHMXSH-UHFFFAOYSA-N[4][6]
Experimental Protocols

A common method for the preparation of 2,4-Dichlorobenzoic acid is the liquid-phase oxidation of 2,4-dichlorotoluene.[5][7][8]

Protocol:

  • The oxidation is carried out in a liquid phase using a gas containing molecular oxygen (e.g., air).[7]

  • The reaction takes place in a lower fatty acid solvent, such as acetic acid.[7]

  • A catalyst system containing Cobalt (Co), Manganese (Mn), and Bromine (Br) is employed.[7]

  • The reaction temperature is typically maintained between 100-220 °C.[7]

  • This method allows for the production of 2,4-Dichlorobenzoic acid in high yield and purity.[7]

The following diagram illustrates the workflow for this synthesis:

synthesis_24this compound start 2,4-Dichlorotoluene process Liquid-Phase Oxidation (Air, Acetic Acid, Co/Mn/Br catalyst, 100-220°C) start->process end 2,4-Dichlorobenzoic Acid process->end

Caption: Workflow for the synthesis of 2,4-Dichlorobenzoic Acid.

3,5-Dichlorophenylboronic Acid

3,5-Dichlorophenylboronic acid is an organoboron compound that is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.[9][10]

Chemical Structure and Properties

This molecule consists of a dichlorinated phenyl ring bonded to a boronic acid functional group (-B(OH)₂).

Table 2: Physicochemical Properties of 3,5-Dichlorophenylboronic Acid

PropertyValueReference
IUPAC Name (3,5-dichlorophenyl)boronic acid[11]
CAS Number 67492-50-6[11]
Molecular Formula C₆H₅BCl₂O₂[11]
Molecular Weight 190.81 g/mol [11]
Appearance White to off-white powder or crystals[10]
SMILES OB(O)C1=CC(Cl)=CC(Cl)=C1[11]
InChIKey DKYRKAIKWFHQHM-UHFFFAOYSA-N[11]
Experimental Protocols

3,5-Dichlorophenylboronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are important scaffolds in drug discovery.[12][13]

Protocol Outline:

  • An aryl halide (e.g., an aryl bromide or iodide) is reacted with 3,5-Dichlorophenylboronic acid.

  • The reaction is catalyzed by a palladium(0) complex.

  • A base, such as sodium carbonate or potassium phosphate, is required.

  • The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • The mixture is heated to drive the reaction to completion.

The role of 3,5-Dichlorophenylboronic acid in this reaction is depicted below:

suzuki_coupling aryl_halide Aryl Halide (Ar-X) catalyst Pd(0) Catalyst + Base aryl_halide->catalyst boronic_acid 3,5-Dichlorophenylboronic Acid boronic_acid->catalyst product Biaryl Product catalyst->product C-C bond formation

Caption: Role of 3,5-Dichlorophenylboronic acid in Suzuki-Miyaura coupling.

2,4-Dichlorobenzyl Alcohol

2,4-Dichlorobenzyl alcohol is a mild antiseptic agent used in products such as throat lozenges for the symptomatic relief of mouth and throat infections.[14][15]

Chemical Structure and Properties

The structure of 2,4-Dichlorobenzyl alcohol comprises a benzyl alcohol core with two chlorine substituents on the benzene ring at the 2 and 4 positions.

Table 3: Physicochemical Properties of 2,4-Dichlorobenzyl Alcohol

PropertyValueReference
IUPAC Name (2,4-dichlorophenyl)methanol
CAS Number 1777-82-8[12]
Molecular Formula C₇H₆Cl₂O[12]
Molecular Weight 177.03 g/mol
Appearance White to light yellow powder or crystal[12]
SMILES C1=CC(=C(C=C1Cl)Cl)CO
InChIKey ZXIJGNVTRLVCLO-UHFFFAOYSA-N
Mechanism of Action

The antiseptic and local anesthetic properties of 2,4-Dichlorobenzyl alcohol are attributed to a dual mechanism of action.[4][14][15] It is thought to cause the denaturation of microbial proteins and also exhibits a blockade of sodium channels.[4][14][16]

The proposed mechanism is outlined in the following diagram:

mechanism_24DCB_alcohol This compound 2,4-Dichlorobenzyl Alcohol protein Microbial Proteins This compound->protein interacts with na_channel Sodium Channels This compound->na_channel acts on denaturation Denaturation protein->denaturation blockade Blockade na_channel->blockade antiseptic Antiseptic Effect denaturation->antiseptic anesthetic Local Anesthetic Effect blockade->anesthetic

Caption: Proposed mechanism of action for 2,4-Dichlorobenzyl Alcohol.

Experimental Protocols

2,4-Dichlorobenzyl alcohol can be synthesized from 2,4-dichlorobenzyl chloride through a two-stage process involving esterification followed by hydrolysis.[1][3][17]

Protocol:

  • Stage 1 (Esterification): 2,4-dichlorobenzyl chloride is reacted with a water-soluble salt of an organic acid (e.g., sodium acetate) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate). This reaction yields the corresponding 2,4-dichlorobenzyl ester.[1][3]

  • Stage 2 (Hydrolysis): The 2,4-dichlorobenzyl ester is then hydrolyzed using a strong base (e.g., sodium hydroxide) to produce 2,4-dichlorobenzyl alcohol.[1][3]

  • The product can be purified by extraction and recrystallization to achieve high purity.[17]

References

The Emergence of DCBA as a Primary Biomarker for DEET Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of 3-(diethylcarbamoyl)benzoic acid (DCBA) as a principal urinary biomarker for assessing human exposure to N,N-diethyl-meta-toluamide (DEET), the most common active ingredient in insect repellents. Targeted at researchers, scientists, and drug development professionals, this document consolidates current knowledge on DEET metabolism, analytical methodologies for this compound quantification, and key quantitative findings from recent biomonitoring studies.

Executive Summary

The widespread use of DEET-containing products necessitates reliable methods for exposure assessment. While DEET itself can be measured in biological matrices, its rapid metabolism makes its urinary metabolites more sensitive and accurate biomarkers of exposure.[1] Among these, this compound has been identified as the most frequently detected and predominant metabolite, making it an ideal candidate for biomonitoring.[2][3][4] This guide details the metabolic pathway from DEET to this compound, provides in-depth experimental protocols for its analysis, and presents a synthesis of quantitative data from various human exposure studies.

The Metabolic Pathway of DEET to this compound

Upon dermal absorption or ingestion, DEET undergoes extensive metabolism in the body, primarily orchestrated by cytochrome P450 enzymes in the liver.[1] The primary metabolic route involves the oxidation of the methyl group on the benzene ring. This process occurs in a two-step oxidative pathway.

Initially, the methyl group of DEET is hydroxylated to form N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB).[2] This intermediate is then further oxidized to produce the carboxylic acid metabolite, 3-(diethylcarbamoyl)benzoic acid (this compound).[2] Both DEET and its metabolites can also undergo Phase II metabolism, such as glucuronidation, before being excreted.[2] The majority of absorbed DEET is metabolized and excreted in the urine, with this compound being a major urinary metabolite.[5][6]

DEET_Metabolism cluster_liver Liver Metabolism (Cytochrome P450) DEET N,N-diethyl-meta-toluamide (DEET) DHMB N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB) DEET->DHMB Phase I Oxidation (Hydroxylation) This compound 3-(diethylcarbamoyl)benzoic acid (this compound) DHMB->this compound Phase I Oxidation (Oxidation) Urine Urinary Excretion This compound->Urine Experimental_Workflow Urine_Sample Urine Sample (0.1 mL) Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) Urine_Sample->Enzymatic_Hydrolysis Online_SPE Online Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->Online_SPE HPLC HPLC Separation (Reversed-phase C18 column) Online_SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) (Isotope Dilution) HPLC->MSMS Quantification Quantification of this compound MSMS->Quantification

References

Toxicological Profile of Dichlorinated Aromatic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide on the toxicological profile of "DCBA" addresses the ambiguity of this acronym by focusing on a well-documented class of related chemicals: Dichlorobenzenes (DCBs) . The term "this compound" is not a standard scientific abbreviation for a single chemical entity, and search results indicate it could refer to several different substances, including dichlorobenzenes or 3-(diethylcarbamoyl)benzoic acid. This document uses dichlorobenzenes as a representative example to illustrate the structure and content of a comprehensive toxicological profile. The data presented herein specifically pertains to dichlorobenzene isomers (1,2-DCB, 1,3-DCB, and 1,4-DCB) and should not be extrapolated to other compounds without independent verification.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the toxicological properties of dichlorobenzenes, supported by quantitative data, experimental methodologies, and pathway visualizations.

Chemical Identity and Physical Properties

Dichlorobenzenes are chlorinated aromatic compounds. 1,2-DCB is primarily used as a chemical intermediate, while 1,3-DCB is used in the production of various herbicides, insecticides, and pharmaceuticals. 1,4-DCB is commonly used as a space deodorant and for moth control.[1] The physical and chemical properties of DCB isomers are summarized below.

Property1,2-Dichlorobenzene1,3-Dichlorobenzene1,4-Dichlorobenzene
CAS Number 95-50-1541-73-1106-46-7
Molecular Formula C6H4Cl2C6H4Cl2C6H4Cl2
Molecular Weight 147.00 g/mol 147.00 g/mol 147.00 g/mol
Appearance Colorless liquidColorless liquidColorless to white crystalline solid
Odor Pleasant odorUnspecifiedCharacteristic odor
Boiling Point 180.5 °C173 °C174.1 °C
Melting Point -17.0 °C-24.7 °C53.1 °C
Water Solubility 145 mg/L at 25 °C123 mg/L at 25 °C80 mg/L at 25 °C

Toxicokinetics

The toxicokinetics of dichlorobenzenes involve absorption, distribution, metabolism, and excretion. Following inhalation or oral exposure, DCBs are readily absorbed into the bloodstream. They are distributed to various tissues, with a tendency to accumulate in adipose tissue due to their lipophilic nature. Metabolism primarily occurs in the liver through oxidation, leading to the formation of dichlorophenols, which are then conjugated with glutathione and excreted in the urine.

Non-Clinical Toxicology

A summary of the key non-clinical toxicology findings for dichlorobenzenes is presented below, categorized by the route of exposure and health effect.

Inhalation Toxicity
Study TypeSpeciesExposure DurationNOAELLOAELEffects Observed
AcuteRat6 hours-1532 ppm (LC50)Mortality
AcuteMouse6 hours-1236 ppm (LC50)Mortality
ChronicHumanOccupational-100 ppmIrritation to eyes and respiratory passages
Oral Toxicity
Study TypeSpeciesExposure DurationNOAELLOAELEffects Observed
AcuteRatSingle dose-300 mg/kgLiver and kidney toxicity
SubchronicRat90 days10 mg/kg/day25 mg/kg/dayIncreased liver weight, hepatocellular hypertrophy
ChronicMouse2 years-120 mg/kg/dayLiver and kidney tumors
Genotoxicity

In vitro and in vivo studies have shown mixed results for the genotoxicity of dichlorobenzenes. Some studies have indicated a potential for DNA damage, while others have been negative. The EPA has classified 1,3-DCB as not classifiable as to human carcinogenicity (Group D).[2]

Carcinogenicity

Chronic oral exposure to 1,4-DCB has been shown to cause liver tumors in mice and kidney tumors in male rats. The International Agency for Research on Cancer (IARC) has classified 1,4-DCB as possibly carcinogenic to humans (Group 2B).

Mechanisms of Toxicity

The primary target organ for dichlorobenzene toxicity is the liver.[2] The proposed mechanism of toxicity involves metabolic activation to reactive metabolites that can bind to cellular macromolecules, leading to oxidative stress, cellular damage, and, in chronic cases, tumor formation. For 1,4-DCB, the mechanism of kidney tumorigenesis in male rats is thought to be related to the accumulation of alpha-2u-globulin.

Below is a generalized signaling pathway for hepatotoxicity induced by chlorinated aromatic compounds.

Hepatotoxicity_Pathway cluster_cell Hepatocyte DCB Dichlorobenzene (Parent Compound) Metabolism CYP450 Metabolism DCB->Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Epoxides, Quinones) Metabolism->ReactiveMetabolites GSH_Depletion GSH Depletion ReactiveMetabolites->GSH_Depletion ProteinBinding Covalent Binding to Proteins ReactiveMetabolites->ProteinBinding OxidativeStress Oxidative Stress GSH_Depletion->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation MitochondrialDamage Mitochondrial Dysfunction ProteinBinding->MitochondrialDamage LipidPeroxidation->MitochondrialDamage CellDeath Cell Death (Necrosis, Apoptosis) MitochondrialDamage->CellDeath Inflammation Inflammation CellDeath->Inflammation Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity

Caption: Generalized signaling pathway for dichlorobenzene-induced hepatotoxicity.

Experimental Protocols

The following are outlines of standard experimental protocols used in the toxicological assessment of chemicals like dichlorobenzenes.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Test Animals: Typically, female rats from a standard strain are used.

  • Procedure:

    • A single animal is dosed with the test substance at a starting dose level.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower level.

    • This sequential dosing continues until the criteria for stopping the test are met.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

  • Procedure:

    • Several strains of bacteria, each carrying a different mutation in the histidine (for Salmonella) or tryptophan (for E. coli) operon, are used.

    • The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

    • The bacteria are plated on a minimal agar medium lacking the specific amino acid.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.

Below is a workflow diagram for a typical in vivo toxicology study.

InVivo_Workflow cluster_study In Vivo Toxicology Study Workflow AnimalAcclimation Animal Acclimation (e.g., Rats, 1 week) GroupAssignment Randomized Group Assignment (Control, Low, Mid, High Dose) AnimalAcclimation->GroupAssignment Dosing Daily Dosing (e.g., Oral Gavage for 90 days) GroupAssignment->Dosing InLifeObservations In-Life Observations (Clinical Signs, Body Weight, Food Consumption) Dosing->InLifeObservations ClinicalPathology Clinical Pathology (Blood and Urine Analysis at Termination) Dosing->ClinicalPathology Necropsy Necropsy and Organ Weights InLifeObservations->Necropsy ClinicalPathology->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology DataAnalysis Statistical Data Analysis Histopathology->DataAnalysis Report Final Study Report DataAnalysis->Report

Caption: A typical workflow for an in vivo subchronic toxicology study.

Conclusion

The toxicological profile of dichlorobenzenes is characterized by hepatotoxicity and, for some isomers, potential carcinogenicity. The mechanisms of toxicity are linked to metabolic activation and oxidative stress. The provided data and protocols offer a framework for understanding and evaluating the toxicological risks associated with this class of chemicals. For a definitive toxicological profile of a specific compound referred to as "this compound," a clear chemical identity (e.g., CAS number) is essential for targeted data retrieval and analysis.

References

An In-depth Technical Guide to the Detection of 3-(diethylcarbamoyl)benzoic acid (DCBA) in Human Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(diethylcarbamoyl)benzoic acid (DCBA) is a primary metabolite of N,N-diethyl-m-toluamide (DEET), the most common active ingredient in commercial insect repellents.[1][2] Given the widespread use of DEET-containing products, there is significant interest in monitoring human exposure. This compound is considered a more reliable and sensitive urinary biomarker of DEET exposure than DEET itself, as it is detected more frequently and at higher concentrations in the general population.[1][3][4] According to the National Health and Nutrition Examination Survey (NHANES), an estimated 84% of the U.S. population has detectable concentrations of this compound in their urine.[1] This guide provides a comprehensive overview of the state-of-the-art methodology for this compound detection in human urine, presents key quantitative data, and outlines detailed experimental protocols for researchers in the field.

Metabolic Pathway of DEET to this compound

DEET undergoes Phase I metabolism in the liver, primarily mediated by cytochrome P-450 enzymes.[3][4] The metabolic process involves the oxidation of the methyl group on the benzyl ring, leading to the formation of N,N-diethyl-3-hydroxymethylbenzamide (DHMB). This intermediate is further oxidized to a short-lived aldehyde, which is then converted to the final carboxylic acid metabolite, this compound.[3] Both DEET and its metabolites can also undergo Phase II metabolism, such as glucuronidation, before being excreted in the urine.[3]

DEET_Metabolism DEET N,N-diethyl-m-toluamide (DEET) DHMB N,N-diethyl-3-hydroxymethylbenzamide (DHMB) DEET->DHMB   Phase I Oxidation (Cytochrome P-450) This compound 3-(diethylcarbamoyl)benzoic acid (this compound) DHMB->this compound   Phase I Oxidation Urine Urinary Excretion This compound->Urine

Metabolic pathway of DEET to its primary urinary metabolite, this compound.

Quantitative Data on this compound in Human Urine

The following table summarizes urinary concentrations of this compound from the National Health and Nutrition Examination Survey (NHANES) for the U.S. population between 2007 and 2010. This data provides a valuable reference for population-level exposure to DEET.

Survey Years Population Group Sample Size Geometric Mean (95% CI) (µg/L) 50th Percentile (95% CI) (µg/L) 75th Percentile (95% CI) (µg/L) 90th Percentile (95% CI) (µg/L) 95th Percentile (95% CI) (µg/L)
2007–2008 Total2,5383.50 (2.64–4.64)2.37 (1.88–3.10)9.14 (5.61–14.5)33.9 (20.5–53.1)79.2 (37.9–145)
2009–2010 Total2,7354.54 (3.35–6.15)3.40 (2.31–4.95)13.8 (8.63–20.6)51.9 (31.1–108)165 (57.8–464)
2007–2008 6–11 years3784.44 (3.73–5.29)3.44 (2.70–5.87)12.7 (9.54–15.9)42.0 (24.2–70.4)79.7 (44.9–114)
2009–2010 6–11 years3856.44 (3.72–11.1)5.35 (2.58–8.86)18.5 (8.15–37.9)83.8 (28.4–439)316 (41.2–3970)
2007–2008 12–19 years3805.26 (3.47–7.98)4.37 (2.68–5.98)13.1 (6.81–25.8)35.4 (20.4–71.2)71.2 (30.7–700)
2009–2010 12–19 years3986.58 (4.49–9.66)4.63 (2.82–8.64)18.9 (10.7–33.6)87.8 (32.9–186)186 (31.1–1130)
2007–2008 20–59 years1,1573.33 (2.56–4.35)2.23 (1.83–2.90)7.95 (5.05–14.5)30.8 (17.4–53.1)75.6 (39.3–131)
2009–2010 20–59 years1,3004.39 (3.29–5.86)3.33 (2.23–4.95)14.0 (8.36–20.9)51.4 (32.6–95.8)138 (52.9–280)
2007–2008 ≥60 years6232.78 (1.75–4.42)1.64 (0.936–3.06)6.15 (3.08–16.9)34.7 (16.3–75.4)103 (32.4–200)
2009–2010 ≥60 years6523.42 (2.39–4.91)2.13 (1.45–4.00)9.63 (5.33–17.1)35.4 (19.7–63.8)103 (43.2–346)
Data sourced from the National Health and Nutrition Examination Survey (NHANES) 2007–2010.[5]

Experimental Protocol: On-line SPE-HPLC-MS/MS

The gold standard for the quantification of this compound in human urine is on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography-isotope dilution tandem mass spectrometry (HPLC-MS/MS).[3][6][7] This method offers high throughput, sensitivity, and selectivity, requiring only a small volume of urine.[3]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure Urine_Sample 1. Urine Sample Collection (100-200 µL) ISTD_Spike 2. Spiking with Isotope-Labeled Internal Standards Urine_Sample->ISTD_Spike Enzymatic_Hydrolysis 3. Enzymatic Hydrolysis (to deconjugate metabolites) ISTD_Spike->Enzymatic_Hydrolysis Acidification 4. Sample Acidification Enzymatic_Hydrolysis->Acidification Online_SPE 5. On-line Solid-Phase Extraction (Analyte pre-concentration) Acidification->Online_SPE Injection HPLC_Separation 6. HPLC Separation (Reversed-phase analytical column) Online_SPE->HPLC_Separation MSMS_Detection 7. Tandem Mass Spectrometry (Detection and Quantification) HPLC_Separation->MSMS_Detection Data_Analysis 8. Data Analysis (Quantification using calibration curves) MSMS_Detection->Data_Analysis Data Acquisition

Workflow for the analysis of this compound in human urine samples.

Reagents and Materials
  • HPLC-grade methanol and acetonitrile

  • Deionized water

  • Formic acid

  • β-glucuronidase enzyme solution

  • This compound analytical standard

  • Isotope-labeled this compound internal standard (ISTD)

  • Quality control (QC) urine pools (low and high concentrations)

Sample Preparation
  • Aliquoting: In a 96-well plate, add 100-200 µL of each urine sample, standard calibrator, and QC sample to designated wells.[7]

  • Internal Standard Spiking: Add a solution containing the isotope-labeled internal standard to each well.[7]

  • Enzymatic Hydrolysis: To account for Phase II metabolites, perform enzymatic hydrolysis. Add a β-glucuronidase enzyme solution to each well and incubate the plate (e.g., for 17 hours at 37°C) to deconjugate the glucuronidated forms of this compound.[3][7]

  • Acidification: After incubation, stop the enzymatic reaction and acidify the samples by adding a small volume of formic acid to each well.[7]

Instrumental Analysis: On-line SPE-HPLC-MS/MS
  • System Configuration: The system consists of an HPLC system with two pumps (one for SPE, one for analytical gradient), an autosampler, a column switching valve, an on-line SPE column, an analytical column, and a tandem mass spectrometer.

  • On-line SPE:

    • Loading/Washing: The prepared sample is injected and loaded onto a pre-concentration column (e.g., a monolithic or reversed-phase SPE column).[3][7] During this step, interfering hydrophilic substances are washed to waste.

    • Elution: After washing, the column switching valve is actuated, and the analytical HPLC mobile phase back-flushes the retained analytes (including this compound and its ISTD) from the SPE column onto the analytical column.[7]

  • HPLC Separation:

    • Column: A reversed-phase analytical column (e.g., C18) is used to chromatographically separate this compound from other urine components.[3]

    • Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol is typically used.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: The column effluent is directed to the mass spectrometer's ion source, typically using atmospheric pressure chemical ionization (APCI) in positive ion mode.[3][6]

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and its isotope-labeled internal standard are monitored for sensitive and selective quantification.[3]

Quality Control and Quantification
  • Calibration: A calibration curve is generated using standard solutions of known this compound concentrations.

  • Quantification: The concentration of this compound in the urine samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

  • Quality Control: Low and high concentration QC samples are analyzed in each analytical run to ensure the accuracy and precision of the data.[1] Limits of detection (LOD) for this compound are typically in the range of 0.1 to 1.0 ng/mL (or µg/L).[1][3][6]

Conclusion

The quantification of urinary this compound is a robust and reliable method for assessing human exposure to DEET. The on-line SPE-HPLC-MS/MS methodology detailed in this guide provides the necessary sensitivity, specificity, and throughput for large-scale biomonitoring studies and clinical research. The provided quantitative data from NHANES serves as a crucial baseline for interpreting exposure levels in various populations. This technical guide equips researchers and professionals with the foundational knowledge required to implement and interpret this compound detection in human urine samples.

References

background levels of DCBA in the general population

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the acronym "DCBA" is necessary for this in-depth technical guide. The literature reveals that "this compound" can refer to at least two distinct chemical compounds relevant to human exposure and biomonitoring:

  • 2,6-Dichlorobenzamide (BAM) : A primary degradation product of the herbicide dichlobenil, which is a notable contaminant in groundwater and drinking water.

  • 3-Diethylcarbamoyl benzoic acid : A major metabolite of N,N-diethyl-m-toluamide (DEET), the active ingredient in many insect repellents.

Given that researchers, scientists, and drug development professionals require chemical specificity, this guide will address both compounds in separate sections to avoid ambiguity and provide a comprehensive overview of the available data for each.

Section 1: 2,6-Dichlorobenzamide (BAM)

Data Presentation: BAM in Drinking Water

The following table summarizes the quantitative data on BAM concentrations found in drinking water, primarily from Danish environmental surveys. These findings are significant as they represent a direct source of exposure to the general population in the surveyed regions.

Location/Study PeriodSample TypeMean/Median Concentration (µg/L)Maximum Concentration (µg/L)Percentage of Samples Exceeding 0.1 µg/LReference
Denmark / 1992-2001Water supply wellsMean: 0.318 / Median: 0.0405607.2%[2]
Denmark (Four Counties) / 2002Small water supply wellsNot Reported14Not Reported[2]
Experimental Protocols for BAM Analysis in Water

The accurate quantification of BAM in environmental samples is critical for assessing public health risks. Two primary methodologies are highlighted in the literature: Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. GC/MS Method for BAM in Water

This method involves solid-phase extraction (SPE) followed by analysis using a gas chromatograph coupled with a mass spectrometer.

  • Principle : A water sample is passed through a solid-phase extraction disk which retains BAM. The analyte is then eluted with a solvent, concentrated, and analyzed by GC/MS in selected ion monitoring (SIM) mode for quantification.[3]

  • Sample Preparation :

    • A 1-liter water sample is passed through a divinylbenzene (DVB) Speedisk™ solid phase extraction disk under vacuum.[3]

    • The disk is eluted with methylene chloride.[3]

    • 1-heptanol is added as a keeper, and the eluate is gently concentrated under a nitrogen stream.[3]

    • An internal standard (e.g., 2,4,6-trichlorobenzonitrile) is added to the concentrated sample for quantitation.[3]

  • Instrumentation :

    • Gas Chromatograph : Equipped with a Restek RTX-200 column (30 m X 0.25 mm X 0.5 µm).[3]

    • Temperature Program : 70°C for 1 min, then ramped at 10°C/min to 270°C and held for 1 min.[3]

    • Mass Spectrometer : Operated in Selected Ion Monitoring (SIM) mode, monitoring m/z 171, 173, 175, 189, 205, and 207.[3]

  • Quantification : A 5-point calibration curve is generated by plotting the analyte/internal standard ratio against the concentration. The limit of quantitation (LOQ) for this method is reported as 0.100 µg/L.[3]

2. LC-MS/MS Method for BAM in Water

This method offers high sensitivity and specificity for the determination of BAM and its degradation products.

  • Principle : Water samples are concentrated using solid-phase extraction, and the resulting extract is analyzed by liquid chromatography coupled to tandem mass spectrometry with electrospray ionization.[4][5]

  • Sample Preparation :

    • Solid-phase extraction is used to concentrate the analytes from the water sample.[4][5]

  • Instrumentation :

    • Liquid Chromatograph : Separates BAM from other compounds in the extract.

    • Tandem Mass Spectrometer : Provides detection and quantification.

  • Performance : This method has demonstrated a limit of detection (LOD) for BAM in groundwater of 0.010 µg/L and a limit of quantification (LOQ) of 0.035 µg/L.[4]

Mandatory Visualization: BAM Exposure Pathway

The following diagram illustrates the environmental formation of BAM from its parent herbicide and the subsequent primary exposure route to the general population.

BAM_Exposure_Pathway Dichlobenil Dichlobenil (Herbicide) Soil Soil Environment Dichlobenil->Soil Application BAM_GW BAM (2,6-Dichlorobenzamide) in Groundwater Soil->BAM_GW Degradation & Leaching DW Drinking Water BAM_GW->DW Water Supply Contamination Human General Population DW->Human Ingestion

Caption: Environmental pathway of 2,6-Dichlorobenzamide (BAM) from herbicide to human exposure.

Section 2: 3-Diethylcarbamoyl Benzoic Acid (from DEET)

This section addresses 3-Diethylcarbamoyl benzoic acid (this compound), a major urinary metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET).[6][7][8] Unlike BAM, biomonitoring data for this this compound is available from studies in the general population, including children.[8][9]

Data Presentation: this compound Biomonitoring Data

The table below summarizes urinary concentrations of this compound from a Canadian study on children. This data provides insight into exposure levels in a vulnerable population segment, even noting that those who did not use insect repellent on the study day still had detectable levels of this compound.[8]

PopulationSample TypeKey FindingsNotesReference
Canadian Children (7-13 years)Spot UrineThis compound was the predominant metabolite of DEET exposure.[8]The study was observational, with children using insect repellent as they normally would at a summer camp.[8][8][9]
This compound levels were elevated 8 to 14 hours post-application of insect repellent.[8]Even children not using repellent on the study day had detectable this compound levels, suggesting complex, multi-route exposure.[8]
This compound concentrations were 28- to 60-times higher than the other measured DEET metabolite, DHMB.[9]A total of 389 urine samples were collected from 124 children.[8]
Experimental Protocols for this compound Analysis in Urine

Biomonitoring for DEET exposure typically involves the analysis of its metabolites in urine, as the parent compound is rapidly metabolized.

  • Principle : Urinary concentrations of this compound are quantified using methods like isotope-dilution tandem mass spectrometry, which provides high accuracy and sensitivity.

  • Sample Collection : Multiple spot urine samples are collected over a 24-hour period to capture the excretion curve of the metabolites post-exposure.[8]

  • Sample Preparation :

    • Urine samples are typically stored frozen until analysis.

    • An enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be required to deconjugate metabolites before extraction.

    • A simple dilution of the urine with water or formic acid can be used to reduce matrix effects.

  • Instrumentation :

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the standard for quantifying DEET metabolites in urine. Isotope-labeled internal standards are used to ensure accuracy.

  • Quantification : Concentrations are often adjusted for urine dilution using specific gravity or creatinine levels to allow for meaningful comparison between samples.

Mandatory Visualization: DEET Metabolism Pathway

The following diagram illustrates the metabolic conversion of DEET to its primary and secondary metabolites within the human body.

DEET_Metabolism DEET DEET (N,N-diethyl-m-toluamide) Absorption Dermal Absorption DEET->Absorption Liver Liver Metabolism (Cytochrome P450) Absorption->Liver DHMB Primary Metabolite (DHMB) Liver->DHMB Ring Methyl Oxidation This compound Secondary Metabolite (this compound) Liver->this compound DHMB->Liver Further Metabolism Excretion Urinary Excretion This compound->Excretion

Caption: Metabolic pathway of DEET to its major urinary metabolite, this compound, in humans.

References

The Nexus of DEET Application and DCBA Concentration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the topical application of N,N-Diethyl-m-toluamide (DEET), the world's most common active ingredient in insect repellents, and the subsequent systemic concentration of its primary metabolite, 3-(diethylcarbamoyl)benzoic acid (DCBA). Understanding this relationship is paramount for assessing exposure, conducting risk evaluations, and informing the development of safer and more effective repellent formulations. This document provides a comprehensive overview of the metabolic pathways, quantitative exposure data, and the experimental protocols used to measure these compounds.

Introduction: From Repellent to Metabolite

DEET has been a cornerstone of insect-borne disease prevention for over six decades, valued for its broad efficacy against a range of vectors.[1][2] Upon dermal application, a portion of DEET is absorbed into the systemic circulation, where it undergoes rapid and extensive metabolism, primarily in the liver.[1][3][4][5] The principal metabolic pathway involves the oxidation of the methyl group on the toluene ring, leading to the formation of this compound.[3][6] Due to the rapid metabolism and clearance of the parent compound, this compound has been identified as a more reliable and sensitive urinary biomarker for assessing DEET exposure in human populations.[4][6][7][8]

Metabolic Pathway of DEET

The biotransformation of DEET is a multi-step process mediated by hepatic cytochrome P450 (CYP) enzymes. The primary pathway leading to this compound formation involves two key oxidative steps. Initially, the methyl group of DEET is hydroxylated to form an intermediate metabolite, N,N-diethyl-3-hydroxymethylbenzamide (DHMB). Subsequently, this alcohol intermediate is further oxidized to a carboxylic acid, yielding this compound.[3][6] Another significant metabolic route is the N-dealkylation of the diethylamino group.[3]

The following diagram illustrates the primary metabolic pathway of DEET to this compound.

DEET_Metabolism DEET DEET (N,N-Diethyl-m-toluamide) DHMB DHMB (N,N-diethyl-3-hydroxymethylbenzamide) DEET->DHMB CYP1A2, CYP2B6 (Ring Methyl Oxidation) This compound This compound (3-(diethylcarbamoyl)benzoic acid) DHMB->this compound Oxidation

Caption: Metabolic pathway of DEET to its primary metabolite, this compound.

Quantitative Analysis of DEET and this compound

Numerous studies have quantified the concentrations of DEET and its metabolites in biological matrices, primarily urine, following controlled and real-world exposure scenarios. These data are crucial for establishing baseline exposure levels and understanding the toxicokinetics of DEET.

Urinary Concentrations of DEET and Metabolites

The following table summarizes urinary concentrations of DEET, this compound, and DHMB from various human biomonitoring studies.

Study PopulationMatrixCompoundConcentration RangeDetection FrequencyCitation
U.S. General Population (NHANES 2007-2010)UrineDEET>0.08 - 45.1 µg/L~3%[8][9]
This compound>0.48 - 30,400 µg/L~84%[8][9]
DHMB>0.09 - 332 µg/LNot specified[8][9]
Canadian Children (7-13 years)UrineDEET>97%[10]
This compound100%[10]
DHMB100%[10]
Japanese Adults (Observational Study)UrineDEET5.1 - 69.8 µg/L (max)Not specified[11]
This compound>7000 µg/L (max)Not specified[11]
Atlanta Adults (No known occupational exposure)UrineThis compoundDetected in 36 of 75 samples48%[6]
Excretion Profile Following Dermal Application

A study on Canadian children provided insights into the excretion kinetics of DEET and this compound following typical insect repellent use.

CompoundMedian Percentage of Applied Dose Excreted in UrinePeak Urinary Elevation Post-ApplicationCitation
DEET0.001%2 - 8 hours[12][13]
This compound1.3%8 - 14 hours[12][13]

These findings highlight that a small fraction of dermally applied DEET is absorbed and excreted in urine, with this compound being the predominant urinary metabolite.[12][13]

Experimental Protocols

The accurate quantification of DEET and its metabolites in biological samples is essential for exposure assessment. The most common analytical approach involves sample preparation followed by instrumental analysis.

Sample Preparation and Analysis Workflow

A typical workflow for the analysis of DEET and its metabolites in urine is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis Deconjugation of metabolites SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Sample cleanup and concentration Elution_Reconstitution Elution and Reconstitution SPE->Elution_Reconstitution Preparation for analysis LC_MSMS LC-MS/MS Analysis Elution_Reconstitution->LC_MSMS Data_Quantification Data Acquisition and Quantification LC_MSMS->Data_Quantification

Caption: General experimental workflow for urinary DEET and this compound analysis.

Detailed Methodologies

1. Sample Collection and Storage: Urine samples are collected in sterile polypropylene containers. To account for urinary dilution, specific gravity is measured using a refractometer. Samples are then aliquoted and stored at -40°C or below until analysis.[7]

2. Enzymatic Hydrolysis: To quantify both free and conjugated metabolites, urine samples are subjected to enzymatic hydrolysis. This is typically achieved by incubating the samples with β-glucuronidase from Helix pomatia at 37°C overnight.[7][10]

3. Solid-Phase Extraction (SPE): Following hydrolysis, the samples undergo SPE for cleanup and pre-concentration of the analytes. A common stationary phase used is an Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent.[10]

4. Instrumental Analysis: The extracted and reconstituted samples are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[6][7][10] Isotope-dilution is often employed for accurate quantification, where stable isotope-labeled internal standards for DEET and its metabolites are spiked into the samples prior to preparation.[6][7] Detection is typically performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[6][7]

5. Quality Control: Analytical runs include blanks, and low- and high-concentration quality control materials to ensure the accuracy and precision of the data.[14] The limits of detection (LODs) for these methods are typically in the sub-µg/L range.[7][10][14]

Logical Relationship: Application to Biomarker Detection

The logical sequence from the application of a DEET-containing product to the detection of the this compound biomarker is a critical concept for interpreting biomonitoring data.

Logical_Relationship Dermal_Application Dermal Application of DEET Absorption Systemic Absorption Dermal_Application->Absorption Metabolism Hepatic Metabolism Absorption->Metabolism Excretion Urinary Excretion Metabolism->Excretion Biomarker_Detection Detection of this compound in Urine Excretion->Biomarker_Detection

Caption: Logical flow from DEET application to this compound biomarker detection.

Conclusion and Future Directions

The conversion of DEET to this compound is a well-established metabolic process, making this compound an invaluable biomarker for assessing human exposure to DEET-containing products. The quantitative data summarized herein provide a baseline for exposure levels in various populations. The detailed experimental protocols offer a standardized approach for the reliable quantification of these compounds.

Future research should focus on several key areas:

  • Investigating the impact of formulation on DEET absorption and metabolism: Different formulations may alter the rate and extent of DEET penetration, thereby influencing systemic this compound concentrations.[1]

  • Exploring potential gender differences in DEET metabolism: Limited evidence suggests that there may be sex-based differences in the metabolic pathways of DEET.[3]

  • Elucidating the downstream signaling effects of DEET and this compound: While the primary metabolic pathway is clear, further investigation into the potential cellular and molecular effects of these compounds is warranted.

  • Refining toxicokinetic models: More comprehensive data will aid in the development of more accurate models to predict internal dose from external application scenarios.

By continuing to explore the intricate relationship between DEET application and this compound concentration, the scientific community can ensure the safe and effective use of this vital public health tool.

References

The Pharmacokinetics of DEET and its Metabolic Conversion to DCBA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of the widely used insect repellent, N,N-diethyl-m-toluamide (DEET), with a specific focus on its metabolic conversion to 3-(diethylcarbamoyl)benzoic acid (DCBA). This document synthesizes key findings on the absorption, distribution, metabolism, and excretion of DEET and its primary metabolites, presenting quantitative data in a comparative format. Detailed experimental protocols for seminal studies in the field are provided to facilitate replication and further research.

Introduction

N,N-diethyl-m-toluamide (DEET) is a highly effective and broadly utilized topical insect repellent.[1][2] Understanding its pharmacokinetic properties is crucial for assessing its safety and efficacy. Upon dermal application, DEET is partially absorbed into the systemic circulation, where it undergoes extensive metabolism primarily in the liver.[2][3] One of the key metabolic pathways involves the oxidation of the methyl group on the aromatic ring, leading to the formation of several metabolites, with 3-(diethylcarbamoyl)benzoic acid (this compound) being a major urinary end-product.[1][3][4] This guide will elucidate the metabolic journey from DEET to this compound, providing a comprehensive resource for professionals in toxicology, pharmacology, and drug development.

Metabolic Pathway of DEET to this compound

The biotransformation of DEET to this compound is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][5] The initial and rate-limiting step is the oxidation of the methyl group of DEET to form N,N-diethyl-m-hydroxymethylbenzamide (BALC), also known as N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB).[1][5][6] This intermediate alcohol is then further oxidized to an aldehyde, which is subsequently and rapidly converted to the carboxylic acid, this compound.[1]

The following diagram illustrates this principal metabolic pathway:

DEET_Metabolism DEET DEET (N,N-diethyl-m-toluamide) BALC BALC / DHMB (N,N-diethyl-m-hydroxymethylbenzamide) DEET->BALC CYP450 (e.g., CYP2B6, CYP1A2) Aldehyde Aldehyde Intermediate BALC->Aldehyde Alcohol Dehydrogenase This compound This compound (3-(diethylcarbamoyl)benzoic acid) Aldehyde->this compound Aldehyde Dehydrogenase

Figure 1: Principal metabolic pathway of DEET to this compound.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of DEET and its metabolites that have been reported in the literature for both human and animal models.

Table 1: Human Pharmacokinetic Parameters of DEET and Metabolites

ParameterDEETBALC (DHMB)This compoundStudy ConditionsReference
Dermal Absorption 5.6% - 17% of applied dose--Topical application to forearm[7]
Plasma Half-life (t½) 2.5 - 9 hours--Varies with formulation and species[7]
Primary Route of Excretion UrineUrineUrineFollowing dermal and oral administration[3][4]
Major Urinary Metabolite --YesDetected at the highest concentrations in urine[1]

Table 2: Animal Pharmacokinetic Parameters of DEET and Metabolites

ParameterValueSpeciesStudy ConditionsReference
Dermal Absorption ~10-60%VariesTopical application[8]
Plasma Half-life (t½) 2.56 hoursBeagle DogIntravenous administration[9]
Peak Plasma Concentration (Cmax) 1-2 hours post-doseBeagle DogDermal application of lotion[9]
Transdermal Bioavailability 14.0% - 18.3%Beagle DogDermal application of lotion[9]
Primary Route of Excretion UrineRatOral and dermal administration[7]

Experimental Protocols

This section details the methodologies for key experiments that have been instrumental in characterizing the pharmacokinetics of DEET to this compound conversion.

In Vitro Metabolism of DEET using Human Liver Microsomes

This protocol is a composite based on methodologies described in studies investigating the enzymatic conversion of DEET.[5][10][11][12]

Objective: To identify the primary metabolites of DEET and the cytochrome P450 enzymes responsible for their formation.

Materials:

  • Pooled human liver microsomes (HLMs)

  • DEET standard

  • NADPH regenerating system (e.g., 20 mM NADPH solution)

  • 100 mM Phosphate buffer (pH 7.4)

  • Various cDNA-expressed human CYP450 isoforms

  • Organic solvent for reaction termination (e.g., acetonitrile or ethyl acetate)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Preparation: Thaw cryopreserved human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the desired concentration of HLMs (e.g., 0.5-1.0 mg/mL).

  • Incubation: Add DEET to the reaction mixture at various concentrations (e.g., 1-1000 µM). Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

  • CYP450 Isoform Identification: Repeat the incubation procedure using individual cDNA-expressed human CYP450 isoforms to determine the specific enzymes responsible for the formation of each metabolite.

  • Analysis: Analyze the samples by HPLC-MS/MS to identify and quantify DEET and its metabolites, including BALC (DHMB).

Human Pharmacokinetic Study of Topically Applied DEET

This protocol outlines a typical experimental design for an in vivo human study to assess the absorption, metabolism, and excretion of DEET and its metabolites.

Objective: To determine the pharmacokinetic profile of DEET and its metabolites, including this compound, following dermal application in human volunteers.

Experimental Workflow:

Human_PK_Workflow cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Recruitment Volunteer Recruitment (Informed Consent) Baseline Baseline Sample Collection (Blood, Urine) Recruitment->Baseline Application Topical DEET Application (Defined Dose and Area) Baseline->Application Serial_Sampling Serial Sample Collection (Blood and Urine at specified time points) Application->Serial_Sampling Preparation Sample Preparation (e.g., Enzymatic Hydrolysis for Urine) Serial_Sampling->Preparation Extraction Solid Phase Extraction (SPE) Preparation->Extraction Quantification HPLC-MS/MS Quantification (DEET, BALC, this compound) Extraction->Quantification PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, t½, AUC) Quantification->PK_Modeling Reporting Reporting of Results PK_Modeling->Reporting

Figure 2: Workflow for a human pharmacokinetic study of topical DEET.

Procedure:

  • Volunteer Recruitment: Recruit a cohort of healthy adult volunteers. Obtain informed consent and screen for inclusion/exclusion criteria.

  • Baseline Sampling: Collect baseline blood and urine samples from each volunteer prior to DEET application.

  • DEET Application: Apply a precise dose of a DEET-containing formulation to a well-defined area of the skin (e.g., the forearm).

  • Serial Sampling: Collect blood and urine samples at predetermined time intervals post-application (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Processing and Analysis:

    • Urine Samples: To quantify total this compound (conjugated and unconjugated), perform enzymatic hydrolysis using β-glucuronidase/sulfatase.[1][13] Following hydrolysis, subject the samples to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[13][14]

    • Plasma/Serum Samples: Process blood samples to obtain plasma or serum. Perform protein precipitation followed by SPE.

    • Quantification: Analyze the processed samples using a validated HPLC-MS/MS method to determine the concentrations of DEET, BALC (DHMB), and this compound.[1][13][14]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and area under the curve (AUC).

Conclusion

The metabolic conversion of DEET to this compound is a significant pathway in the elimination of this widely used insect repellent. The process, initiated by CYP450-mediated hydroxylation to BALC (DHMB) and subsequent oxidation, results in the formation of the major urinary metabolite, this compound. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and scientists in the fields of toxicology, pharmacology, and drug development, facilitating a deeper understanding of the pharmacokinetics of DEET and providing a foundation for future research and safety assessments.

References

An In-depth Technical Guide on the Sources of Environmental 3,5-Dichlorobenzoic Acid (DCBA) Contamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzoic acid (DCBA) is an emerging environmental contaminant originating from diverse anthropogenic sources. This technical guide provides a comprehensive overview of the primary pathways of this compound contamination, including its formation as a degradation product of widely used consumer and agricultural products, and its direct release from industrial manufacturing processes. This document details the chemical transformations leading to this compound's environmental persistence, summarizes reported environmental concentrations, and provides established analytical methodologies for its detection in various environmental matrices. Furthermore, it explores the toxicological implications by examining cellular signaling pathways potentially disrupted by chlorobenzoic acids, offering a foundational understanding for researchers in environmental science and drug development.

Introduction to 3,5-Dichlorobenzoic Acid (this compound)

3,5-Dichlorobenzoic acid (C₇H₄Cl₂O₂) is a halogenated aromatic carboxylic acid.[1][2][3][4][5][6][7] While not a household name, its presence in the environment is a growing concern due to its persistence and potential for ecological and human health impacts. This compound's entry into the environment is multifaceted, stemming from both direct and indirect sources. Understanding these sources is critical for developing effective monitoring and remediation strategies. This guide will delve into the core origins of this compound contamination, providing the technical detail necessary for a thorough scientific understanding.

Primary Sources of Environmental this compound Contamination

The environmental burden of this compound is primarily attributed to three main sources: its use as a chemical intermediate in industrial synthesis, its formation as a metabolite of the widely used insect repellent DEET, and its generation as a degradation product of the herbicide propyzamide.

Industrial Synthesis and Application

3,5-Dichlorobenzoic acid serves as a crucial building block in the chemical industry for the synthesis of a variety of products, including pharmaceuticals, agrochemicals, and dyes.[1][8] Industrial manufacturing processes, such as the chlorination of benzonitrile followed by hydrolysis, can lead to the direct release of this compound into the environment through wastewater effluent if not adequately treated.[8] While specific data on industrial effluent concentrations of this compound are not widely available in public literature, the potential for point source contamination from manufacturing facilities is a significant concern. It is also used as a herbicide itself, acting by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis in plants.[1]

Degradation of N,N-Diethyl-meta-toluamide (DEET)

N,N-Diethyl-meta-toluamide (DEET) is one of the most common active ingredients in insect repellents. Following application, DEET can be absorbed through the skin and is also washed off into wastewater systems during bathing or laundering of treated clothing. In the environment and within the human body, DEET undergoes metabolic transformation, leading to the formation of several metabolites, with 3,5-dichlorobenzoic acid being a significant end-product. This metabolic process highlights a diffuse source of this compound contamination directly linked to consumer product usage.

Degradation of the Herbicide Propyzamide

Propyzamide is a selective herbicide used to control grasses and broadleaf weeds in a variety of agricultural and horticultural settings.[9] In the soil, propyzamide undergoes microbial degradation, which can lead to the formation of this compound as a persistent metabolite.[9] The repeated application of propyzamide in agricultural fields can lead to the accumulation and subsequent migration of this compound into surrounding water bodies through runoff and leaching.[9][10][11]

Environmental Fate and Transport

This compound is a relatively water-soluble compound, which facilitates its transport in aquatic environments.[8] Its persistence in soil and water is influenced by factors such as microbial activity, sunlight (photodegradation), and soil composition. Due to its stability, this compound has the potential for long-range transport from its original source, leading to widespread, low-level contamination of surface water and groundwater.

Quantitative Data on Environmental Concentrations

The presence of this compound has been documented in various environmental compartments. The following tables summarize the reported concentrations of this compound and its parent compounds in water and soil.

Table 1: Concentrations of this compound and Related Compounds in Water

CompoundMatrixConcentration RangeLocation/StudyCitation
3,5-Dichlorobenzoic acidGroundwater1.172 µg/L (average)Ireland[12]
DEETSurface Waterup to 32.18 µg/LNot Specified[13]

Table 2: Concentrations of Propyzamide and its Metabolites in Soil

Compound/AnalyteMatrixConcentration RangeStudy DetailsCitation
Propyzamide residues convertible to 3,5-dichlorobenzoateFresh Pea Vines0.98 ppmSingle broadcast foliar application of propyzamide at 1.48 lb ai/A.[9]
Propyzamide residues convertible to 3,5-dichlorobenzoateDry Pea Hay2.40 ppmSingle broadcast foliar application of propyzamide at 1.48 lb ai/A.[9]
Propyzamide residues convertible to 3,5-dichlorobenzoateDry Peas0.08 ppmSingle broadcast foliar application of propyzamide at 1.48 lb ai/A.[9]
Chlorobenzoic acids (total)Contaminated Soil3.1 µg/gHistorically PCB-contaminated site.[14]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in environmental samples is crucial for assessing the extent of contamination. The following are detailed methodologies for the analysis of this compound in water and soil matrices.

Analysis of this compound in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the detection of polar pesticides and their metabolites in water samples.

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Filter the Sample: Filter the water sample (typically 1 liter) through a 0.45 µm filter to remove suspended solids.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the Sample: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elute the Analyte: Elute the retained this compound from the cartridge using 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol.

  • Concentrate the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.

5.1.2. Instrumental Analysis: LC-MS/MS

  • Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Spectrometry: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions for 3,5-DCBA: Precursor ion (m/z) 189 -> Product ions (m/z) 145 and 121.[15]

Analysis of this compound in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves extraction, derivatization, and subsequent analysis by GC-MS.

5.2.1. Sample Preparation: Extraction and Derivatization

  • Extraction:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add 20 mL of an appropriate extraction solvent (e.g., acetone or a mixture of acetone and hexane).

    • Sonricate the mixture for 15-30 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process twice more and combine the supernatants.

  • Derivatization:

    • Concentrate the combined extract to near dryness.

    • Add a derivatizing agent such as diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid group of this compound into a more volatile ester or silyl ester, respectively.[2][14][16][17]

    • Follow the specific reaction conditions (temperature and time) recommended for the chosen derivatizing agent.

    • After derivatization, the sample is ready for GC-MS analysis.

5.2.2. Instrumental Analysis: GC-MS

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation of analytes.

  • Mass Spectrometry: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-500 or in selected ion monitoring (SIM) mode for higher sensitivity.

Visualization of Pathways

To understand the origins and potential biological effects of this compound, the following diagrams illustrate the degradation pathways leading to its formation and a representative cellular signaling pathway that may be affected by chlorobenzoic acids.

Degradation Pathways

cluster_deet DEET Degradation cluster_propyzamide Propyzamide Degradation DEET DEET Metabolites Metabolites DEET->Metabolites Metabolism 3,5-DCBA_deet 3,5-DCBA Metabolites->3,5-DCBA_deet Propyzamide Propyzamide Degradation_Products Degradation_Products Propyzamide->Degradation_Products Microbial Degradation 3,5-DCBA_prop 3,5-DCBA Degradation_Products->3,5-DCBA_prop

Degradation pathways of DEET and Propyzamide to 3,5-DCBA.

Experimental Workflow for Water Analysis

Water_Sample Water Sample (1L) Filtration Filtration (0.45 µm) Water_Sample->Filtration SPE Solid-Phase Extraction (C18) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS

Experimental workflow for the analysis of this compound in water samples.

Postulated Pro-inflammatory Signaling Pathway

While specific signaling pathways for 3,5-DCBA are not well-documented, chlorogenic acid, which shares a benzoic acid-like core structure, has been shown to modulate inflammatory pathways. It is plausible that chlorobenzoic acids could interact with similar pathways. The following diagram illustrates a generalized pro-inflammatory signaling cascade that could be a target for toxicological investigation of this compound.

DCBA_exposure Chlorobenzoic Acid Exposure Cell_Stress Cellular Stress (e.g., Oxidative Stress) DCBA_exposure->Cell_Stress MAPK MAPK Pathway (p38, JNK, ERK) Cell_Stress->MAPK NF_kB NF-κB Pathway Cell_Stress->NF_kB Pro_inflammatory_Cytokines Expression of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines

Postulated pro-inflammatory signaling pathways potentially affected by chlorobenzoic acids.

Conclusion

The environmental contamination of 3,5-dichlorobenzoic acid is a multifaceted issue with significant implications for environmental health. Its origins as a breakdown product of common consumer and agricultural chemicals, coupled with direct industrial releases, necessitate a comprehensive approach to its monitoring and regulation. The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound in environmental matrices. Further research into the specific toxicological effects and cellular signaling pathways affected by this compound is crucial for a complete understanding of its risk profile and for the development of targeted therapeutic and remediation strategies. This guide serves as a foundational resource for scientists and professionals dedicated to addressing the challenges posed by emerging environmental contaminants.

References

Analytical Standards for 3-(Diethylcarbamoyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standards for 3-(diethylcarbamoyl)benzoic acid (CAS No. 72236-23-8). It is intended to be a core resource for researchers, scientists, and professionals involved in drug development and quality control who are working with this compound. This document outlines the key physicochemical properties, analytical methodologies for characterization and quantification, and expected spectral data for this analytical standard.

Physicochemical Properties

3-(Diethylcarbamoyl)benzoic acid is a derivative of benzoic acid characterized by a diethylcarbamoyl group at the meta-position of the benzene ring. Its analytical standard is typically a white to off-white solid. While specific experimental data for some physical properties are not widely published, known data and properties of closely related compounds provide a strong basis for its characterization.

Table 1: Physicochemical and General Data for 3-(Diethylcarbamoyl)benzoic Acid

PropertyValueSource/Comment
Chemical Name 3-(Diethylcarbamoyl)benzoic acidIUPAC Name[1]
Synonyms 3-[(Diethylamino)carbonyl]benzoic Acid, DEET-m-carboxylic acid[2]
CAS Number 72236-23-8[1][3]
Molecular Formula C₁₂H₁₅NO₃[1][3]
Molecular Weight 221.25 g/mol [1][3]
Appearance Solid[3]
Purity ≥98%Typical purity from commercial suppliers[3]. A deuterated version is also available with 95% chemical purity[4].
Melting Point Data not available. For comparison, benzoic acid melts at 122.13°C.[5]
Boiling Point Data not available. For comparison, 2-(diethylcarbamoyl)benzoic acid boils at 406.8°C at 760 mmHg.[6]
Solubility Soluble in organic solvents such as acetonitrile, methanol, and ethanol.Based on data for benzoic acid and its derivatives, which show good solubility in these solvents[7].

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of 3-(diethylcarbamoyl)benzoic acid. The following section details the recommended experimental protocols for these analyses.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC is the most common and effective method for assessing the purity and determining the concentration of 3-(diethylcarbamoyl)benzoic acid.

Table 2: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water
Gradient 30% Acetonitrile, isocratic
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Detection UV at 235 nm
Standard Concentration 0.1 mg/mL in Acetonitrile

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 3-(diethylcarbamoyl)benzoic acid reference standard in acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration in acetonitrile.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak. For quantification, compare the peak area of the sample to a calibration curve generated from a series of known standard concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS can be employed to identify and quantify volatile or semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is typically required.

Experimental Protocol:

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS System:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 50-500 amu.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural confirmation of 3-(diethylcarbamoyl)benzoic acid.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

  • ~1.2 ppm (t, 6H): Two overlapping triplets corresponding to the methyl protons of the two ethyl groups.

  • ~3.4 ppm (q, 4H): Two overlapping quartets from the methylene protons of the two ethyl groups.

  • ~7.5-8.2 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on the aromatic ring.

  • ~10-12 ppm (s, 1H, broad): A broad singlet for the carboxylic acid proton.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

  • ~13-15 ppm: Carbon signals of the methyl groups.

  • ~40-45 ppm: Carbon signals of the methylene groups.

  • ~128-135 ppm: Signals for the aromatic carbons.

  • ~168-172 ppm: Two signals for the carbonyl carbons of the amide and the carboxylic acid.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the structure.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-HStretching (Carboxylic acid)[8]
~3050C-H (aromatic)Stretching
~2970, ~2870C-H (aliphatic)Stretching
~1700C=OStretching (Carboxylic acid)[8]
~1640C=OStretching (Amide)
~1600, ~1480C=CStretching (Aromatic ring)
~1320-1210C-OStretching (Carboxylic acid)
~950 (broad)O-HBending (out-of-plane)

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data (LC-ESI-QTOF):

  • Precursor m/z: 222.1125 ([M+H]⁺)[1]

  • Adduct: [M+H]⁺[1]

  • Major Fragment Ions: The fragmentation pattern will likely involve the loss of the carboxylic acid group and fragmentation of the diethylamide side chain.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in an appropriate solvent system, such as acetonitrile/water with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Workflow and Diagrams

Quality Control Workflow for Analytical Standards

The following diagram illustrates a typical workflow for the quality control of an analytical standard of 3-(diethylcarbamoyl)benzoic acid.

QC_Workflow Quality Control Workflow for 3-(Diethylcarbamoyl)benzoic Acid Analytical Standard cluster_0 Receiving and Initial Checks cluster_1 Physicochemical Testing cluster_2 Structural Confirmation cluster_3 Purity and Assay cluster_4 Final Approval A Receive Reference Standard B Visual Inspection (Color, Form) A->B C Documentation Review (CoA, SDS) B->C D Solubility Test C->D E NMR Spectroscopy (¹H, ¹³C) C->E H HPLC-UV (Purity Assessment) C->H K Data Review and Comparison to Specifications D->K F FTIR Spectroscopy G Mass Spectrometry (HRMS) G->K I HPLC-UV (Assay vs. Primary Standard) H->I J GC-MS (Volatile Impurities) I->K J->K L Release for Use K->L

Caption: Quality Control Workflow for 3-(Diethylcarbamoyl)benzoic Acid.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2,6-Dichlorobenzamide (DCBA) in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,6-dichlorobenzamide (DCBA) in water samples. This compound is a primary degradation product of the herbicide dichlobenil and is frequently detected in groundwater.[1][2] Its persistence and potential for water contamination necessitate robust and sensitive analytical methods for monitoring.[1][3]

This document outlines two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) with Electron Capture Detection (ECD). An overview of an Enzyme-Linked Immunosorbent Assay (ELISA) method is also provided for rapid screening purposes.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on factors such as required sensitivity, sample throughput, and available instrumentation. LC-MS/MS is generally favored for its high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[4][5] GC-ECD offers a reliable and cost-effective alternative, particularly for routine monitoring. ELISA provides a high-throughput screening tool, though positive results often require confirmation by a chromatographic method.[6]

Quantitative Data Summary

The following table summarizes the performance of the detailed analytical methods for this compound quantification in water.

ParameterLC-MS/MSGC-ECDELISA
Limit of Detection (LOD) 0.021 µg/L[4][5]Not explicitly stated, but method is designed for low µg/L range0.02 µg/L[6]
Limit of Quantification (LOQ) 0.071 µg/L[4][5]0.100 µg/L[7]Not explicitly stated
Recovery 91-110%[4][5]Not explicitly stated in the provided documentsNot applicable for screening assays
Relative Standard Deviation (RSD) 3-22%[4][5]Not explicitly stated< 6% (inter-well CV)[6]
Throughput MediumMediumHigh
Selectivity HighMediumMedium (cross-reactivity can occur)[6]

Experimental Protocols

Method 1: Quantification of this compound in Water by SPE and LC-MS/MS

This protocol describes a sensitive and selective method for the determination of this compound in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended particles.[8]

  • SPE Cartridge Conditioning: Condition a graphitized carbon-based SPE cartridge (e.g., Carbopak-B, 0.5 g) by passing 10 mL of methanol followed by 25 mL of deionized water.[7][8] Do not allow the cartridge to dry.

  • Sample Loading: Load 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[8]

  • Analyte Elution: Elute the retained this compound from the cartridge with 1.5 mL of methanol, followed by 13 mL of an 80:20 methylene chloride:methanol mixture acidified with 0.2% trifluoroacetic acid anhydride.[8]

  • Concentration: Reduce the eluted fractions to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.[8]

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm) is suitable.[8]

  • Mobile Phase:

    • A: 0.1% formic acid in water, adjusted to pH 5.5 with ammonium hydroxide.[8]

    • B: Acetonitrile.[8]

  • Gradient Elution:

    • 0-15 min: 0% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 0% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 1.0 µL.[8]

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific transitions for this compound need to be determined by infusing a standard solution.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Quantify this compound in the prepared water samples by comparing their peak areas to the calibration curve.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water Sample Collection filtration Filtration (0.7 µm) sample->filtration sample_loading Sample Loading (1 L) filtration->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->sample_loading elution Analyte Elution (Methanol/CH2Cl2) sample_loading->elution concentration Concentration & Reconstitution elution->concentration lcms_analysis LC-MS/MS Analysis (C18, ESI, MRM) concentration->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for this compound quantification in water by SPE and LC-MS/MS.

Method 2: Quantification of this compound in Water by GC-ECD

This protocol is based on the US EPA method for the analysis of 2,6-dichlorobenzamide in water using gas chromatography with an electron capture detector.[9]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect a 100 mL water sample in a suitable container.

  • Extraction: Perform a solvent extraction of the water sample with ethyl acetate.

  • Drying: Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Solvent Exchange: Exchange the solvent to acetone/petroleum ether.

  • Cleanup: Pass the extract through an alumina column for cleanup.

  • Elution: Elute the this compound from the alumina column with ethanol/petroleum ether (1+19).[9]

  • Final Solvent Exchange: Evaporate the eluate to dryness and reconstitute in a known volume of ethyl acetate for GC analysis.[9]

2. GC-ECD Analysis

  • Instrumentation: A gas chromatograph equipped with an electron capture detector (ECD).

  • GC Column: A packed column suitable for pesticide analysis.

  • Carrier Gas: Nitrogen at a flow rate of 10-14 mL/min.[9]

  • Injector Temperature: 250°C.

  • Detector Temperature: 330°C.[9]

  • Oven Temperature Program: Isothermal or a temperature gradient program suitable for the separation of this compound from potential interferences.

  • Injection Volume: 2 µL.[9]

3. Calibration and Quantification

  • Prepare a series of single-component this compound calibration standards in ethyl acetate at concentrations ranging from 1 ng/mL to 50 ng/mL.[9]

  • Generate a standard calibration curve by plotting the peak height or area versus the concentration of the corresponding standard using linear regression.[9]

  • Quantify this compound in the prepared samples by comparing their peak response to the calibration curve.

experimental_workflow_gc cluster_sample_prep_gc Sample Preparation cluster_analysis_gc Analysis sample_gc Water Sample (100 mL) lle Liquid-Liquid Extraction (Ethyl Acetate) sample_gc->lle drying Drying (Na2SO4) lle->drying solvent_exchange1 Solvent Exchange (Acetone/Petroleum Ether) drying->solvent_exchange1 cleanup Alumina Column Cleanup solvent_exchange1->cleanup elution_gc Elution (Ethanol/Petroleum Ether) cleanup->elution_gc solvent_exchange2 Solvent Exchange to Ethyl Acetate elution_gc->solvent_exchange2 gc_analysis GC-ECD Analysis solvent_exchange2->gc_analysis data_quant Quantification gc_analysis->data_quant

Caption: Workflow for this compound quantification in water by LLE and GC-ECD.

Method 3: Screening of this compound in Water by ELISA

This section provides a brief overview of an Enzyme-Linked Immunosorbent Assay (ELISA) for the rapid screening of this compound in water samples.[6]

Principle:

This method is a competitive immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for a limited number of binding sites on antibodies coated on a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. A substrate is added, which develops a color in the presence of the enzyme. The intensity of the color is measured and is inversely proportional to the this compound concentration.

General Procedure:

  • Add standards, controls, and water samples to antibody-coated microplate wells.

  • Add the this compound-enzyme conjugate to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution and incubate for color development.

  • Stop the reaction and read the absorbance using a microplate reader.

  • Calculate the this compound concentration based on a standard curve.

This ELISA procedure is suitable for large-scale screening of water samples suspected of being contaminated with this compound.[6]

This compound Degradation Pathway

This compound is a degradation product of the herbicide dichlobenil.[1][2] The primary transformation in the environment involves the hydrolysis of the nitrile group of dichlobenil to the amide group of this compound.[2] Further degradation of this compound in the environment is slow, leading to its persistence.[1][2]

degradation_pathway Dichlobenil Dichlobenil (2,6-dichlorobenzonitrile) This compound This compound (2,6-dichlorobenzamide) Dichlobenil->this compound Hydrolysis Degradation Further Degradation Products This compound->Degradation Slow Degradation

Caption: Simplified degradation pathway of Dichlobenil to this compound.

References

Application Note and Protocol: Solid-Phase Extraction for the Determination of 2,6-Dichlorobenzamide (DCBA) in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichlorobenzamide (DCBA), a primary metabolite of the herbicide dichlobenil, is an important biomarker for assessing human exposure to this compound. Accurate and sensitive quantification of this compound in biological matrices such as urine is crucial for toxicological and environmental health studies. Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique that allows for the concentration and purification of analytes from complex matrices like urine, thereby improving the accuracy and sensitivity of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the solid-phase extraction of this compound from human urine, adapted from established methods for environmental water analysis. The protocol is designed to be a robust starting point for method development and validation in a research setting.

Quantitative Data Summary

The following table summarizes analytical performance data for the determination of this compound using solid-phase extraction followed by LC-MS/MS. It is important to note that this data was obtained from the analysis of groundwater samples, but serves as a valuable reference for the expected performance of the method.[1][2]

AnalyteMatrixRecovery (at 1.0 µg/L)Relative Standard Deviation (RSD)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
This compoundGroundwater91-102%2.2-26.5%0.0210.071

Experimental Protocol: SPE of this compound from Urine

This protocol is adapted from methodologies developed for the analysis of this compound in water samples.[1][2][3] Modifications have been incorporated to address the complexity of the urine matrix.

1. Materials and Reagents

  • SPE Cartridges: Divinylbenzene (DVB) or a similar polymeric reversed-phase sorbent is recommended. C18 cartridges can also be used.[3][4]

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or acetic acid

    • Ammonium hydroxide

    • Internal Standard (e.g., isotopically labeled this compound or a structural analog like 2,4,6-trichlorobenzonitrile)[3]

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • pH meter

    • Vortex mixer

    • Nitrogen evaporator

    • Autosampler vials

2. Urine Sample Pretreatment

Proper sample preparation is critical for reproducible results.

  • Collection: Collect a mid-stream urine sample in a sterile container.[5][6] For general analysis, a first-morning void is often preferred due to its higher concentration.[7]

  • Storage: Analyze samples as soon as possible. If storage is necessary, refrigerate at 2-8°C for short-term storage or freeze at -20°C or lower for long-term storage.[7]

  • Thawing and Centrifugation: Before extraction, thaw frozen samples completely at room temperature. Vortex the samples and then centrifuge at approximately 3000 x g for 10 minutes to pellet any particulate matter.

  • pH Adjustment: Transfer the supernatant to a clean tube. Adjust the pH of the urine sample to approximately 2-3 using formic or acetic acid. This step is crucial for ensuring that this compound, which is a weak acid, is in its neutral form and can be efficiently retained by the reversed-phase sorbent.

  • Internal Standard Spiking: Spike the pretreated urine sample with an appropriate internal standard to correct for matrix effects and variations in recovery.

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of HPLC-grade water through the cartridge.

    • Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading:

    • Load the pretreated urine sample (typically 5-10 mL) onto the conditioned SPE cartridge.

    • Maintain a slow and steady flow rate of approximately 1-2 mL/minute.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar interferences.

    • A second wash with a mild organic solvent mixture (e.g., 5 mL of 5% methanol in water) can be included to remove less polar interferences.

    • After the final wash, dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent. A common choice is 2-4 mL of methanol or acetonitrile. Using two smaller aliquots for elution can improve recovery.

    • Collect the eluate in a clean collection tube.

4. Eluate Post-Treatment

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-500 µL) of the mobile phase that will be used for the LC-MS/MS analysis.

  • Final Preparation: Vortex the reconstituted sample to ensure the analyte is fully dissolved. Transfer the sample to an autosampler vial for analysis.

Visualizations

Below are diagrams illustrating the experimental workflow for the solid-phase extraction of this compound from urine.

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_posttreatment Post-Treatment & Analysis UrineSample 1. Urine Sample Collection Centrifuge 2. Centrifugation UrineSample->Centrifuge pH_Adjust 3. pH Adjustment & IS Spiking Centrifuge->pH_Adjust Condition 4. Cartridge Conditioning (Methanol, Water) Load 5. Sample Loading Condition->Load Wash 6. Washing (Water, 5% Methanol) Load->Wash Elute 7. Elution (Methanol) Wash->Elute Evaporate 8. Evaporation Elute->Evaporate Reconstitute 9. Reconstitution Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE of this compound from Urine.

SPE_Cartridge_Steps Detailed SPE Cartridge Steps Condition Conditioning (Methanol -> Water) Load Sample Loading (Pretreated Urine) Condition->Load Equilibrate Sorbent Wash1 Wash 1 (HPLC Water) Load->Wash1 Retain this compound Wash2 Wash 2 (5% Methanol in Water) Wash1->Wash2 Remove Polar Interferences Dry Drying Step (Vacuum) Wash2->Dry Remove Residual Water Elute Elution (Methanol) Dry->Elute Prepare for Elution Collect Collect Eluate Elute->Collect Recover this compound

References

Standard Operating Procedure for Direct Cysteine Biotinylation Assay (DCBA) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the measurement of protein S-sulfenylation using a Direct Cysteine Biotinylation Assay (DCBA). This chemoproteomic technique enables the selective labeling, enrichment, and identification of proteins containing S-sulfenylated cysteine residues, a critical post-translational modification involved in redox signaling and various disease states. This SOP is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways and the effects of novel therapeutic agents on protein oxidation.

Introduction

Protein S-sulfenylation is the reversible oxidation of a cysteine thiol to a sulfenic acid (-SOH). This transient modification plays a pivotal role in cellular signaling, acting as a molecular switch in response to reactive oxygen species (ROS).[1][2] Due to its inherent instability, direct detection of S-sulfenylation in complex biological systems is challenging. The this compound method overcomes this by employing chemoselective probes, such as dimedone-based analogs like DYn-2, to specifically and covalently label S-sulfenylated cysteines.[1][3][4] These probes contain a bioorthogonal handle (e.g., an alkyne group) that allows for the subsequent attachment of a biotin tag via a "click chemistry" reaction.[1][3] The biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified and quantified by mass spectrometry or immunoblotting.

This technique is invaluable in drug development for understanding the mechanism of action of drugs that modulate redox signaling, identifying novel drug targets, and discovering biomarkers of oxidative stress.

Experimental Protocols

This section details the step-by-step methodology for performing a this compound experiment, from cell culture and treatment to mass spectrometry analysis.

Materials and Reagents
  • Cell Lines: e.g., A431 (human epithelial carcinoma), RKO (human colon carcinoma)

  • Cell Culture Media and Reagents: DMEM, FBS, penicillin-streptomycin, PBS, trypsin-EDTA

  • Stimulants: e.g., Epidermal Growth Factor (EGF), Hydrogen Peroxide (H₂O₂)

  • S-sulfenylation Probe: DYn-2 (Cayman Chemical or similar)

  • Click Chemistry Reagents:

    • Azide-PEG3-Biotin

    • Copper (II) Sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Lysis Buffer: 8 M Urea in 50 mM TEABC

  • Protease Inhibitor Cocktail

  • Enzymes: Trypsin (MS-grade)

  • Reagents for Reduction and Alkylation: Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Streptavidin Agarose Beads

  • Wash Buffers: PBS, 0.2% SDS in PBS, Water

  • Elution Buffer: 80% acetonitrile, 0.2% trifluoroacetic acid in water

  • Mass Spectrometry Reagents: Formic acid, acetonitrile (LC-MS grade)

Experimental Workflow

The overall workflow for the this compound measurement is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling Labeling & Lysis cluster_processing Sample Processing cluster_enrichment Enrichment & Analysis cell_culture 1. Cell Culture treatment 2. Treatment (e.g., EGF, H₂O₂) cell_culture->treatment probe_labeling 3. In situ Labeling with DYn-2 treatment->probe_labeling cell_lysis 4. Cell Lysis probe_labeling->cell_lysis digestion 5. Protein Digestion (Trypsin) cell_lysis->digestion click_reaction 6. Click Chemistry (Biotinylation) digestion->click_reaction enrichment 7. Streptavidin Enrichment click_reaction->enrichment ms_analysis 8. LC-MS/MS Analysis enrichment->ms_analysis

Caption: Experimental workflow for this compound measurement.

Step 1: Cell Culture and Treatment

  • Culture cells (e.g., A431 or RKO) in appropriate media and conditions until they reach 80-90% confluency.

  • For quantitative analysis, serum-starve the cells overnight before treatment.

  • Treat the cells with the desired stimulus (e.g., 100 ng/mL EGF for 10 minutes or 500 µM H₂O₂ for 5 minutes) or a vehicle control.[1]

Step 2: In situ Labeling of S-sulfenylated Proteins

  • Immediately after treatment, add the S-sulfenylation probe DYn-2 to the cell culture medium to a final concentration of 5 mM.[1]

  • Incubate the cells at 37°C for 2 hours with gentle rotation.[1]

  • After incubation, collect the cells and wash them three times with cold PBS to remove excess probe.

Step 3: Cell Lysis and Protein Digestion

  • Lyse the cell pellet in 8 M urea buffer containing protease inhibitors.[5]

  • Measure the protein concentration using a suitable method (e.g., BCA assay).

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes.[5]

  • Alkylate free cysteines by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark.[5]

  • Dilute the lysate to 2 M urea with 50 mM TEABC.

  • Digest the proteins with trypsin (1:20 enzyme-to-protein ratio) overnight at 37°C.[5]

Step 4: Click Chemistry for Biotinylation

  • To the peptide solution, add the following click chemistry reagents in order:

    • Azide-PEG3-Biotin

    • TCEP

    • TBTA

    • CuSO₄

  • Incubate the reaction for 1 hour at room temperature.

Step 5: Enrichment of Biotinylated Peptides

  • Incubate the peptide solution with streptavidin-agarose beads for 2 hours at 4°C to capture the biotinylated peptides.[3]

  • Wash the beads sequentially with PBS, 0.2% SDS in PBS, and water to remove non-specifically bound peptides.

  • Elute the biotinylated peptides from the beads using an elution buffer (80% acetonitrile, 0.2% trifluoroacetic acid in water).[5]

Step 6: LC-MS/MS Analysis

  • Dry the eluted peptides in a vacuum centrifuge and reconstitute them in a buffer suitable for mass spectrometry (e.g., 5% acetonitrile, 0.1% formic acid).

  • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Q-Exactive) coupled with a nano-liquid chromatography system.

  • Acquire data in a data-dependent acquisition mode, alternating between MS and MS/MS scans.

Step 7: Data Analysis

  • Process the raw mass spectrometry data using a suitable software package (e.g., Skyline, MaxQuant).

  • Search the MS/MS spectra against a relevant protein database to identify the peptides. Include the mass of the DYn-2-biotin adduct as a variable modification on cysteine residues.

  • For quantitative analysis, compare the peak intensities of the identified S-sulfenylated peptides between different experimental conditions (e.g., treated vs. control).

Data Presentation

Quantitative data from this compound experiments can be summarized in tables to facilitate comparison between different conditions. The following table shows representative data for the change in S-sulfenylation of specific cysteine residues in response to EGF and H₂O₂ treatment in A431 cells.

ProteinUniProt IDCysteine ResidueFold Change (EGF Treatment)Fold Change (H₂O₂ Treatment)
Epidermal Growth Factor ReceptorP00533Cys7972.53.1
Peroxiredoxin-1Q06830Cys521.84.5
Non-metastatic cells 1, proteinQ13162Cys1861.52.2
Protein Tyrosine Phosphatase 1BP18031Cys2152.13.8

Note: The fold change values are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions.

Signaling Pathway Visualization

The this compound technique is instrumental in elucidating the role of S-sulfenylation in signaling pathways. A key example is the regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon EGF binding, EGFR activates NADPH oxidases (NOX), leading to the production of H₂O₂. This H₂O₂ then mediates the S-sulfenylation of a critical cysteine residue (Cys797) in the EGFR kinase domain, which enhances its catalytic activity and downstream signaling.[6][7][8]

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding NOX NADPH Oxidase (NOX) EGFR->NOX Activation EGFR_SOH EGFR-SOH (Cys797) (Active) H2O2 H₂O₂ NOX->H2O2 Production H2O2->EGFR S-sulfenylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_SOH->Downstream Enhanced Kinase Activity

Caption: EGFR S-sulfenylation signaling pathway.

This diagram illustrates how ligand binding to EGFR leads to ROS production and subsequent S-sulfenylation of the receptor, resulting in the activation of downstream signaling cascades. This redox-mediated regulation of EGFR activity is a critical mechanism in cellular proliferation and has significant implications for cancer biology and therapy.

References

Application Notes and Protocols for DCBA Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of dichlorobenzoic acid (DCBA) in soil for analysis by chromatographic methods. The following sections offer comprehensive procedures for two primary extraction techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). Additionally, a protocol for the derivatization of this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is included.

Data Presentation: Performance of Sample Preparation Methods

The selection of a sample preparation method is critical for achieving accurate and reproducible results. The following table summarizes typical performance data for the analysis of acidic herbicides in soil, which can be considered indicative for this compound analysis.

MethodAnalyte ClassMatrixRecovery (%)RSD (%)LOD (ng/g)LOQ (ng/g)Reference
Modified QuEChERSAcidic HerbicidesSoil81 - 123< 22-10[1]
Modified QuEChERSAcidic HerbicidesFood Matrices958< 10-[2]
QuEChERSGeneral PesticidesSoil70 - 110<10--[3]
SPEPesticidesSoil60 - 110< 150.5 - 2.51.5 - 5.0[4]

Note: The data presented are for a range of acidic herbicides and pesticides and should be considered as a general guide. Method performance for this compound should be validated in the specific soil matrix of interest.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Acidic Herbicides in Soil

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil, with modifications to improve the extraction of acidic compounds like this compound.[1][2]

1. Sample Preparation and Extraction:

a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 5 g of soil and add 5 mL of ultrapure water, then vortex and let it stand for 30 minutes to hydrate.[2]

b. Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.

c. Add the appropriate internal standard solution.

d. Vigorously shake the tube for 1 minute.

e. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

f. Immediately shake the tube vigorously for 1 minute.

g. Centrifuge the tube at ≥4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For highly contaminated soils, acidic alumina may be a suitable alternative sorbent.[1]

b. Vortex the d-SPE tube for 1 minute.

c. Centrifuge at ≥5000 rpm for 5 minutes.

d. The supernatant is now ready for analysis by LC-MS/MS or for derivatization prior to GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Soil

This protocol provides a general procedure for the extraction of acidic compounds like this compound from soil using SPE. This method is suitable for cleaning up complex soil extracts.

1. Soil Extraction:

a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

b. Add 20 mL of a suitable extraction solvent (e.g., acetonitrile, acetone, or a mixture of acetone and hexane).

c. Vortex or sonicate the mixture for 20 minutes to ensure thorough extraction.

d. Centrifuge at ≥4000 rpm for 10 minutes.

e. Carefully collect the supernatant.

f. Concentrate the supernatant to approximately 1 mL using a gentle stream of nitrogen.

g. Adjust the pH of the extract to ~2 with formic or hydrochloric acid.

2. SPE Cleanup:

a. Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2). Do not allow the cartridge to go dry.

b. Loading: Load the acidified soil extract onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

c. Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

d. Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

e. Elution: Elute the this compound from the cartridge with 5-10 mL of a suitable organic solvent such as acetonitrile or methanol.

f. The eluate can be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis or subjected to derivatization for GC-MS analysis.

Protocol 3: Derivatization of this compound for GC-MS Analysis

For GC analysis, the carboxylic acid group of this compound must be derivatized to a more volatile ester. Methylation is a common and effective derivatization technique.[5][6][7]

1. Preparation of Diazomethane (Caution: Diazomethane is toxic and explosive. This procedure should be performed in a well-ventilated fume hood by experienced personnel).

  • A common method for generating diazomethane is from Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) in an ethereal solution with potassium hydroxide. Detailed procedures for the safe preparation of diazomethane are widely available in standard organic chemistry laboratory manuals and should be strictly followed.

2. Methylation of this compound:

a. Ensure the extracted sample (from Protocol 1 or 2) is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

b. Re-dissolve the dry residue in a small volume (e.g., 200 µL) of a suitable solvent like methanol or a mixture of diethyl ether and methanol.

c. Add the freshly prepared ethereal solution of diazomethane dropwise to the sample extract until a faint yellow color persists, indicating an excess of diazomethane.

d. Allow the reaction to proceed for 10-15 minutes at room temperature.

e. Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution until the yellow color disappears.

f. The resulting solution containing the methyl ester of this compound is now ready for injection into the GC-MS.

Alternative Derivatization Reagent: (Trimethylsilyl)diazomethane (TMS-diazomethane)

TMS-diazomethane is a commercially available and safer alternative to diazomethane for methylation. The reaction is typically carried out in a mixture of methanol and toluene at room temperature.

Mandatory Visualizations

G cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup Soil Sample Soil Sample Acetonitrile + 1% Formic Acid Acetonitrile + 1% Formic Acid Soil Sample->Acetonitrile + 1% Formic Acid Add & Vortex Extraction Salts Extraction Salts Acetonitrile + 1% Formic Acid->Extraction Salts Add & Shake Centrifugation1 Centrifugation Extraction Salts->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant d-SPE Tube (MgSO4, PSA, C18) d-SPE Tube (MgSO4, PSA, C18) Supernatant->d-SPE Tube (MgSO4, PSA, C18) Transfer & Vortex Centrifugation2 Centrifugation d-SPE Tube (MgSO4, PSA, C18)->Centrifugation2 Clean Extract Clean Extract Centrifugation2->Clean Extract Analysis (LC-MS/MS or GC-MS) Analysis (LC-MS/MS or GC-MS) Clean Extract->Analysis (LC-MS/MS or GC-MS)

Caption: QuEChERS workflow for this compound analysis in soil.

G cluster_extraction Soil Extraction cluster_spe SPE Cleanup Soil Sample Soil Sample Extraction Solvent Extraction Solvent Soil Sample->Extraction Solvent Add & Vortex/Sonicate Centrifugation1 Centrifugation Extraction Solvent->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant Acidification Acidification Supernatant->Acidification Concentrate & Acidify Load Load Acidification->Load SPE Cartridge SPE Cartridge Clean Extract Clean Extract Condition Condition Wash Wash Elute Elute Analysis (LC-MS/MS or GC-MS) Analysis (LC-MS/MS or GC-MS) Clean Extract->Analysis (LC-MS/MS or GC-MS)

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis in soil.

G Dry Extract Dry Extract Reaction Derivatization Reaction Dry Extract->Reaction Dissolve Diazomethane Solution Diazomethane Solution Diazomethane Solution->Reaction Add Dropwise Evaporation Nitrogen Evaporation Reaction->Evaporation Quench Excess Derivatized Sample Derivatized Sample Evaporation->Derivatized Sample GC-MS Analysis GC-MS Analysis Derivatized Sample->GC-MS Analysis

Caption: Derivatization workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry in the Identification of Dichlorobenzylamine (DCBA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorobenzylamine (DCBA) exists in several isomeric forms, including 2,4-DCBA, 2,5-DCBA, and 3,4-DCBA. These compounds are relevant in various fields, from chemical synthesis to toxicology. Accurate identification and differentiation of these isomers are crucial for research, development, and safety assessment. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the unequivocal identification and quantification of this compound isomers. This document provides a detailed protocol and application notes for the analysis of this compound using LC-HRMS.

Principle and Application

High-resolution mass spectrometry provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental composition of a molecule and its fragments, which is a key advantage for identifying unknown compounds or confirming the identity of known substances in complex matrices. When coupled with liquid chromatography, which separates different compounds in a mixture based on their physicochemical properties, LC-HRMS becomes a powerful tool for isomeric analysis.

This protocol is designed for researchers, scientists, and drug development professionals who need to:

  • Identify and confirm the presence of this compound isomers in various samples.

  • Differentiate between various this compound isomers.

  • Quantify the levels of this compound isomers.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for a standard solution and a biological matrix (e.g., plasma).

a) Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound isomer standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

b) Biological Matrix (Plasma) - Protein Precipitation:

  • Sample Collection: Collect 1 mL of plasma.

  • Protein Precipitation: Add 3 mL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of a 50:50 (v/v) mixture of methanol and water.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The following parameters can be used for the separation and detection of this compound isomers.

Table 1: LC-HRMS Instrumentation and Parameters

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Fragmentor Voltage 175 V
Skimmer Voltage 65 V
Mass Range 50-500 m/z
Acquisition Mode Full Scan and Targeted MS/MS
Collision Energy (for MS/MS) 10, 20, 40 eV

Data Presentation and Interpretation

Accurate Mass and Isotopic Pattern

The primary identification of this compound is based on its accurate mass. The molecular formula for this compound is C₇H₇Cl₂N, with a monoisotopic mass of 174.9955 Da. Due to the presence of two chlorine atoms, the isotopic pattern is a key identifying feature. The expected isotopic distribution for the [M+H]⁺ ion will show a characteristic cluster of peaks at m/z 176.0028, 178.0000, and 180.0000 with an approximate ratio of 9:6:1.

Table 2: Theoretical Accurate Mass and Common Adducts of Dichlorobenzylamine

Ion SpeciesMolecular FormulaTheoretical m/z
[M+H]⁺[C₇H₈Cl₂N]⁺176.0028
[M+Na]⁺[C₇H₇Cl₂NNa]⁺197.9848
[M+K]⁺[C₇H₇Cl₂NK]⁺213.9587
Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and generate a characteristic fragmentation pattern that can be used for structural confirmation. The primary fragmentation mechanism for benzylamines is the alpha-cleavage, which involves the cleavage of the bond between the benzylic carbon and the aromatic ring.

Table 3: Expected High-Resolution Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 176.0028)

Fragment Ion m/z (Theoretical)Proposed Elemental CompositionProposed Structure/Loss
159.9769[C₇H₅Cl₂]⁺Loss of NH₃
140.9923[C₆H₃Cl₂]⁺Loss of CH₂NH₂
124.0183[C₇H₇ClN]⁺Loss of Cl
109.9947[C₆H₄Cl]⁺Loss of CH₂NH₂ and Cl

Visualizations

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis sample Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation hrms_detection HRMS Detection (ESI+) lc_separation->hrms_detection msms_fragmentation Targeted MS/MS hrms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition xic_extraction Extracted Ion Chromatogram (XIC) data_acquisition->xic_extraction mass_accuracy Accurate Mass & Isotopic Pattern data_acquisition->mass_accuracy fragmentation_analysis Fragmentation Pattern Analysis data_acquisition->fragmentation_analysis identification Compound Identification xic_extraction->identification mass_accuracy->identification fragmentation_analysis->identification

Caption: Experimental workflow for this compound identification.

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule is initiated by collision-induced dissociation (CID). The following diagram illustrates the proposed fragmentation pathway.

fragmentation_pathway precursor [M+H]⁺ m/z 176.0028 C₇H₈Cl₂N⁺ fragment1 m/z 159.9769 C₇H₅Cl₂⁺ precursor->fragment1 - NH₃ fragment2 m/z 140.9923 C₆H₃Cl₂⁺ precursor->fragment2 - CH₂NH₂ fragment3 m/z 124.0183 C₇H₇ClN⁺ precursor->fragment3 - Cl

Caption: Proposed fragmentation of protonated this compound.

Hypothetical Metabolic Pathway

Based on the known metabolism of benzylamine, a hypothetical metabolic pathway for this compound is proposed. This involves oxidative deamination followed by conjugation reactions.

metabolic_pathway This compound Dichlorobenzylamine aldehyde Dichlorobenzaldehyde This compound->aldehyde Oxidative Deamination glutathione_conjugate Glutathione Conjugate This compound->glutathione_conjugate Glutathione Conjugation acid Dichlorobenzoic Acid aldehyde->acid Oxidation glycine_conjugate Glycine Conjugate (Dichlorohippuric Acid) acid->glycine_conjugate Glycine Conjugation

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive framework for the identification and analysis of Dichlorobenzylamine isomers using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-HRMS analysis, along with the expected data signatures, will enable researchers to confidently identify these compounds. The provided diagrams offer a clear visualization of the experimental and theoretical aspects of this analytical approach. The high sensitivity and specificity of LC-HRMS make it an indispensable tool for the accurate characterization of this compound in various applications.

Application Note & Protocol for the Synthesis of [carboxyl-¹³C]-2,4-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as tracers to elucidate metabolic pathways and quantify metabolite formation.[1][2] 2,4-Dichlorobenzoic acid (DCBA) is a molecule of interest in various chemical and pharmaceutical contexts. The synthesis of a ¹³C-labeled this compound standard, specifically at the carboxyl position, provides a valuable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This application note provides a detailed protocol for the synthesis of [carboxyl-¹³C]-2,4-dichlorobenzoic acid via the carboxylation of a Grignard reagent with ¹³C-labeled carbon dioxide.

The described method is a robust and widely applicable strategy for the introduction of a ¹³C-labeled carboxylic acid group onto an aromatic ring.[3] The Grignard reagent is prepared from 1-bromo-2,4-dichlorobenzene and subsequently reacted with ¹³CO₂. Acidic workup then yields the desired labeled carboxylic acid. Characterization and purity assessment are achieved using ¹³C NMR and mass spectrometry, where the labeled carbon provides a distinct and readily identifiable signal.[1][4]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
1-Bromo-2,4-dichlorobenzene98%Sigma-Aldrich
Magnesium turnings99.8%Sigma-Aldrich
IodineCrystalJ.T. Baker
Anhydrous diethyl ether≥99.7%Sigma-Aldrich
¹³C-Carbon dioxide99 atom % ¹³CCambridge Isotope Laboratories
Hydrochloric acid (HCl)6 MFisher Scientific
Sodium hydroxide (NaOH)5% aqueous solutionFisher Scientific
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Anhydrous sodium sulfateGranularFisher Scientific
Round-bottom flasksFlame-dried---
Reflux condenser------
Magnetic stirrer with hotplate------
Syringes and needles------
Separatory funnel------
Rotary evaporator------
NMR spectrometer400 MHz or higher---
Mass spectrometer (GC-MS or LC-MS)------

Experimental Protocol

The synthesis of [carboxyl-¹³C]-2,4-dichlorobenzoic acid is a two-step process, as illustrated in the workflow diagram below. The entire procedure should be conducted in a well-ventilated fume hood, and all glassware must be rigorously dried to prevent quenching of the Grignard reagent.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation and Workup start Flame-dried round-bottom flask with Mg turnings and a crystal of I₂ add_ether Add anhydrous diethyl ether start->add_ether add_bromo Slowly add a solution of 1-bromo-2,4-dichlorobenzene in anhydrous diethyl ether add_ether->add_bromo reflux Reflux the mixture to initiate and sustain the reaction add_bromo->reflux grignard Formation of 2,4-dichlorophenylmagnesium bromide (Grignard Reagent) reflux->grignard add_co2 Introduce ¹³CO₂ gas from a balloon or pour the Grignard solution over dry ¹³CO₂ grignard->add_co2 Carboxylation quench Quench the reaction with 6 M HCl add_co2->quench extract Extract with diethyl ether quench->extract base_wash Wash with 5% NaOH to form the sodium salt (moves to aqueous layer) extract->base_wash acidify Acidify the aqueous layer with 6 M HCl to precipitate the product base_wash->acidify filter_dry Filter, wash with cold water, and dry the solid product acidify->filter_dry product [carboxyl-¹³C]-2,4-Dichlorobenzoic Acid filter_dry->product

Caption: Workflow for the synthesis of [carboxyl-¹³C]-2,4-dichlorobenzoic acid.

Step 1: Formation of 2,4-Dichlorophenylmagnesium Bromide (Grignard Reagent)
  • Place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine in a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Add 20 mL of anhydrous diethyl ether to the flask.

  • Dissolve 1-bromo-2,4-dichlorobenzene (11.3 g, 50 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion (about 5 mL) of the 1-bromo-2,4-dichlorobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining 1-bromo-2,4-dichlorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Step 2: Carboxylation with ¹³CO₂ and Workup
  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Introduce ¹³CO₂ gas from a balloon into the reaction flask with vigorous stirring. Alternatively, the Grignard solution can be slowly transferred via a cannula to a separate flask containing crushed dry ice made from ¹³CO₂.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Slowly quench the reaction by adding 50 mL of 6 M HCl with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 5% aqueous NaOH (2 x 50 mL). The product will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and acidify it to a pH of ~2 with 6 M HCl. The product will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

Purification

The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture. For very high purity, formation of an α-methylbenzylamine salt can be employed to remove positional isomer impurities.[5]

Data Analysis and Characterization

The successful synthesis and isotopic labeling of [carboxyl-¹³C]-2,4-dichlorobenzoic acid can be confirmed by ¹³C NMR spectroscopy and mass spectrometry.

¹³C NMR Spectroscopy

The key indicator of successful labeling is the signal from the carboxyl carbon. In the ¹³C NMR spectrum, the carboxyl carbon atom of a benzoic acid derivative typically absorbs in the range of 165-185 ppm.[4] For [carboxyl-¹³C]-2,4-dichlorobenzoic acid, a significantly enhanced singlet will be observed in this region, confirming the incorporation of the ¹³C isotope at the desired position.[1] The aromatic carbons will appear in the 125-135 ppm range.[6]

Mass Spectrometry

Mass spectrometry will confirm the incorporation of the ¹³C isotope by a corresponding mass shift. The unlabeled 2,4-dichlorobenzoic acid has a molecular weight of approximately 190 g/mol (depending on the chlorine isotopes). The ¹³C-labeled product will show a prominent M+1 peak in its mass spectrum compared to the unlabeled analog.[1]

Signaling Pathway and Logical Relationship Diagram

The logical relationship between the starting materials, intermediates, and the final product is a linear synthetic pathway.

logical_relationship Start_Materials 1-Bromo-2,4-dichlorobenzene + Mg + ¹³CO₂ Grignard 2,4-Dichlorophenylmagnesium bromide Start_Materials->Grignard Grignard Formation Carboxylate Magnesium salt of [carboxyl-¹³C]-2,4-dichlorobenzoic acid Grignard->Carboxylate Carboxylation with ¹³CO₂ Final_Product [carboxyl-¹³C]-2,4-Dichlorobenzoic Acid Carboxylate->Final_Product Acidic Workup

Caption: Logical flow of the synthesis of ¹³C-labeled this compound.

Conclusion

This protocol outlines a reliable method for the synthesis of [carboxyl-¹³C]-2,4-dichlorobenzoic acid. The use of Grignard carboxylation with ¹³C-labeled carbon dioxide is a versatile technique for introducing an isotopically labeled carboxylic acid group. The resulting labeled standard is crucial for accurate quantification in metabolic and pharmacokinetic studies, aiding in the broader goals of drug development and scientific research.

References

Application Notes and Protocols for 3,5-Dichlorobenzoic Acid (DCBA) as a Potential Biomarker in Epidemiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only. 3,5-Dichlorobenzoic acid (DCBA) is not currently an established or widely recognized biomarker in epidemiological studies. These notes and protocols are based on available data for this compound and related chemical compounds and are intended to provide a framework for its investigation as a potential biomarker.

Introduction

3,5-Dichlorobenzoic acid (this compound) is a chemical compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] It is also known to be an environmental transformation product of the herbicide Propyzamide.[4] Given its potential for human exposure through environmental sources, there is a growing interest in understanding its metabolic fate and potential health effects. This document provides an overview of the current knowledge on this compound and outlines protocols for its potential application as a biomarker of exposure in epidemiological research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,5-Dichlorobenzoic acid is presented in Table 1.

PropertyValueReference
CAS Number 51-36-5[4][5]
Molecular Formula C₇H₄Cl₂O₂[4][5]
Molecular Weight 191.01 g/mol [4][5]
Appearance White to beige crystalline powder[6][7]
Melting Point 184-187 °C[2][5]
Water Solubility 147.1 mg/L[2]
LogP 3.92[5]

Toxicological Profile

This compound is classified as an irritant. Acute exposure can cause irritation to the skin, eyes, and respiratory system.[6][8] The primary health hazard information is summarized in Table 2.

Hazard StatementDescriptionReference
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H335 May cause respiratory irritation[4]

No long-term chronic toxicity, carcinogenicity, or reproductive toxicity data in humans have been identified in the available literature.

This compound as a Potential Biomarker of Exposure

The presence of this compound in human biological samples could indicate exposure to the compound itself or to parent compounds that metabolize to this compound, such as the herbicide Propyzamide.[4] To establish this compound as a reliable biomarker, further research is needed to understand its pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) in humans.

Hypothesized Metabolic Pathway

While the specific metabolic pathway of 3,5-DCBA in humans is not well-documented, the metabolism of other chlorobenzoic acids can provide a hypothetical model. For instance, 4-chlorobenzoic acid is known to be metabolized to p-chlorohippuric acid in humans. Benzoic acids, in general, are primarily metabolized through conjugation with glycine to form hippuric acid derivatives, which are then excreted in the urine. A similar pathway can be postulated for 3,5-DCBA.

Xenobiotic Metabolism Pathway cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Exposure Exposure to 3,5-DCBA or parent compounds PhaseI Phase I (e.g., Hydroxylation) Exposure->PhaseI Circulation PhaseII Phase II (e.g., Glycine Conjugation) PhaseI->PhaseII Urine Urinary Excretion of Metabolites PhaseII->Urine Circulation

Caption: Hypothesized metabolic pathway of 3,5-DCBA in humans.

Experimental Protocols

The following are generalized protocols for the detection and quantification of this compound in human urine, based on methods for similar compounds. These protocols should be optimized and validated for the specific laboratory conditions and instrumentation.

Sample Collection and Storage
  • Urine Collection: Collect mid-stream urine samples in sterile, polypropylene containers.

  • Storage: Immediately after collection, freeze the samples at -20°C or lower to prevent degradation of the analyte. For long-term storage, -80°C is recommended.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for other urinary organic acids.

  • Thawing: Thaw urine samples at room temperature.

  • Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to remove particulate matter.

  • Acidification: Acidify the supernatant to a pH of approximately 2-3 with hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then acidified deionized water through it.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.

  • Elution: Elute the retained this compound with an appropriate organic solvent, such as methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the mobile phase for analysis.

Analytical Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of organic molecules in complex biological matrices.

Instrumentation and Conditions (Example)

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined using a this compound standard

Method Validation

The analytical method should be validated according to established guidelines, including the assessment of:

  • Linearity

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effects

  • Recovery

  • Stability

Workflow for Biomarker Validation

The validation of a new biomarker for use in epidemiological studies is a multi-step process. The following diagram illustrates a logical workflow for establishing this compound as a biomarker of exposure.

Biomarker Validation Workflow cluster_discovery Discovery and Characterization cluster_analytical Analytical Method Development cluster_epidemiological Epidemiological Evaluation cluster_validation Validation and Application A1 Identify Potential Exposure Sources A2 Toxicological and Pharmacokinetic Studies (in vitro/in vivo) A1->A2 B1 Develop Sensitive and Specific Assay for this compound in Biological Matrices A2->B1 B2 Method Validation (Accuracy, Precision, etc.) B1->B2 C1 Pilot Study: Measure this compound in a Small Population B2->C1 C2 Assess Variability and Determinants of Exposure C1->C2 C3 Large-Scale Epidemiological Study: Associate this compound Levels with Exposure and Health Outcomes C2->C3 D1 Establish Reference Ranges C3->D1 D2 Application in Risk Assessment and Public Health D1->D2

References

Measuring β-N-methylamino-L-alanine (BMAA) in Breast Milk: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified the analysis of "Dichloro-N-methyl-beta-alanine (DCBA)." A thorough literature search did not yield established analytical methods for a compound with this specific name in breast milk or other biological matrices. It is possible that this is a novel, rare, or misspelled compound. However, due to the similarity in acronyms and the neurotoxicological context, this document provides a detailed protocol for the analysis of β-N-methylamino-L-alanine (BMAA) , a well-studied neurotoxin with documented concerns regarding its potential transfer through breast milk.[1][2][3][4][5] This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by cyanobacteria, diatoms, and dinoflagellates.[6] It has been implicated as a potential environmental risk factor for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Alzheimer's Disease.[6][7][8] The potential for BMAA to bioaccumulate in food chains and its confirmed transfer from mother to offspring via milk in animal studies raise significant health concerns for nursing infants.[1][2][3][5]

Accurate and sensitive quantification of BMAA in human breast milk is crucial for assessing infant exposure and understanding the potential health risks. This document provides a comprehensive laboratory procedure for the determination of BMAA in breast milk using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its analysis.[9]

Principle of the Method

This protocol describes the quantification of total BMAA (free and protein-bound) in human breast milk. The method involves:

  • Sample Pre-treatment: Collection and storage of breast milk samples.

  • Acid Hydrolysis: Liberation of protein-bound BMAA.

  • Sample Clean-up: Removal of interfering matrix components using Solid Phase Extraction (SPE).

  • Derivatization (Optional but Recommended): Chemical modification of BMAA to enhance chromatographic retention and sensitivity.

  • LC-MS/MS Analysis: Separation and quantification of BMAA using a highly selective and sensitive mass spectrometer.

Materials and Reagents

  • Standards:

    • BMAA hydrochloride (Certified Reference Material)

    • D3-BMAA hydrochloride (Isotopically labeled internal standard)

    • 2,4-diaminobutyric acid (DAB) dihydrochloride (to check for isomeric separation)

  • Reagents:

    • Hydrochloric acid (HCl), 6 M, trace metal grade

    • Formic acid, LC-MS grade

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Ultrapure water (18.2 MΩ·cm)

    • Borate buffer, 0.5 M

    • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent

  • Consumables:

    • Polypropylene centrifuge tubes (1.5 mL, 15 mL, 50 mL)

    • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

    • Syringe filters (0.22 µm, PVDF or PTFE)

    • LC vials and caps

Experimental Protocol

Sample Collection and Storage
  • Collect breast milk samples in polypropylene containers.

  • Immediately freeze samples at -20°C or, for long-term storage, at -80°C to prevent degradation.

Sample Preparation: Acid Hydrolysis for Total BMAA
  • Thaw breast milk samples at room temperature.

  • Homogenize the sample by gentle vortexing.

  • Transfer 1 mL of breast milk to a 15 mL polypropylene tube.

  • Add the internal standard (D3-BMAA) to each sample, quality control, and calibration standard.

  • Add 1 mL of 6 M HCl to the sample.[6]

  • Vortex briefly and incubate at 110°C for 16-20 hours to hydrolyze proteins.[6]

  • After hydrolysis, allow the samples to cool to room temperature.

  • Centrifuge at 4000 x g for 10 minutes to pellet any precipitate.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried extract in 1 mL of 20 mM HCl.[6]

Sample Clean-up: Solid Phase Extraction (SPE)
  • Condition the SPE Cartridge: Sequentially pass 3 mL of methanol and 3 mL of ultrapure water through the mixed-mode cation exchange SPE cartridge.

  • Load the Sample: Load the reconstituted sample from step 4.2.11 onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 3 mL of ultrapure water followed by 3 mL of methanol to remove interfering substances.

  • Elute: Elute the BMAA and the internal standard from the cartridge with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Derivatization with AQC (Recommended)

Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is recommended to improve chromatographic separation and detection sensitivity.[7][10]

  • To 20 µL of the reconstituted sample extract, add 80 µL of 0.5 M borate buffer.[6]

  • Add 20 µL of AQC reagent and vortex immediately.[6]

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Optimized for separation of BMAA from isomers like DAB
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for AQC-derivatized BMAA

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
BMAA-AQC289.1119.120
D3-BMAA-AQC292.1122.120
DAB-AQC289.1171.118

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table provides a template for reporting BMAA concentrations in breast milk samples.

Table 2: Example Data Table for BMAA Concentrations in Breast Milk

Sample ID BMAA Concentration (ng/mL) RSD (%) Notes
BM-0011.234.5
BM-002< LOQN/ABelow Limit of Quantification
BM-0032.563.8
.........
QC Low0.515.2
QC Mid5.054.1
QC High50.23.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Breast Milk Sample hydrolysis Acid Hydrolysis (6M HCl, 110°C, 16-20h) start->hydrolysis Add Internal Standard (D3-BMAA) cleanup Solid Phase Extraction (SPE) (Mixed-mode Cation Exchange) hydrolysis->cleanup derivatization Derivatization with AQC (Optional but Recommended) cleanup->derivatization lcms LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) derivatization->lcms data Data Processing and Quantification lcms->data

Caption: Experimental workflow for the analysis of BMAA in breast milk.

Potential Signaling Pathway of BMAA Neurotoxicity

While the complete signaling pathways of BMAA neurotoxicity are still under investigation, a key proposed mechanism involves its action as an excitotoxin, primarily through glutamate receptors.[11] BMAA is also suggested to induce oxidative stress by affecting the cystine/glutamate antiporter (system xc-).[11]

bmaa_pathway cluster_receptor Glutamate Receptor Activation cluster_transporter Transporter Interaction cluster_effects Downstream Effects bmaa BMAA nmda NMDA Receptor bmaa->nmda ampa AMPA/Kainate Receptor bmaa->ampa system_xc System xc- Antiporter bmaa->system_xc Inhibition excitotoxicity Excitotoxicity nmda->excitotoxicity ampa->excitotoxicity oxidative_stress Oxidative Stress system_xc->oxidative_stress Leads to neuronal_death Neuronal Cell Death excitotoxicity->neuronal_death oxidative_stress->neuronal_death

Caption: Proposed signaling pathways of BMAA-induced neurotoxicity.

Quality Control and Method Validation

  • Calibration Curve: A calibration curve should be prepared in a matrix similar to the sample (e.g., blank breast milk or surrogate matrix) to account for matrix effects.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.

  • Isomer Separation: Ensure chromatographic separation of BMAA from its isomer DAB, as they can have the same mass and fragment ions.

  • Limit of Quantification (LOQ): Determine the LOQ as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of the neurotoxin BMAA in human breast milk. Adherence to rigorous quality control and validation procedures is essential for generating reliable data. This protocol serves as a foundational method that can be adapted and optimized for specific laboratory instrumentation and research needs, ultimately contributing to a better understanding of infant exposure to this environmental toxin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DCBA Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of Digitoxigenin-3-beta-D-glucuronide (DCBA) in solid-phase extraction (SPE). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the extraction of this compound from various matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low this compound recovery in SPE?

A1: Low recovery is the most frequently encountered issue in SPE.[1][2] The primary causes often include an incorrect choice of sorbent material for the chemical properties of this compound, an elution solvent that is not strong enough to release the analyte from the sorbent, or allowing the cartridge bed to dry out before sample loading.[1]

Q2: How do I select the appropriate SPE sorbent for this compound?

A2: this compound, a cardiac glycoside glucuronide, is a relatively polar molecule. Therefore, a reversed-phase sorbent is a suitable choice. Hydrophilic-Lipophilic Balanced (HLB) cartridges are effective for a wide range of compounds with varying polarities and are a good starting point for this compound extraction. For instance, Oasis HLB columns have been successfully used for the extraction of similar cardiac glycosides like digoxin.[3][4]

Q3: My this compound recovery is inconsistent between samples. What could be the cause?

A3: Inconsistent recovery can stem from several factors. One common issue is variability in the flow rate during sample loading and elution.[1] A flow rate that is too high during loading can prevent the analyte from having sufficient time to interact with the sorbent.[5] Another potential cause is the drying of the SPE column before the sample is added, which necessitates re-conditioning.[6]

Q4: Can the sample matrix affect this compound recovery?

A4: Absolutely. The sample matrix can significantly impact recovery. For biological samples like plasma, protein precipitation may be necessary prior to SPE to prevent clogging and interference.[2][7] Additionally, the presence of phospholipids in plasma can cause ion suppression in LC-MS/MS analysis; specialized SPE cartridges like HybridSPE-PLus can help eliminate these interferences and improve recovery.[8]

Q5: What are some general tips to improve my SPE recovery for this compound?

A5: To enhance recovery, consider the following:

  • Optimize the wash solvent: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the this compound.[7]

  • Increase elution volume: If the analyte is not being fully eluted, increasing the volume of the elution solvent can help.[6]

  • Incorporate a "soak" step: Allowing the elution solvent to sit in the sorbent bed for a short period can improve the desorption of the analyte.[9][10]

  • Control flow rates: Maintain a consistent and appropriate flow rate during all steps of the SPE process.[5][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound solid-phase extraction.

Problem Potential Cause Recommended Solution
Low this compound Recovery Sorbent choice does not match this compound's polarity.Select a reversed-phase sorbent like HLB, which is suitable for polar compounds.[1]
Elution solvent is too weak.Increase the organic content of the elution solvent or switch to a stronger solvent.[1] For example, a mixture of chloroform and 2-propanol has been used for similar compounds.[3]
Insufficient elution volume.Increase the volume of the elution solvent to ensure complete elution of the analyte.[1]
Sample pH is not optimal for retention.Adjust the sample pH to ensure this compound is in a neutral form for better retention on a reversed-phase sorbent.[1]
Poor Reproducibility SPE cartridge bed dried out before sample loading.Re-condition and re-equilibrate the cartridge to ensure the packing is fully wetted.[1]
Inconsistent flow rate during sample application.Lower the loading flow rate to allow for sufficient interaction between the analyte and the sorbent.[1]
Wash solvent is too strong, causing partial elution.Use a weaker wash solvent or reduce the volume of the wash solvent.[1]
High Matrix Effects in LC-MS/MS Co-elution of interfering compounds from the sample matrix.Modify the wash protocol to better remove interferences, or consider a more selective sorbent.[7] For plasma samples, techniques to remove proteins and phospholipids are beneficial.[8]

Experimental Protocols

While a specific, validated protocol for this compound was not found in the initial search, the following detailed methodology for the closely related cardiac glycoside, Digoxin, can serve as an excellent starting point for method development.

Protocol: Solid-Phase Extraction of Cardiac Glycosides from Whole Blood [3]

  • Sample Preparation:

    • To 1 mL of a whole blood sample, add an internal standard.

    • Add 1 mL of a 0.1 M ammonium acetate solution (pH 9.5) and 3.5 mL of water.

    • Vortex the mixture and then centrifuge for 15 minutes at 3200 rpm.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use an Oasis HLB (3 cc, 60 mg) SPE cartridge.

    • Condition the cartridge by sequentially passing 1 mL of methanol, 1 mL of water, and 3 mL of a 0.1 M ammonium acetate solution (pH 9.5).

  • Sample Loading:

    • Load the prepared supernatant from step 1 onto the conditioned SPE cartridge.

    • Allow the sample to drain through the cartridge by gravity.

  • Washing:

    • Wash the cartridge with 2 mL of a 0.1 M ammonium acetate solution (pH 9.5).

    • Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution:

    • Elute the analytes with 3 mL of a chloroform:2-propanol (95:5) mixture.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness at 25°C under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data

The following table summarizes recovery data for Digoxin and Metildigoxin using the protocol described above. This data can be used as a benchmark when developing a method for this compound.

Table 1: Recovery of Digoxin and Metildigoxin from Whole Blood using SPE [3]

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)
Digoxin183
395
8100
Metildigoxin162
388
894

Visualizations

The following diagrams illustrate the general solid-phase extraction workflow and a troubleshooting decision tree for low recovery.

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Start sample_prep Sample Pre-treatment start->sample_prep conditioning 1. Conditioning sample_prep->conditioning equilibration 2. Equilibration conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing sample_loading->washing elution 5. Elution washing->elution analysis Analysis (e.g., LC-MS/MS) elution->analysis end_node End analysis->end_node

Caption: A generalized workflow for solid-phase extraction.

Troubleshooting_Low_Recovery cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low this compound Recovery Observed check_sorbent Is the sorbent appropriate? (e.g., Reversed-Phase) start->check_sorbent check_elution Is the elution solvent strong enough? check_sorbent->check_elution Yes solution_sorbent Select a more appropriate sorbent check_sorbent->solution_sorbent No check_wash Is the wash solvent too strong? check_elution->check_wash Yes solution_elution Increase elution solvent strength or volume check_elution->solution_elution No check_flowrate Is the loading flow rate too high? check_wash->check_flowrate No solution_wash Use a weaker wash solvent check_wash->solution_wash Yes check_drying Did the cartridge dry out before loading? check_flowrate->check_drying No solution_flowrate Decrease loading flow rate check_flowrate->solution_flowrate Yes solution_drying Re-condition and equilibrate the cartridge check_drying->solution_drying Yes

Caption: A decision tree for troubleshooting low this compound recovery in SPE.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2,6-Dichlorobenzamide (DCBA/BAM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2,6-dichlorobenzamide (DCBA), also known as BAM.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, focusing on issues related to matrix effects.

Issue 1: Poor Peak Shape and/or Shifting Retention Times for this compound

  • Question: My this compound peak is showing significant tailing/fronting, and the retention time is inconsistent between injections, especially when analyzing complex samples like soil or food extracts. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Matrix Overload on the Analytical Column. Co-eluting matrix components can interact with the stationary phase, affecting the retention and peak shape of this compound.

      • Solution: Dilute the sample extract to reduce the concentration of matrix components. If sensitivity allows, this is the simplest approach. Also, consider optimizing the sample preparation procedure to remove more interferences. For soil samples, techniques like Solid-Phase Extraction (SPE) can be effective.

    • Potential Cause 2: Inappropriate Mobile Phase Composition. The pH and organic content of the mobile phase can influence the interaction of this compound and matrix components with the column.

      • Solution: Adjust the mobile phase pH. For a polar compound like this compound, slight changes in pH can significantly impact retention and peak shape. Experiment with different gradients to ensure better separation of this compound from the matrix components.

    • Potential Cause 3: Column Contamination. Accumulation of matrix components on the column from previous injections can lead to peak shape issues.

      • Solution: Implement a robust column washing step after each injection or batch of samples. A strong organic solvent wash can help remove strongly retained matrix components. Regularly use a guard column to protect the analytical column.

Issue 2: Low this compound Signal Intensity and Poor Sensitivity (Ion Suppression)

  • Question: I am experiencing a significant drop in this compound signal intensity when analyzing my samples compared to the standard in a pure solvent. How can I identify and mitigate this ion suppression?

  • Answer:

    • Identification: The most direct way to confirm ion suppression is through a post-column infusion experiment. This will pinpoint the retention time regions where co-eluting matrix components are causing suppression.

    • Mitigation Strategies:

      • Improve Sample Cleanup: This is the most effective way to combat ion suppression. For water samples, Solid-Phase Extraction (SPE) is a common and effective technique for concentrating this compound while removing interfering salts and organic matter. For more complex matrices like soil and food, more rigorous cleanup steps such as dispersive SPE (dSPE) as used in QuEChERS-based methods might be necessary.

      • Optimize Chromatography: Modify the LC gradient to separate this compound from the suppression zones identified in the post-column infusion experiment. Sometimes, simply changing the organic modifier (e.g., from acetonitrile to methanol) can alter the elution profile of interfering compounds.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification by normalizing the signal of the analyte to the internal standard.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for the signal suppression by ensuring that the standards and samples are affected similarly by the matrix.

      • Sample Dilution: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of co-eluting matrix components and thereby lessen the ion suppression effect.

Issue 3: Inconsistent and Non-Reproducible this compound Quantification

  • Question: My quantitative results for this compound are highly variable between different samples of the same type and even between replicate injections of the same sample. What is causing this and how can I improve reproducibility?

  • Answer:

    • Potential Cause 1: Variable Matrix Effects. The composition and concentration of matrix components can vary significantly between samples, leading to inconsistent ion suppression or enhancement.

      • Solution: The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, is highly recommended to correct for this variability. If a SIL-IS is not available, a structural analog that behaves similarly during ionization and chromatography can be used.

    • Potential Cause 2: In-source Instability. High concentrations of matrix components can lead to instability in the electrospray ionization (ESI) source, causing fluctuating signal intensity.

      • Solution: Clean the ion source more frequently when analyzing complex matrices. Optimize the ion source parameters (e.g., capillary voltage, gas flows, temperature) to achieve a stable spray, even in the presence of matrix.

    • Potential Cause 3: Carryover. this compound or matrix components from a high-concentration sample may carry over to the next injection, affecting the quantification of a subsequent low-concentration sample.

      • Solution: Optimize the autosampler wash procedure. Use a strong solvent mixture for the wash and increase the wash volume and duration. Injecting a blank solvent after a high-concentration sample can help assess and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification. The "matrix" refers to all other components in the sample besides this compound, such as salts, lipids, proteins, and humic substances in environmental samples.

Q2: How can I quantitatively assess the extent of matrix effects for my this compound analysis?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a pure solvent standard at the same concentration.

The formula is: Matrix Factor (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An MF < 100% indicates ion suppression.

  • An MF > 100% indicates ion enhancement.

Q3: What are the most common sources of matrix effects when analyzing this compound in environmental samples?

A3: For environmental samples, common sources of matrix effects include:

  • Water Samples: Dissolved organic matter, humic and fulvic acids, and inorganic salts can cause ion suppression.

  • Soil Samples: Humic substances are a major contributor to matrix effects. Other organic matter and co-extracted minerals can also interfere.

  • Food Matrices: Sugars, fats, pigments, and proteins are known to cause significant matrix effects.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound always necessary?

A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and be affected by matrix components in the same way. This allows for reliable correction of signal variations and leads to more accurate and precise quantification, especially in complex and variable matrices.

Q5: Can I use a different compound as an internal standard if a this compound SIL-IS is not available?

A5: Yes, if a SIL-IS is not available, you can use a structural analog or a compound with similar physicochemical properties (e.g., polarity, pKa) as an internal standard. However, it is crucial to validate that the chosen internal standard co-elutes with this compound and experiences similar matrix effects. The performance of a non-isotopically labeled internal standard may not be as robust as a SIL-IS.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data related to the LC-MS/MS analysis of this compound.

Table 1: Method Performance for this compound in Groundwater using SPE-LC-MS/MS

ParameterValueReference
Recovery (1.0 µg/L spike)91-110%
Relative Standard Deviation3-22%
Method Limit of Detection (LOD)0.010 µg/L
Method Limit of Quantification (LOQ)0.035 µg/L

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Setting
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
Precursor Ion (m/z)Varies based on adduct ([M-H]⁻ or [M+H]⁺)
Product Ions (m/z)At least two for confirmation
Collision EnergyOptimized for specific instrument
Dwell Time50-100 msec

Note: Specific m/z transitions and collision energies should be optimized for the instrument in use.

Experimental Protocols

1. Protocol for Evaluation of Matrix Effects using Post-Extraction Spiking

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., water, soil) that is known to be free of this compound using your established sample preparation protocol.

  • Prepare a Solvent Standard: Prepare a standard solution of this compound in the final solvent used for your LC-MS/MS analysis at a known concentration (e.g., 10 µg/L).

  • Prepare a Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract and spike it with the this compound standard solution to the same final concentration as the solvent standard.

  • Analyze Samples: Inject both the solvent standard and the post-extraction spiked sample into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Factor (MF):

    • MF (%) = (Peak Area of this compound in Spiked Matrix / Peak Area of this compound in Solvent) x 100

    • A value significantly different from 100% indicates the presence of matrix effects.

2. Protocol for Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) sequentially with methanol and then with acidified water.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Mitigation Strategies A Poor Peak Shape / Shifting RT F Evaluate Sample Preparation Efficiency A->F B Low Signal Intensity (Ion Suppression) D Post-Column Infusion Experiment B->D C Inconsistent Quantification E Calculate Matrix Factor (Post-Extraction Spike) C->E H Optimize Chromatography (Gradient, Mobile Phase) D->H Identifies Suppression Zones G Improve Sample Cleanup (SPE, QuEChERS) E->G Quantifies Matrix Effect F->G I Use Stable Isotope-Labeled Internal Standard G->I H->I J Matrix-Matched Calibration J->I K Sample Dilution K->I

Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

Matrix_Effect_Causes cluster_sample Sample Matrix cluster_source ESI Source Matrix Co-eluting Matrix Components (Salts, Lipids, Humic Acids) Droplet Charged Droplet Matrix->Droplet Competition for Charge Altered Droplet Properties GasPhase Gas Phase Ions Droplet->GasPhase Evaporation Analyte This compound Ions Analyte->Droplet Suppression Ion Suppression GasPhase->Suppression Enhancement Ion Enhancement GasPhase->Enhancement

Caption: Conceptual diagram of the causes of matrix effects in the ESI source.

Technical Support Center: Resolving Co-eluting Peaks in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-eluting peaks. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak co-elution in chromatography.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue: Poor resolution and co-eluting peaks in your chromatogram.

Question: My chromatogram shows broad, overlapping peaks, making quantification impossible. How can I improve the separation?

Answer: Co-elution of compounds is a common challenge in chromatography, often caused by suboptimal analytical conditions or the inherent similarity of the analytes. A systematic approach to optimizing your method can resolve these issues. The resolution of two peaks is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1]

Here is a step-by-step approach to improve your separation:

1. Optimize Your Mobile Phase: The composition of your mobile phase is a powerful tool for manipulating selectivity.[2]

  • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and can improve the separation of closely eluting peaks.[2]

  • Change the Organic Modifier: Switching between different organic solvents, such as from acetonitrile to methanol, can alter selectivity and potentially resolve co-eluting peaks.[3]

  • Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the mobile phase pH is at least two units away from the pKa of your analytes and that it is adequately buffered.[4]

2. Evaluate Your Stationary Phase (Column): The choice of your column is critical for achieving good resolution.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase to alter selectivity. For example, if you are using a C18 column, switching to a phenyl-hexyl or cyano (CN) phase can change the elution order.[3]

  • Increase Column Efficiency:

    • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency, leading to sharper peaks and better resolution.[5]

    • Use a Longer Column: Increasing the column length increases the number of theoretical plates, which can improve separation, but at the cost of longer run times and higher backpressure.[5]

3. Adjust Instrumental Parameters:

  • Optimize Column Temperature: Temperature affects both selectivity and efficiency. Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks.[6]

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can lead to better resolution, but will also increase the analysis time.[6]

Frequently Asked Questions (FAQs)

Q1: What does a shoulder on my main peak indicate?

A1: A shoulder on a peak is a strong indication of a co-eluting impurity or a closely related compound. This means that another compound is eluting very close to your main analyte, resulting in incomplete separation. You should proceed with the troubleshooting steps outlined in the guide above to improve resolution.

Q2: My method was working fine, but now I'm seeing co-elution. What could have happened?

A2: This issue can arise from several factors:

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and changes in selectivity.[7]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation, such as slight variations in pH or composition, can affect retention times and resolution.

  • Sample Matrix Effects: If the sample matrix has changed, new components may be introduced that co-elute with your analytes of interest.

  • Instrumental Issues: A blockage in the column frit can disrupt the flow path of the analyte, altering retention time and causing peak splitting or broadening.[8]

Q3: Can injecting too much sample cause peak overlapping?

A3: Yes, column overload is a common cause of peak broadening and distortion, which can lead to co-elution. If you inject too much sample, the stationary phase can become saturated, leading to poor peak shape and decreased resolution. Try reducing the injection volume or the sample concentration.[9] As a general guideline, the injection volume should be 1-2% of the total column volume.[9]

Q4: My peaks are splitting into two. Is this the same as co-elution?

A4: Peak splitting can be a symptom of co-elution, where two different components are eluting very close together.[8] However, it can also be caused by other issues such as:

  • A void in the column packing material. [8]

  • Contamination on the column inlet frit. [8]

  • Incompatibility between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3]

Data Presentation

Table 1: Effect of Mobile Phase pH and Composition on Chromatographic Parameters

Mobile Phase pHMobile Phase Composition (Methanol:Water with 0.05% TEA)Retention Time (min)AsymmetryResolutionTheoretical Plates
675:25DecreasedIncreasedDecreasedDecreased
7 75:25 Optimal < 1.5 Maximum Maximum
875:25IncreasedDecreasedDecreasedDecreased
765:35IncreasedIncreased (Tailing)--
785:15Decreased-Poor-

This table is a summarized representation based on findings that show how mobile phase pH and composition affect various chromatographic parameters. The optimal condition is highlighted in bold.[10]

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Peaks

This protocol outlines a systematic approach to developing a robust HPLC method for separating a complex mixture.[3]

  • Initial Conditions:

    • Select a standard column, such as a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Set the UV detector to an appropriate wavelength for your analytes.

  • Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes). This will indicate the range of organic solvent needed to elute all compounds of interest.

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient.

    • If peaks are clustered at the beginning, start with a lower initial %B.

    • If peaks are eluting too late, increase the final %B or the gradient slope.

    • To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute. For example, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.[3]

  • Further Optimization (if needed):

    • Change Organic Modifier: If co-elution persists, switch the organic modifier from acetonitrile to methanol and repeat the gradient optimization. Methanol has different solvent properties and can change the elution order.[3]

    • pH Adjustment: If peak shape is poor (e.g., tailing), try adjusting the pH of Mobile Phase A.

  • Flow Rate and Temperature Fine-Tuning:

    • Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[3]

Visualizations

TroubleshootingWorkflow cluster_0 Start: Co-eluting Peaks Observed cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Stationary Phase Optimization cluster_3 Step 3: Instrument Parameter Optimization cluster_4 End: Resolution Achieved start Co-eluting Peaks mob_phase Adjust Mobile Phase start->mob_phase solvent_strength Adjust Solvent Strength mob_phase->solvent_strength Try First change_solvent Change Organic Modifier solvent_strength->change_solvent If no success adjust_ph Adjust pH change_solvent->adjust_ph If applicable stat_phase Change Stationary Phase adjust_ph->stat_phase If still co-eluting change_column Select Different Column Chemistry stat_phase->change_column Most Effective smaller_particles Use Smaller Particle Size change_column->smaller_particles For higher efficiency longer_column Increase Column Length smaller_particles->longer_column Alternative for efficiency instrument Adjust Instrument Parameters longer_column->instrument If further optimization needed flow_rate Optimize Flow Rate instrument->flow_rate temperature Optimize Temperature flow_rate->temperature temperature->mob_phase Re-evaluate end Peaks Resolved temperature->end Successful

Caption: A logical workflow for troubleshooting co-eluting peaks.

ResolutionFactors cluster_Efficiency Efficiency (N) cluster_Selectivity Selectivity (α) cluster_Retention Retention Factor (k) Resolution Peak Resolution (Rs) ParticleSize Particle Size Resolution->ParticleSize affected by ColumnLength Column Length Resolution->ColumnLength affected by MobilePhase Mobile Phase Composition Resolution->MobilePhase affected by StationaryPhase Stationary Phase Chemistry Resolution->StationaryPhase affected by Temperature Temperature Resolution->Temperature affected by SolventStrength Mobile Phase Strength Resolution->SolventStrength affected by

References

Technical Support Center: Troubleshooting Variability in ADC Bioavailability Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) Bioavailability Quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in ADC pharmacokinetic (PK) assays?

Variability in ADC PK assays can stem from multiple factors throughout the experimental workflow. These can be broadly categorized as pre-analytical, analytical, and post-analytical variables.

Summary of Variability Sources in ADC Quantification

Category Source of Variability Potential Impact
Pre-analytical Sample Collection & HandlingHemolysis, analyte degradation, incorrect anticoagulant
Sample ProcessingInconsistent centrifugation, freeze-thaw cycles, matrix effects
Animal-related FactorsDiet, stress, underlying health conditions
Analytical Reagent Quality & ConsistencyLot-to-lot variation in antibodies, conjugates, and buffers
Assay PlatformDifferences between Ligand-Binding Assays (LBA) and LC-MS/MS
Drug-to-Antibody Ratio (DAR)Heterogeneity of the ADC leading to differential detection
Calibration Standards & ControlsInaccurate concentrations, improper storage
Analyst TechniquePipetting errors, timing inconsistencies
Post-analytical Data Processing & AnalysisIncorrect curve fitting, integration errors, subjective interpretation
SoftwareDifferences in algorithms and settings
Q2: My total antibody and conjugated antibody results are inconsistent. What could be the cause?

Discrepancies between total antibody and conjugated antibody (the ADC itself) measurements are a common challenge. Several factors can contribute to this:

  • Biotransformation: In vivo, the ADC can undergo changes, such as deconjugation of the payload-linker, which results in unconjugated antibody.[1][2][3][4][5] This will be detected in a total antibody assay but not in a conjugated antibody assay.

  • Assay Specificity: The reagents used in your assays may have different affinities for the conjugated and unconjugated forms of the antibody. For instance, the conjugation of the drug might sterically hinder the binding of the detection antibody in a total antibody assay, leading to an underestimation.[6]

  • DAR Heterogeneity: ADCs are often a heterogeneous mixture with a range of DAR values.[6][7][8] Some assay formats may be more sensitive to certain DAR species than others, leading to biased quantification.

Q3: I'm observing high inter-patient or inter-animal variability in my PK data. How can I investigate the cause?

High inter-subject variability is a known challenge in ADC development.[8][9] While some biological variability is expected, here are steps to investigate and potentially mitigate it:

  • Review Pre-Analytical Procedures: Ensure strict standardization of sample collection, processing, and storage protocols across all subjects.

  • Evaluate Animal Health: In preclinical studies, underlying health issues can significantly impact drug metabolism and clearance.

  • Consider Anti-Drug Antibodies (ADAs): The presence of ADAs can alter the clearance of the ADC, leading to high variability.[8] Specific assays should be performed to detect ADAs.

  • Investigate Biotransformation: The rate and extent of ADC metabolism and deconjugation can vary between individuals.[1][2][3][4][5]

Troubleshooting Guides

Issue 1: Poor Assay Sensitivity or High Background
Possible Cause Troubleshooting Step
Suboptimal Reagent Concentration Titrate capture and detection antibodies to determine the optimal concentrations.
Ineffective Blocking Test different blocking buffers (e.g., BSA, non-fat dry milk) and incubation times.
Insufficient Washing Increase the number of wash steps or the volume of wash buffer.
Cross-Reactivity of Reagents Run controls to check for non-specific binding of detection antibodies.
Low Analyte Concentration Concentrate the sample if possible, or consider a more sensitive assay platform like electrochemiluminescence (ECLIA).[10]
Issue 2: Inconsistent Results Between Assay Runs
Possible Cause Troubleshooting Step
Reagent Instability Aliquot reagents to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each run.
Variation in Incubation Times/Temperatures Strictly adhere to the protocol for all incubation steps. Use a calibrated incubator.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Plate Reader Variability Ensure the plate reader is properly calibrated and maintained.
Lot-to-Lot Reagent Variability Qualify new lots of critical reagents (e.g., antibodies, conjugated standards) before use in routine assays.

Experimental Protocols & Methodologies

General Ligand-Binding Assay (LBA) Workflow for Total Antibody Quantification
  • Coating: Coat a microplate with an appropriate capture reagent (e.g., antigen or anti-human IgG antibody) and incubate.

  • Washing: Wash the plate to remove unbound capture reagent.

  • Blocking: Add a blocking buffer to prevent non-specific binding and incubate.

  • Sample Incubation: Add standards, controls, and unknown samples to the plate and incubate.

  • Washing: Wash the plate to remove unbound sample components.

  • Detection: Add a labeled detection antibody (e.g., HRP-conjugated anti-human IgG) and incubate.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Substrate Addition: Add the substrate and incubate to allow for color development.

  • Signal Measurement: Stop the reaction and read the absorbance at the appropriate wavelength.

Hybrid LBA-LC-MS/MS Workflow for Conjugated Antibody Quantification
  • Immuno-capture: Incubate the sample with magnetic beads coated with a capture antibody to enrich the ADC.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the captured ADC from the beads.

  • Enzymatic Digestion: Digest the eluted ADC into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify a signature peptide unique to the antibody.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical sample_collection Sample Collection sample_processing Sample Processing sample_collection->sample_processing sample_storage Sample Storage sample_processing->sample_storage assay_prep Assay Preparation sample_storage->assay_prep Analyte incubation Incubation assay_prep->incubation detection Detection incubation->detection data_acquisition Data Acquisition detection->data_acquisition Signal data_analysis Data Analysis data_acquisition->data_analysis reporting Reporting data_analysis->reporting

Caption: General experimental workflow for ADC bioavailability studies.

troubleshooting_logic start Inconsistent Quantification Results check_reagents Check Reagent Quality & Storage start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok review_protocol Review Protocol Execution protocol_ok Protocol Followed? review_protocol->protocol_ok evaluate_data Evaluate Data Processing data_ok Data Processing Correct? evaluate_data->data_ok reagent_ok->review_protocol Yes optimize_reagents Optimize Reagent Concentrations/Lots reagent_ok->optimize_reagents No protocol_ok->evaluate_data Yes standardize_technique Standardize Analyst Technique protocol_ok->standardize_technique No correct_analysis Correct Data Analysis Parameters data_ok->correct_analysis No end Consistent Results data_ok->end Yes optimize_reagents->end standardize_technique->end correct_analysis->end adc_biotransformation ADC ADC (DAR=n) Deconjugated_Ab Unconjugated Ab ADC->Deconjugated_Ab Deconjugation Metabolized_Payload Metabolized Payload ADC->Metabolized_Payload Payload Metabolism Cleared Cleared ADC->Cleared Deconjugated_Ab->Cleared Metabolized_Payload->Cleared

References

Technical Support Center: Analysis of 2,5-Dichlorobenzoic Acid (DCBA) in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, analysis, and troubleshooting of 2,5-dichlorobenzoic acid (DCBA) in frozen urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for urine samples intended for this compound analysis?

A1: For long-term storage, urine samples should be frozen at -20°C or lower immediately after collection. This practice is critical for preserving organic acids and preventing degradation.[1][2] Studies have shown that many organic acids remain stable in urine for extended periods when stored at -22°C, with some analytes showing no significant degradation for over 10 years.[3][4] For organic acid analysis in general, frozen storage is considered acceptable for at least 30 days.[1]

Q2: How many freeze-thaw cycles are permissible for urine samples containing this compound?

A2: It is best practice to minimize freeze-thaw cycles. Each cycle can potentially lead to degradation of analytes. If multiple analyses are anticipated, it is highly recommended to aliquot the urine sample into smaller volumes before the initial freezing. While some stable metabolites in urine have been shown to withstand up to ten freeze-thaw cycles, the stability of this compound under these conditions has not been specifically reported.[5][6] To ensure the integrity of your results, it is prudent to use a fresh aliquot for each analysis.

Q3: Are there any specific collection procedures to follow for urine samples that will be analyzed for this compound?

A3: Yes, proper collection is crucial. A first-morning, mid-stream urine sample is often preferred to obtain a more concentrated and less contaminated sample.[7][8] Use clean, sterile collection containers without any preservatives, as some can interfere with the analysis.[9] It is also advisable to avoid excessive fluid intake the evening before collection to prevent sample dilution.[7]

Q4: What are the common analytical techniques for quantifying this compound in urine?

A4: The most common and reliable methods for the quantification of organic acids like this compound in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10][11] GC-MS often requires a derivatization step to make the analyte volatile, while LC-MS/MS can often analyze the compound directly.[4][8]

Experimental Protocols

Urine Sample Collection and Storage
  • Collection: Collect a mid-stream urine sample in a sterile polypropylene container.

  • Volume: A minimum of 10 mL is recommended to allow for repeat analyses if necessary.[8]

  • Initial Handling: If not being processed immediately, the sample should be refrigerated at 2-8°C.

  • Aliquoting: Before freezing, vortex the urine sample gently and divide it into smaller aliquots (e.g., 1-2 mL) in labeled cryovials. This minimizes the impact of freeze-thaw cycles.

  • Freezing: Store the aliquots at -20°C or, for longer-term storage, at -80°C.

GC-MS Analysis Protocol

This protocol provides a general workflow for the analysis of this compound in urine using GC-MS, which typically involves extraction and derivatization.

  • Sample Thawing: Thaw a urine aliquot at room temperature.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar chlorinated benzoic acid) to the urine sample.

  • Extraction:

    • Acidify the urine sample to a pH below 2 using an acid like HCl.[9]

    • Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate.[7] Repeat the extraction process two to three times for optimal recovery.

    • Combine the organic extracts.

  • Drying: Dry the combined organic extract, for example, by passing it through anhydrous sodium sulfate or by evaporation under a gentle stream of nitrogen.

  • Derivatization:

    • To make the this compound volatile for GC analysis, a derivatization step is necessary. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

    • Incubate the dried extract with the derivatizing agent at an elevated temperature (e.g., 60-70°C) for a specified time to ensure complete reaction.[12]

  • Injection and Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature program that effectively separates the this compound derivative from other components.

    • The mass spectrometer should be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and specificity.

Quantitative Data on Stability

Analyte/MatrixStorage TemperatureDurationStability Findings
Various Organic Acids in Human Urine -22°C>10 yearsMore than half of the 21 analytes, including citric and uric acid, showed no significant difference from baseline measurements.[3][4]
Organic Acids in Human Urine Frozen (temperature not specified)30 daysConsidered stable for analysis.[1]
2,4-Dichlorobenzoic Acid in Crop Matrices ≤-18°C24 monthsNo significant decrease in residue levels was observed.
Various Drugs of Abuse in Human Urine -20°C12 monthsMost drugs showed good stability, with the exception of cocaine.[13]

Troubleshooting Guides

GC-MS Analysis
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column.- Column contamination.- Incomplete derivatization.- Use a deactivated inlet liner.- Bake out the column or trim the first few centimeters.- Optimize derivatization conditions (time, temperature, reagent volume).[12]
Baseline Drift/Noise - Contaminated carrier gas.- Column bleed due to high temperatures or oxygen in the system.- Septum bleed.- Use high-purity carrier gas with appropriate traps.- Ensure the system is leak-free.- Operate the column within its recommended temperature range.- Use a high-quality, low-bleed septum.[11]
Low Analyte Response - Inefficient extraction.- Degradation of the analyte during sample preparation.- Leak in the injection system.- Optimize the pH and solvent for extraction.- Ensure all sample preparation steps are performed promptly.- Check for leaks in the injector.
Ghost Peaks - Contamination from a previous injection (carryover).- Contaminated syringe or injector.- Run a solvent blank after a high-concentration sample.- Clean the injector and syringe.
LC-MS/MS Analysis
IssuePossible Cause(s)Recommended Solution(s)
Ion Suppression or Enhancement (Matrix Effects) - Co-eluting endogenous compounds from the urine matrix interfering with the ionization of this compound.- Use a stable isotope-labeled internal standard that co-elutes with the analyte.- Improve sample cleanup (e.g., solid-phase extraction).- Optimize chromatographic separation to move the analyte away from interfering peaks.[2]
Inconsistent Retention Times - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature.- Prepare fresh mobile phase daily.- Use a guard column and replace the analytical column if necessary.- Ensure the column oven is maintaining a stable temperature.
Low Sensitivity - Suboptimal ionization parameters.- Poor fragmentation in the collision cell.- Optimize source parameters (e.g., spray voltage, gas flows, temperature).- Perform a compound optimization to determine the best precursor and product ions and collision energy.
Clogged System - Particulate matter from urine samples.- Centrifuge urine samples before extraction.- Use an in-line filter before the analytical column.

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_prep Sample Preparation (GC-MS) cluster_analysis Analysis Collect Collect Mid-Stream Urine Aliquot Aliquot into Cryovials Collect->Aliquot Freeze Freeze at -20°C or lower Aliquot->Freeze Thaw Thaw Sample Freeze->Thaw For Analysis Spike Spike with Internal Standard Thaw->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatize with BSTFA Extract->Derivatize Inject Inject into GC-MS Derivatize->Inject Acquire Data Acquisition (Scan/SIM) Inject->Acquire Process Data Processing & Quantitation Acquire->Process

Figure 1. Recommended workflow for this compound analysis in urine by GC-MS.

troubleshooting_tree Start Poor Chromatographic Result PeakShape Poor Peak Shape? Start->PeakShape Response Low Response? PeakShape->Response No Tailing Tailing Peaks PeakShape->Tailing Yes Baseline Baseline Issues? Response->Baseline No Extraction Review Extraction Protocol (pH, Solvent) Response->Extraction Yes Drift Baseline Drift/Noise Baseline->Drift Yes ActiveSites Check/Replace Inlet Liner Use Deactivated Liner Tailing->ActiveSites Yes Deriv Optimize Derivatization ActiveSites->Deriv LeakCheck Check for System Leaks Extraction->LeakCheck Gas Check Carrier Gas Purity & Traps Drift->Gas Yes Bleed Check for Leaks Lower Max Temperature Gas->Bleed

Figure 2. A troubleshooting decision tree for common GC-MS issues.

References

Technical Support Center: DCBA Analysis of Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the D5 Competitive Binding Assay (DCBA) for the analysis of complex biological matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments, presented in a question-and-answer format.

Question: Why am I observing a high background signal in my no-competitor control wells?

Answer: A high background signal can obscure the assay window and lead to inaccurate results. Several factors can contribute to this issue:

  • Non-specific Binding: Components in the complex matrix (e.g., serum, plasma) can bind non-specifically to the assay reagents.

    • Solution: Increase the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. Consider using commercially available assay diluents designed to minimize matrix effects.

  • Reagent Quality: Expired or improperly stored reagents, particularly the fluorescent donor and acceptor, can lead to increased background.

    • Solution: Ensure all reagents are within their expiration dates and have been stored under the recommended conditions. Test reagents from new lots to confirm performance.

  • Plate Type and Contamination: The type of microplate and potential contamination can be a source of background fluorescence.

    • Solution: Use black, low-autofluorescence microplates specifically designed for fluorescence assays. Ensure plates are clean and free from dust or chemical residues.

  • Instrument Settings: Incorrect plate reader settings, such as an inappropriate delay time in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, can lead to the measurement of short-lived background fluorescence.[1][2]

    • Solution: Optimize the delay time and counting window on your plate reader. A delay of 50-150 microseconds is typically sufficient to reduce background from transient fluorescence.[1][3][4]

Question: My assay window is very narrow, or I am seeing no signal change with increasing competitor concentration. What could be the cause?

Answer: A narrow or non-existent assay window indicates a problem with the FRET signal generation or the competitive binding process.

  • Incorrect Reagent Concentrations: Sub-optimal concentrations of the donor (Eu-D5), acceptor (5-helix-APC), or both can lead to a poor signal.

    • Solution: Perform a cross-titration of the donor and acceptor to determine the optimal concentrations that yield the best signal-to-background ratio.

  • Matrix Interference: Components in the sample matrix can interfere with the binding of the D5 antibody to the 5-helix protein mimetic, quenching the FRET signal.[5]

    • Solution: Dilute your samples in an appropriate assay buffer to reduce the concentration of interfering substances.[5] It may be necessary to create a matrix-matched calibration curve by diluting your standards in the same matrix as your samples.

  • Inactive Reagents: One or more of the key biological reagents (D5 antibody, 5-helix) may have lost activity.

    • Solution: Verify the activity of your reagents using positive controls with known binding characteristics.

  • Incorrect Instrument Filters: The use of incorrect excitation or emission filters is a common reason for TR-FRET assay failure.[6]

    • Solution: Double-check that the filter sets on your plate reader are appropriate for the donor (Europium) and acceptor (APC) fluorophores used in the this compound.[6]

Question: The results from my plasma/serum samples are not reproducible. What are the likely causes?

Answer: Poor reproducibility in complex matrices is often due to variability in sample handling and matrix effects.

  • Sample Preparation Inconsistency: Differences in sample collection, storage, and freeze-thaw cycles can introduce variability.

    • Solution: Standardize your sample handling procedures. Aliquot samples after initial collection to avoid multiple freeze-thaw cycles.

  • Variable Matrix Effects: The composition of plasma and serum can vary between individuals, leading to different degrees of assay interference.[5]

    • Solution: Implement a sample dilution strategy to minimize the impact of individual sample variability. A dilution of 1:10 or higher is often a good starting point. For critical applications, consider purifying the analyte from the matrix before analysis.

  • Pipetting Errors: Inconsistent pipetting, especially with small volumes, can lead to significant errors.

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous samples like plasma or serum. Automated liquid handling systems can improve reproducibility in high-throughput settings.[3]

Frequently Asked Questions (FAQs)

What is the principle of the D5 Competitive Binding Assay (this compound)?

The this compound is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. It is designed to identify and characterize substances that can bind to a specific, conserved hydrophobic pocket on the N-heptad repeat (NHR) of the HIV-1 gp41 protein. This pocket is the binding site for the D5 monoclonal antibody. The assay works by measuring the competition between a test compound and a Europium-labeled D5 antibody (Eu-D5, the donor) for binding to a biotinylated protein mimetic of the NHR trimer, called 5-helix, which is labeled with a streptavidin-allophycocyanin conjugate (SA-APC, the acceptor). When Eu-D5 binds to the 5-helix-APC complex, the donor and acceptor are brought into close proximity, allowing for FRET to occur. A test compound that binds to the D5 epitope on the 5-helix will displace the Eu-D5 antibody, leading to a decrease in the FRET signal.

How do I quantify the results of a this compound?

The results are typically quantified by calculating the ratio of the acceptor emission (at 665 nm) to the donor emission (at 620 nm). This ratiometric measurement helps to correct for well-to-well variations.[2] The data is then plotted as the FRET ratio against the logarithm of the competitor concentration. A sigmoidal dose-response curve can be fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the Eu-D5 binding.

What are "matrix effects" in the context of this compound?

Matrix effects refer to the interference caused by components present in the sample matrix (e.g., plasma, serum) other than the analyte of interest.[5] These components can include proteins, lipids, and other small molecules that can non-specifically bind to assay reagents, quench the fluorescent signal, or otherwise interfere with the intended binding interaction, leading to inaccurate results.

What kind of controls should I include in my this compound experiment?

A robust this compound experiment should include the following controls:

  • No-competitor control (Maximum signal): Contains all assay components except the test compound. This establishes the maximum FRET signal.

  • High-concentration competitor control (Minimum signal): Contains a known inhibitor at a concentration sufficient to completely block Eu-D5 binding. This establishes the minimum FRET signal.

  • Matrix control: Contains the sample matrix without the test compound to assess the background signal from the matrix itself.

  • Positive control competitor: A compound with a known IC50 value to validate the assay performance.

Quantitative Data Summary

The following table provides an example of expected results from a this compound experiment designed to test a known inhibitor. Note that these values are for illustrative purposes and actual results may vary depending on the specific experimental conditions.

Competitor Concentration (nM)Donor Emission (620 nm)Acceptor Emission (665 nm)FRET Ratio (665/620)% Inhibition
0 (No Competitor)50,000100,0002.000%
0.151,00098,0001.924%
152,00085,0001.6318.5%
1053,00055,0001.0448%
10054,00020,0000.3781.5%
100055,0006,0000.1194.5%
10000 (High Control)56,0005,0000.0995.5%

In this example, the IC50 would be approximately 10 nM. A study using a similar assay with a cyclic D-peptide inhibitor (D10-p5-2K) demonstrated blockage of D5-IgG1 binding to the 5-helix construct.[7]

Experimental Protocols

Representative Protocol for D5 Competitive Binding Assay (this compound)

This protocol is a synthesized representation based on published descriptions of TR-FRET competitive binding assays.[3][4][8] Researchers should optimize concentrations and incubation times for their specific reagents and experimental setup.

1. Reagent Preparation:

  • Prepare Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 and 1% BSA.
  • Prepare Eu-D5 (Donor): Dilute the Europium-labeled D5 antibody stock to the desired final concentration in Assay Buffer.
  • Prepare 5-helix-APC (Acceptor): Dilute the biotinylated 5-helix and streptavidin-APC to their optimal concentrations in Assay Buffer and allow them to pre-incubate to form the complex.
  • Prepare Test Compounds: Perform serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute into Assay Buffer to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

2. Assay Procedure:

  • In a black 384-well low-volume microplate, add a small volume (e.g., 5 µL) of the diluted test compound or control.
  • Add the 5-helix-APC complex (e.g., 5 µL) to all wells.
  • Add the Eu-D5 solution (e.g., 5 µL) to all wells to initiate the binding reaction.
  • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

3. Data Acquisition:

  • Read the plate on a TR-FRET-capable plate reader.
  • Set the excitation wavelength to 320-340 nm.
  • Set the emission wavelengths for the donor (Europium) at ~620 nm and the acceptor (APC) at ~665 nm.
  • Use a delay time of 50-150 µs and a counting window of 400-500 µs.

4. Data Analysis:

  • Calculate the FRET ratio for each well: (Signal at 665 nm / Signal at 620 nm) * 10,000.
  • Calculate the percent inhibition for each test compound concentration relative to the high and low controls.
  • Plot the percent inhibition versus the log of the competitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

DCBA_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Reagents: - Eu-D5 (Donor) - 5-helix-APC (Acceptor) - Test Compounds plate Dispense Compounds & Controls into Plate reagents->plate add_acceptor Add 5-helix-APC (Acceptor) plate->add_acceptor add_donor Add Eu-D5 (Donor) to Initiate Reaction add_acceptor->add_donor incubate Incubate at RT (1-2 hours) add_donor->incubate read_plate Read Plate (TR-FRET) Ex: 340nm, Em: 620nm & 665nm incubate->read_plate calc_ratio Calculate FRET Ratio (665nm / 620nm) read_plate->calc_ratio plot_data Plot Dose-Response Curve calc_ratio->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: A flowchart of the D5 Competitive Binding Assay (this compound) experimental workflow.

Troubleshooting_Tree This compound Troubleshooting Decision Tree start Unsatisfactory Results q_signal What is the primary issue? start->q_signal high_bg High Background Signal q_signal->high_bg High Background low_signal Low/No Assay Window q_signal->low_signal Low Signal poor_repro Poor Reproducibility q_signal->poor_repro Poor Reproducibility sol_bg1 Check for non-specific binding (Increase blocking agents) high_bg->sol_bg1 sol_bg2 Verify reagent quality & storage conditions high_bg->sol_bg2 sol_bg3 Check instrument settings (delay time, filters) high_bg->sol_bg3 sol_low1 Optimize reagent concentrations (Donor/Acceptor titration) low_signal->sol_low1 sol_low2 Address matrix interference (Dilute samples) low_signal->sol_low2 sol_low3 Confirm reagent activity (Use positive controls) low_signal->sol_low3 sol_repro1 Standardize sample handling (Avoid freeze-thaw cycles) poor_repro->sol_repro1 sol_repro2 Calibrate pipettes & use reverse pipetting poor_repro->sol_repro2 sol_repro3 Implement matrix-matched calibrators poor_repro->sol_repro3

Caption: A decision tree for troubleshooting common issues in this compound analysis.

References

calibration curve issues for DCBA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of 2,6-pyridinedicarboxylic acid (DCBA) using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What are the common causes?

A1: Non-linearity in your this compound calibration curve can stem from several factors. One common issue is detector saturation, which can occur at high concentrations of this compound. Another possibility is the chemical nature of this compound itself. As a zwitterionic compound, its ionization state can be influenced by the pH of the mobile phase, potentially affecting its interaction with the column and leading to non-linear responses. Additionally, issues with the preparation of your standard solutions, such as dilution errors, can also result in a non-linear curve.

Q2: I'm observing poor peak shape (tailing or fronting) for my this compound standard and samples. How can I improve it?

A2: Poor peak shape for this compound is often related to its zwitterionic and polar nature. Peak tailing can occur due to strong interactions between this compound and active sites on the stationary phase. To mitigate this, ensure your mobile phase pH is appropriately controlled to maintain a consistent ionization state for this compound. Using a high-purity stationary phase with minimal residual silanols can also help. Peak fronting might indicate column overload, so try injecting a smaller sample volume or diluting your sample. Employing a mixed-mode chromatography column, which utilizes both reversed-phase and ion-exchange mechanisms, can also significantly improve peak shape for polar, ionizable compounds like this compound.[1]

Q3: My results show significant variability between replicate injections. What should I investigate?

A3: Variability between replicate injections can be due to either instrument or method issues. Check for leaks in your HPLC/LC-MS system, ensure the pump is delivering a consistent flow rate, and verify that the autosampler is injecting a precise and reproducible volume. From a method perspective, ensure your mobile phase is well-mixed and degassed to prevent bubble formation. Inconsistent sample preparation can also lead to variability, so ensure your extraction and dilution steps are performed with high precision.

Q4: How do I minimize matrix effects when quantifying this compound in complex biological samples?

A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting components from the sample matrix, are a common challenge in bioanalysis.[2] To minimize these effects for this compound quantification, consider the following strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering substances like salts, proteins, and phospholipids.[3][4]

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and potential matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.[5]

  • Isotope-Labeled Internal Standard: If available, using a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects.

Troubleshooting Guides

Guide 1: Non-Linear Calibration Curve

This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve for this compound quantification.

Troubleshooting Workflow for Non-Linear Calibration Curve

start Start: Non-Linear Calibration Curve check_standards 1. Verify Standard Preparation - Check calculations - Prepare fresh standards start->check_standards check_concentration 2. Assess Concentration Range - Extend or narrow the range - Check for detector saturation check_standards->check_concentration Standards OK check_method 3. Evaluate Analytical Method - Optimize mobile phase pH - Check column integrity check_concentration->check_method Range OK check_instrument 4. Inspect Instrument Performance - Check for leaks - Verify detector function check_method->check_instrument Method OK end End: Linear Calibration Curve check_instrument->end Instrument OK

Caption: Troubleshooting workflow for a non-linear this compound calibration curve.

Step Action Potential Cause Recommended Solution
1. Verify Standard Preparation Re-calculate all dilutions and, if necessary, prepare a fresh set of calibration standards from a new stock solution.Calculation errors, degradation of stock solution, or improper dilution technique.Use a calibrated pipette and ensure thorough mixing at each dilution step.
2. Assess Concentration Range Evaluate the signal response at the highest and lowest concentrations.Detector saturation at high concentrations or approaching the limit of detection (LOD) at low concentrations.Narrow the calibration range or dilute high-concentration standards. For low concentrations, ensure they are above the limit of quantitation (LOQ).
3. Evaluate Analytical Method Review the mobile phase composition, pH, and column condition.Inappropriate mobile phase pH affecting this compound's ionization state, or a degraded column.Adjust the mobile phase pH to ensure consistent ionization of this compound. Replace the column if it shows signs of degradation (e.g., high backpressure, poor peak shape).
4. Inspect Instrument Performance Check the HPLC/LC-MS system for any signs of malfunction.Leaks, inconsistent pump flow, or detector issues.Perform system maintenance, check for leaks, and run instrument performance qualification tests.
Guide 2: Poor Peak Shape

This guide addresses common issues related to poor peak shape (tailing or fronting) in this compound analysis.

Troubleshooting Workflow for Poor Peak Shape

start Start: Poor Peak Shape check_column 1. Evaluate Column Condition - Check for contamination - Verify column chemistry start->check_column check_mobile_phase 2. Optimize Mobile Phase - Adjust pH - Modify organic content check_column->check_mobile_phase Column OK check_injection 3. Assess Injection Parameters - Check injection volume - Ensure sample solvent compatibility check_mobile_phase->check_injection Mobile Phase OK check_system 4. Inspect System for Dead Volume - Check fittings and tubing check_injection->check_system Injection OK end End: Symmetrical Peak check_system->end System OK

Caption: Troubleshooting workflow for poor this compound peak shape.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between this compound and the stationary phase (e.g., exposed silanols).Use an end-capped column or a column with a different stationary phase (e.g., mixed-mode). Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH) or ensure this compound is in a single ionic form.
Peak Tailing Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Peak Fronting Column overload.Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks Clogged frit or a void at the head of the column.Reverse-flush the column. If this does not resolve the issue, the column may need to be replaced.
Broad Peaks Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Quantification in Plasma
  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and centrifuge to pellet any remaining particulates.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC Method for this compound Quantification
Parameter Condition
Column Mixed-mode C18/Anion-exchange (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection (UV) 270 nm
Detection (MS/MS) ESI negative mode, monitor appropriate precursor/product ion transitions for this compound and internal standard.

Analytical Workflow for this compound Quantification

sample Biological Sample prep Sample Preparation (e.g., Protein Precipitation, SPE) sample->prep hplc HPLC Separation prep->hplc ms MS/MS Detection hplc->ms data Data Acquisition ms->data calibration Calibration Curve Construction data->calibration quantification Quantification of this compound calibration->quantification

Caption: General workflow for the quantification of this compound in biological samples.

Quantitative Data Summary

The following table summarizes typical parameters for a this compound calibration curve using an LC-MS/MS method.

Parameter Typical Value Acceptance Criteria
Calibration Range 1 - 1000 ng/mLDependent on assay requirements
Correlation Coefficient (r²) > 0.995≥ 0.99
Linearity LinearVisually inspected and confirmed by statistical tests
Accuracy (% Bias) ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 10%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-noise ratio ≥ 10, with acceptable accuracy and precision

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Antibody-Drug Conjugate (ADC) Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust bioanalytical characterization of antibody-drug conjugates (ADCs) is paramount to understanding their pharmacokinetics (PK), efficacy, and safety.[1][2][3] The inherent complexity of ADCs—a composite of a monoclonal antibody, a cytotoxic payload, and a chemical linker—necessitates a multi-faceted analytical approach.[1][4] Consequently, regulatory bodies recommend cross-validation when multiple bioanalytical methods are employed within a single study to ensure data integrity and consistency.[5][6][7]

This guide provides an objective comparison of the principal analytical methods used in ADC bioanalysis, supported by experimental considerations and visual workflows to aid in method selection and cross-validation strategy.

Data Presentation: Comparison of Key Bioanalytical Methods

The selection of an appropriate analytical method is contingent on the analyte of interest and the stage of drug development.[1][8] The three primary analytes that require quantification are the total antibody, the conjugated antibody (the ADC itself), and the unconjugated (free) cytotoxic payload.[1][9] The main platforms for these measurements are Ligand-Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS), often used in a hybrid format.[8][10][11]

Parameter Ligand-Binding Assay (LBA) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Hybrid LBA-LC-MS/MS
Primary Analytes Total Antibody, Conjugated Antibody, Anti-Drug Antibodies (ADA).[1][11]Unconjugated (Free) Payload, Metabolites.[9][10][11]Conjugated Antibody (via payload or signature peptide), Total Antibody.[1][9][12]
Typical Assays ELISA, ECLIA, Bridging ELISA.[3][13]Reversed-Phase LC-MS/MS.[10]Immuno-capture followed by LC-MS/MS.[12][14]
Sensitivity High to Very High.[1][]High, suitable for small molecules.[16]High, combines LBA selectivity with MS sensitivity.[12][17]
Specificity/Selectivity Dependent on the quality and specificity of capture/detection reagents.[1]Very high, based on mass-to-charge ratio.Very high, combines antibody specificity with mass-based detection.[9][10]
Throughput High, suitable for large clinical studies.[1][]Lower compared to LBA.Medium, limited by LC-MS cycle times.
Drug-to-Antibody Ratio (DAR) Info Typically does not provide information on DAR distribution.[16][17][18]Can be used to analyze DAR for intact ADCs (LC-HRMS).[19][20]Can provide information on conjugated payload, indirectly related to DAR.[17]
Development Time Longer, requires development and characterization of specific reagents.[9][]Faster, particularly for small molecule payloads.Moderate, requires a capture reagent but leverages established MS methods.
Cost-Effectiveness More cost-effective for large sample volumes once established.[9]Higher instrument and operational costs.Higher cost than LBA, but offers greater specificity.[9]

Experimental Protocols

Detailed methodologies are crucial for the validation and cross-comparison of results between different analytical techniques. Below are generalized protocols for the key assays cited.

Total Antibody Quantification via Ligand-Binding Assay (ELISA)

This method quantifies all antibody species, both conjugated and unconjugated.

  • Objective: To measure the total concentration of the monoclonal antibody component of the ADC in a biological matrix (e.g., plasma).

  • Methodology:

    • Coating: A microplate is coated with a capture agent that specifically binds to the antibody framework (e.g., recombinant target antigen or an anti-idiotypic antibody).

    • Sample Incubation: After blocking non-specific binding sites, study samples, calibration standards, and quality controls (QCs) are added to the wells. The ADC and any unconjugated antibody present will bind to the capture agent.

    • Washing: The plate is washed to remove unbound components from the matrix.

    • Detection: A labeled secondary antibody (e.g., HRP-conjugated anti-human IgG) that also recognizes the antibody framework is added. This detection antibody binds to the captured ADC/antibody.

    • Signal Generation: A substrate for the enzyme label (e.g., TMB for HRP) is added, generating a colorimetric signal.

    • Quantification: The signal intensity is measured using a plate reader and the concentration in unknown samples is interpolated from the calibration curve.

Unconjugated Payload Quantification via LC-MS/MS

This method is the standard for measuring the free, systemically circulating cytotoxic drug.[9][10]

  • Objective: To measure the concentration of the unconjugated small molecule payload in a biological matrix.

  • Methodology:

    • Sample Preparation: Proteins in the plasma/serum samples are precipitated using an organic solvent (e.g., acetonitrile). A stable isotope-labeled internal standard (SIL-IS) of the payload is added prior to precipitation to correct for matrix effects and extraction variability.

    • Extraction: The supernatant containing the free payload and internal standard is collected after centrifugation. This step effectively separates the small molecule drug from the large antibody-bound portion.[10]

    • Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column, to separate the payload from other matrix components.

    • Mass Spectrometric Detection: The analyte is ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the payload and the SIL-IS are monitored for highly selective quantification.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration in study samples.

Conjugated Antibody Quantification via Hybrid LBA-LC-MS/MS

This advanced technique combines the selectivity of immuno-capture with the quantitative power of mass spectrometry to measure the amount of antibody that is conjugated to the payload.[12]

  • Objective: To selectively quantify the ADC (antibody with at least one drug molecule attached) in a biological matrix.

  • Methodology:

    • Immuno-capture: Samples are incubated with magnetic beads or plates coated with a capture reagent. For conjugated antibody measurement, an anti-payload antibody is often used as the capture agent.[] This step isolates the ADC from the biological matrix and from unconjugated antibody.

    • Washing: The beads/plate are washed thoroughly to remove non-specifically bound proteins.

    • Elution & Digestion: The captured ADC is eluted. For quantification via a surrogate peptide, the eluted ADC is then enzymatically digested (e.g., with trypsin) to generate a mixture of peptides. A stable isotope-labeled peptide corresponding to a unique sequence in the antibody's variable region is added as an internal standard.[14][]

    • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS, monitoring the specific precursor-product ion transitions for the surrogate peptide and its labeled internal standard.

    • Quantification: The concentration of the surrogate peptide, which is directly proportional to the concentration of the captured ADC, is determined by comparing its peak area ratio against a calibration curve prepared with a reference standard.

Mandatory Visualizations

ADC Mechanism of Action

The following diagram illustrates the targeted delivery mechanism of an Antibody-Drug Conjugate, from systemic circulation to intracellular payload release.

ADC_Mechanism cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding ReceptorComplex ADC-Antigen Complex Endosome Endosome ReceptorComplex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Figure 1: Simplified signaling pathway of an ADC's mechanism of action.
General Bioanalytical Workflow for ADCs

This diagram outlines the typical workflow for analyzing samples from a pharmacokinetic study, highlighting the parallel use of different analytical platforms.

ADC_Workflow cluster_prep Sample Collection & Processing cluster_lba LBA Platform cluster_lcms LC-MS/MS Platform cluster_hybrid Hybrid Platform cluster_analysis Data Integration & Cross-Validation Sample PK Study Sample (e.g., Plasma) LBA_Total Total Antibody Assay (ELISA) Sample->LBA_Total Aliquot 1 LBA_Conj Conjugated Antibody Assay (ELISA) Sample->LBA_Conj Aliquot 2 LCMS_Free Free Payload Assay (LC-MS/MS) Sample->LCMS_Free Aliquot 3 Hybrid_Assay Conjugated Antibody/Payload (Immuno-capture LC-MS/MS) Sample->Hybrid_Assay Optional/Alternative Data PK Profile Analysis LBA_Total->Data LBA_Conj->Data LCMS_Free->Data Hybrid_Assay->Data

Figure 2: Experimental workflow for comprehensive ADC bioanalysis.
Logical Relationships in ADC Method Selection

This diagram illustrates the decision-making process and complementary nature of LBA and LC-MS platforms in ADC bioanalysis.

Method_Logic Analyte What is the analyte of interest? TotalAb Total Antibody Analyte->TotalAb Macromolecule ConjAb Conjugated Antibody Analyte->ConjAb Macromolecule (Conjugate) FreePayload Free Payload Analyte->FreePayload Small Molecule UseLBA Use Ligand-Binding Assay (LBA) TotalAb->UseLBA ConjAb->UseLBA UseHybrid Consider Hybrid LBA-LC-MS/MS for higher specificity ConjAb->UseHybrid UseLCMS Use LC-MS/MS FreePayload->UseLCMS

Figure 3: Logical relationship for selecting an ADC bioanalytical method.

References

A Comparative Analysis of Urinary DCBA and DEET Concentrations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of urinary concentrations of N,N-diethyl-m-toluamide (DEET) and its major metabolite, 3-(diethylcarbamoyl)benzoic acid (DCBA), is crucial for accurately assessing human exposure to DEET-based insect repellents. This guide provides a comprehensive overview of their relative abundance in urine, supported by experimental data and detailed analytical methodologies.

Following dermal application, DEET is absorbed and rapidly metabolized in the body.[1] The primary route of excretion for absorbed DEET and its metabolites is through urine.[1][2] Among the various metabolites, this compound is considered a more sensitive and reliable biomarker of DEET exposure than the parent compound itself.[3] This is because DEET is quickly metabolized, leading to lower concentrations of the unmetabolized compound in urine.[1]

Quantitative Comparison of Urinary DEET and this compound

Biomonitoring studies consistently demonstrate that urinary concentrations of this compound are significantly higher and more frequently detected than those of DEET.

A study on Canadian children using DEET-based insect repellents found that the excreted DEET and this compound accounted for a median of 0.001% and 1.3% of the estimated applied DEET, respectively, highlighting the predominance of the this compound metabolite.[4][5] Another study involving pregnant women in Puerto Rico identified this compound as the only DEET-related biomarker detected in over 50% of the samples.[6] Similarly, in a study of men attending a fertility center, this compound was detected in 85% of urine samples, whereas DEET was only found in 5%.[7]

The following table summarizes key quantitative findings from various studies:

Population StudiedAnalyteDetection FrequencyConcentration Range/MetricReference
Canadian Children (7-13 years)DEETElevated 2-8 hours post-applicationMedian excreted: 0.001% of applied dose[4]
This compoundElevated 8-14 hours post-applicationMedian excreted: 1.3% of applied dose[4][5]
Pregnant Women (Puerto Rico)DEET<50%95th percentile concentrations were lower than in mainland US women of reproductive age.[6]
This compound>50%Fair to good reproducibility across pregnancy.[6]
Men Attending a Fertility CenterDEET5%-[7]
This compound85%Specific gravity-adjusted geometric mean: 2.20 µg/L[8]
Japanese Adults (Post-product use)DEETDetected in 4 participantsMaximum concentration: 5.1–69.8 µg/L[9]
This compound-Reached concentrations >7000 µg/L[9]
US Adults (NHANES 2015-2016)This compound-Geometric mean: 3.27 ng/mL[10]

Experimental Protocols

The quantification of DEET and this compound in urine typically involves enzymatic hydrolysis followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This methodology allows for the sensitive and specific measurement of both the parent compound and its metabolites.

Sample Preparation and Enzymatic Hydrolysis
  • A urine sample (typically 0.1 to 0.2 mL) is collected.[11][12]

  • To account for conjugated forms of DEET and its metabolites, an enzymatic hydrolysis step is performed. This is commonly achieved by adding a β-glucuronidase/sulfatase enzyme solution to the urine sample.[1]

  • The sample is then incubated to allow for the cleavage of glucuronide and sulfate conjugates.

Analytical Method: Online Solid-Phase Extraction (SPE) HPLC-MS/MS

A widely used and efficient method for the simultaneous quantification of DEET and its metabolites is online SPE-HPLC-MS/MS.[11][12]

  • Injection and Pre-concentration: After hydrolysis, the sample is injected into the system. The analytes of interest (DEET and this compound) are retained and pre-concentrated on an SPE column, often a monolithic or C18 column.[12][13]

  • Chromatographic Separation: The retained analytes are then eluted from the SPE column and transferred to a reverse-phase analytical column for chromatographic separation.[1][12] Mobile phases typically consist of an aqueous component with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer, often using an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[1][12] Isotope dilution is frequently employed for accurate quantification, where a known amount of a stable isotope-labeled internal standard is added to the sample prior to analysis.[11]

  • Quantification: The concentrations of DEET and this compound are determined by comparing the signal response of the native analyte to that of its corresponding internal standard. Limits of detection for these methods are typically in the range of 0.1 to 1.0 ng/mL.[1][12]

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for determining urinary DEET and this compound concentrations.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Urine Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis SPE Online Solid-Phase Extraction (SPE) Hydrolysis->SPE Injection HPLC HPLC Separation (Reverse-Phase Column) SPE->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Quant Quantification (Isotope Dilution) MS->Quant Data Acquisition

Figure 1. Experimental workflow for the analysis of DEET and this compound in urine.

References

A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of DCBA and Other DEET Metabolites as Exposure Biomarkers

The widespread use of N,N-diethyl-meta-toluamide (DEET) as an insect repellent necessitates accurate methods for assessing human exposure. While measuring the parent compound has been an approach, the rapid and extensive metabolism of DEET in the body suggests that its metabolites are more reliable biomarkers. This guide provides a detailed comparison of 3-(diethylcarbamoyl)benzoic acid (this compound) with other DEET metabolites as biomarkers of exposure, supported by quantitative data from large-scale biomonitoring studies and detailed analytical protocols.

DEET Metabolism: A Brief Overview

Upon absorption, DEET is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1][2][3][4] The main metabolic pathways involve the oxidation of the methyl group on the benzene ring and the N-dealkylation of the ethyl groups.[1][3][5] This process leads to the formation of several key metabolites that are excreted in the urine. The primary oxidative pathway is considered the most significant for biomonitoring purposes.

Below is a diagram illustrating the primary metabolic pathway of DEET.

DEET_Metabolism DEET DEET (N,N-diethyl-m-toluamide) DHMB DHMB (N,N-diethyl-m-hydroxymethylbenzamide) DEET->DHMB Ring Methyl Oxidation (CYP-mediated) This compound This compound (3-(diethylcarbamoyl)benzoic acid) DHMB->this compound Oxidation

Figure 1: Primary metabolic pathway of DEET.
Quantitative Comparison of DEET Metabolites as Exposure Biomarkers

Studies, including the National Health and Nutrition Examination Survey (NHANES), have demonstrated that oxidative metabolites are more suitable biomarkers for DEET exposure than the parent compound itself.[6][7][8][9][10] Measuring urinary DEET alone would significantly underestimate the prevalence of exposure.[6][7]

The table below summarizes quantitative data from the 2007-2010 NHANES study, comparing the urinary concentrations and detection frequencies of DEET and its two primary oxidative metabolites, this compound and DHMB.

BiomarkerDetection Frequency (%)Concentration Range (µg/L)Geometric Mean (µg/L)Key Findings
DEET ~3%>0.08 - 45.1Below LODDetected infrequently and at low concentrations.[6][7]
This compound ~84% >0.48 - 30,400 3.50 - 4.54 Most frequently detected and found at the highest concentrations, making it the most sensitive biomarker. [6][7][8]
DHMB Not specified in detail, but less frequent than this compound>0.09 - 332Not determinableDetected at much lower concentrations than this compound.[6][7][8]

As the data indicates, this compound is the most abundant and frequently detected metabolite, making it the most reliable and sensitive biomarker for assessing DEET exposure in the general population.[6][7][8][10]

Experimental Protocols

The standard method for the quantification of DEET and its metabolites in human urine is online solid-phase extraction (SPE) coupled with isotope dilution-high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6][11][12][13][14][15][16]

Representative Protocol: Quantification of Urinary DEET, this compound, and DHMB by online SPE-HPLC-MS/MS

This protocol is a synthesized representation of methodologies described in the literature.[6][13][14]

1. Sample Preparation:

  • Thaw urine samples at room temperature.

  • Vortex mix the samples for 10 seconds.

  • Pipette 100 µL of urine into a 2 mL autosampler vial.

  • Add an internal standard solution containing isotopically labeled analogs of the target analytes.

  • Add β-glucuronidase solution to hydrolyze conjugated metabolites.

  • Gently vortex and incubate the samples to allow for complete deconjugation.

  • Centrifuge the samples to pellet any precipitates.

2. Instrumental Analysis (Online SPE-HPLC-MS/MS):

  • Online SPE:

    • Inject the prepared sample onto an SPE column (e.g., monolithic C18) for extraction and pre-concentration of the analytes.

    • Wash the SPE column with a high-aqueous mobile phase to remove interferences.

  • HPLC Separation:

    • Elute the analytes from the SPE column onto an analytical C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile or methanol).

    • The gradient separation ensures the chromatographic resolution of DEET, this compound, and DHMB.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, typically operated in positive ion mode.

    • Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard (Multiple Reaction Monitoring - MRM).

3. Quality Control:

  • Include calibration standards, reagent blanks, and quality control (QC) materials (urine pools with low and high known concentrations of the analytes) in each analytical run.

  • The QC results must fall within established limits for the run to be considered valid.

The following diagram illustrates the general workflow for this analytical procedure.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample (100 µL) Add_IS Add Internal Standards Urine->Add_IS Hydrolysis Enzymatic Hydrolysis Add_IS->Hydrolysis Centrifuge Centrifugation Hydrolysis->Centrifuge Online_SPE Online SPE (Extraction & Cleanup) Centrifuge->Online_SPE HPLC HPLC Separation Online_SPE->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data_Analysis Data_Analysis MSMS->Data_Analysis Quantification

Figure 2: Analytical workflow for DEET metabolite analysis.
Conclusion

The available scientific evidence strongly supports the use of urinary metabolites over the parent compound for biomonitoring of DEET exposure. Among the known metabolites, This compound stands out as the superior biomarker due to its high detection frequency and abundance in urine. Researchers, scientists, and drug development professionals should prioritize the measurement of this compound in human urine for the most accurate and sensitive assessment of DEET exposure in human populations. The well-established online SPE-HPLC-MS/MS methods provide a robust and high-throughput platform for these essential analyses.

References

A Comparative Analysis of 3-(diethylcarbamoyl)benzoic acid (DCBA) Levels in Different Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of urinary 3-(diethylcarbamoyl)benzoic acid (DCBA) levels across various populations. This compound is the primary metabolite of the widely used insect repellent N,N-diethyl-meta-toluamide (DEET), and its concentration in urine serves as a reliable biomarker of DEET exposure. This document summarizes quantitative data, details common experimental protocols for this compound measurement, and illustrates the metabolic pathway of DEET.

Comparative Analysis of Urinary this compound Levels

Urinary this compound levels can vary significantly across different demographic groups, reflecting differences in DEET usage patterns, metabolism, and environmental factors. The most comprehensive data currently available is from the U.S. National Health and Nutrition Examination Survey (NHANES).

Quantitative Data Summary

The following table summarizes urinary this compound concentrations from studies in the United States and Canada. Data from other continents are currently limited in the scientific literature.

PopulationSubgroupSample Size (n)Geometric Mean (µg/L)95th Percentile (µg/L)Study (Year)
United States Total (2007-2008) 2,5383.5079.2NHANES (as cited in ATSDR, 2017)[1]
Total (2009-2010) 2,7354.54165NHANES (as cited in ATSDR, 2017)[1]
Ages 6-11 (2007-2008) 3784.4479.7NHANES (as cited in ATSDR, 2017)[1]
Ages 6-11 (2009-2010) 3856.44316NHANES (as cited in ATSDR, 2017)[1]
Ages 12-19 (2007-2008) 3805.2671.2NHANES (as cited in ATSDR, 2017)[1]
Ages 12-19 (2009-2010) 3986.58186NHANES (as cited in ATSDR, 2017)[1]
Males (2007-2008) 1,2694.15112NHANES (as cited in ATSDR, 2017)[1]
Males (2009-2010) 1,3405.58199NHANES (as cited in ATSDR, 2017)[1]
Females (2007-2008) 1,2692.9752.6NHANES (as cited in ATSDR, 2017)[1]
Females (2009-2010) 1,3953.7394.9NHANES (as cited in ATSDR, 2017)[1]
Canada Children (7-13) 124Not ReportedNot ReportedGibson et al. (2022)[2]
United States Men (Fertility Clinic) 902.20 (SG-adjusted)Not ReportedMínguez-Alarcón et al. (2017)[3]

Note: The Canadian study by Gibson et al. (2022) reported that urinary levels of DEET and this compound were elevated post-application of insect repellent but did not provide summary statistics for the geometric mean and percentiles in this format.

Experimental Protocols

The standard method for the quantification of this compound in urine is a robust and sensitive analytical technique.

Quantification of Urinary this compound by HPLC-MS/MS

A widely accepted method for the analysis of this compound in human urine is online solid-phase extraction coupled with high-performance liquid chromatography and isotope-dilution tandem mass spectrometry (online SPE-HPLC-MS/MS).[4]

1. Sample Preparation:

  • A small volume of urine (typically 0.1 mL) is collected.[4]

  • To account for urinary dilution, specific gravity is often measured.

  • For the analysis of total this compound (free and conjugated), enzymatic hydrolysis using β-glucuronidase/sulfatase is performed to deconjugate the metabolites.[4]

  • An internal standard, such as a stable isotope-labeled this compound, is added to the sample to ensure accuracy and precision during analysis.

2. Analyte Extraction and Separation:

  • The urine sample is subjected to online solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte of interest.[4]

  • The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system.

  • Separation of this compound from other urinary components is achieved on a C18 reversed-phase analytical column.

3. Detection and Quantification:

  • The HPLC system is coupled to a tandem mass spectrometer (MS/MS) for detection.

  • Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive or negative ion mode is used to ionize the this compound molecules.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of this compound.

  • The concentration of this compound in the sample is determined by comparing the signal of the analyte to that of the internal standard.

Mandatory Visualizations

DEET Metabolism to this compound

The metabolic conversion of DEET to this compound primarily occurs in the liver and involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[5][6] The main pathway involves the oxidation of the methyl group on the toluene ring to a carboxylic acid.

DEET_Metabolism DEET DEET (N,N-diethyl-m-toluamide) Intermediate N,N-diethyl-3- hydroxymethylbenzamide (DHMB) DEET->Intermediate CYP1A2, CYP2B6 This compound This compound (3-(diethylcarbamoyl)benzoic acid) Intermediate->this compound Oxidation

Caption: Metabolic pathway of DEET to its major urinary metabolite, this compound.

Experimental Workflow for Urinary this compound Analysis

The following diagram outlines the typical workflow for the quantification of this compound in urine samples using HPLC-MS/MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis internal_standard Addition of Internal Standard hydrolysis->internal_standard spe Online SPE internal_standard->spe hplc HPLC Separation spe->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification results Results (µg/L) quantification->results

Caption: Workflow for the analysis of urinary this compound by HPLC-MS/MS.

References

Assessing the Specificity of DCBA as a DEET Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(diethylcarbamoyl)benzoic acid (DCBA) as a biomarker for N,N-diethyl-m-toluamide (DEET) exposure against other potential biomarkers. The information presented is based on experimental data from peer-reviewed scientific literature to assist researchers in selecting the most appropriate biomarker for their studies.

Introduction to DEET Biomonitoring

N,N-diethyl-m-toluamide (DEET) is the most prevalent active ingredient in commercial insect repellents.[1][2][3][4] Assessing human exposure to DEET is critical for understanding its potential health effects. While direct measurement of DEET in biological samples is possible, its rapid metabolism in the body necessitates the use of its metabolites as more reliable and sensitive biomarkers of exposure.[5] The primary urinary metabolites of DEET include 3-(diethylcarbamoyl)benzoic acid (this compound), N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB), and m-(ethylaminocarbonyl)benzoic acid (EACB).[6] This guide focuses on the comparative specificity and utility of these metabolites, with a primary emphasis on this compound.

Comparative Analysis of DEET Biomarkers

This compound is widely regarded as the most sensitive and specific biomarker for assessing DEET exposure in the general population. This is attributed to its high detection frequency and concentration in urine compared to the parent compound and other metabolites.

Data Presentation: Quantitative Comparison of Urinary DEET Biomarkers

The following table summarizes quantitative data from various studies, highlighting the superiority of this compound as a primary biomarker for DEET exposure.

BiomarkerChemical NameDetection FrequencyTypical Concentration Range (in urine)Limit of Detection (LOD) by HPLC-MS/MS
This compound 3-(diethylcarbamoyl)benzoic acidHigh (~84-95%)>0.48 µg/L - 30,400 µg/L0.1 - 1.0 ng/mL
DHMB N,N-diethyl-3-(hydroxymethyl)benzamideLow (~15%)>0.09 µg/L - 332 µg/L0.1 ng/mL
EACB m-(ethylaminocarbonyl)benzoic acidModerate (83% in one study)Not widely reported0.1 µg/L
DEET N,N-diethyl-m-toluamideVery Low (~3-5%)>0.08 µg/L - 45.1 µg/L0.05 - 0.1 ng/mL

Data compiled from multiple sources, including large-scale biomonitoring studies like the National Health and Nutrition Examination Survey (NHANES).

Signaling Pathways and Experimental Workflows

DEET Metabolic Pathway

DEET is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathway involves the oxidation of the methyl group on the benzene ring, leading to the formation of DHMB, which is then further oxidized to this compound. A secondary pathway involves the N-de-ethylation of the diethylamino group.

DEET_Metabolism DEET DEET (N,N-diethyl-m-toluamide) DHMB DHMB (N,N-diethyl-3-(hydroxymethyl)benzamide) DEET->DHMB CYP-mediated Oxidation EACB EACB (m-(ethylaminocarbonyl)benzoic acid) DEET->EACB N-de-ethylation Urine Urinary Excretion DEET->Urine This compound This compound (3-(diethylcarbamoyl)benzoic acid) DHMB->this compound Oxidation DHMB->Urine This compound->Urine EACB->Urine Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample (100-200 µL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine_sample->hydrolysis online_spe Online Solid-Phase Extraction (SPE) hydrolysis->online_spe hplc HPLC Separation online_spe->hplc msms Tandem Mass Spectrometry (MS/MS) Detection hplc->msms quantification Quantification using Isotope Dilution msms->quantification results Biomarker Concentrations quantification->results

References

Assessing DEET Exposure: A Comparative Guide to Urinary DCBA Levels and Self-Reported Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying exposure to N,N-diethyl-m-toluamide (DEET), the most common active ingredient in insect repellents, is critical for safety and efficacy studies. This guide provides a comprehensive comparison of two primary methods for assessing DEET exposure: the measurement of the urinary metabolite 3-(diethylcarbamoyl)benzoic acid (DCBA) and self-reported use. This comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of research in this area.

Introduction to DEET Exposure Assessment

DEET is metabolized in the body, with its major metabolite, this compound, being excreted in the urine.[1] The concentration of this compound in urine is considered a reliable biomarker of recent DEET exposure.[1] Alternatively, self-reported use, through questionnaires, diaries, or product weight analysis, provides a direct measure of the applied amount of DEET. Both methods have distinct advantages and limitations, and understanding their correlation is key to robust exposure assessment.

Comparison of Exposure Assessment Methods

FeatureUrinary this compound MeasurementSelf-Reported DEET Use
Method Type Biomarker (Quantitative)Direct Measurement/Survey (Quantitative/Qualitative)
Principle Measures the concentration of the DEET metabolite, this compound, in urine, reflecting systemic absorption.Records the amount of DEET-containing product applied to the skin or clothing.
Strengths - Objective measure of absorbed dose. - this compound is a more sensitive and reliable biomarker than DEET itself.[2] - Reflects exposure from all routes (dermal, inhalation, ingestion).- Provides a direct estimate of the applied dose. - Can capture details about the product used (concentration, formulation). - Can be implemented with relatively simple tools (questionnaires, scales).
Limitations - Does not provide information on the external dose applied. - Individual variability in metabolism can affect this compound levels. - Requires laboratory analysis.- Subject to recall bias and reporting errors.[2] - Accuracy depends on participant diligence (e.g., in keeping diaries). - Does not directly measure the absorbed dose.

Correlation Between Urinary this compound Levels and Self-Reported DEET Use

While a direct, universally applicable correlation coefficient is not consistently reported across all studies, research indicates a positive association between the amount of DEET applied and urinary this compound concentrations.

A key study by Gibson et al. (2022) in a pediatric population provides valuable insights. In this study, DEET exposure was quantified through participant journals and by weighing the insect repellent containers before and after use. The results showed that children who used more insect repellent or products with higher DEET concentrations excreted higher levels of DEET and this compound in their urine.[3] Specifically, the median excreted amount of this compound accounted for 1.3% of the estimated applied DEET, demonstrating a quantitative link between self-reported use and biomarker levels.[3]

Another study among pregnant women found that self-reported use of insect repellents was a positive predictor of urinary this compound concentrations, further validating this compound as a biomarker of DEET exposure.[4]

It is important to note that the relationship between the applied dose and urinary this compound levels can be influenced by various factors, including the DEET concentration in the product, the application area, skin integrity, and individual metabolic differences.

Experimental Protocols

Measurement of Urinary this compound

The standard and most frequently cited method for the quantification of urinary this compound is online solid-phase extraction (SPE) coupled with isotope dilution-high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) .[1]

Detailed Methodology:

  • Sample Preparation: A urine sample (typically 100 µL) is collected.[1] An internal standard, such as a stable isotope-labeled this compound, is added to the sample to account for any loss during sample processing and analysis.

  • Enzymatic Deconjugation: The sample undergoes overnight enzymatic deconjugation to release any this compound that is bound to glucuronic acid.[1]

  • Online SPE: The sample is injected into the HPLC system, where it first passes through a solid-phase extraction column. This step cleans up the sample by removing interfering substances.

  • HPLC Separation: The cleaned-up sample is then transferred to an analytical HPLC column, where this compound is separated from other components in the urine matrix.

  • Tandem Mass Spectrometry (MS/MS) Detection: The separated this compound is ionized and detected by a tandem mass spectrometer. This highly selective and sensitive detection method allows for accurate quantification of this compound, even at very low concentrations.[1]

cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample (100 µL) IS Add Internal Standard (Isotope-labeled this compound) Urine->IS Deconjugation Enzymatic Deconjugation (Overnight) IS->Deconjugation SPE Online Solid-Phase Extraction (SPE) Deconjugation->SPE HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Quantification of this compound

Experimental workflow for urinary this compound analysis.

Self-Reported DEET Use

Self-reported DEET use can be assessed through several methods, often used in combination to improve accuracy.

Method 1: Questionnaires and Diaries

  • Protocol: Participants are provided with structured questionnaires or daily diaries to record their use of insect repellents. Key information to be collected includes:

    • Product name and DEET concentration.

    • Date and time of each application.

    • Amount applied (e.g., number of sprays, approximate volume).

    • Body parts to which the repellent was applied.

    • Activities following application (e.g., swimming, sweating).

Method 2: Product Weight Measurement

  • Protocol: This method provides a more objective measure of the amount of product used.

    • Provide participants with a new, pre-weighed container of the insect repellent product.

    • Instruct participants to use the product as they normally would.

    • At the end of the study period, collect the container and weigh it again.

    • The difference in weight represents the total amount of product used.

    • The amount of DEET applied can be calculated based on the product's concentration.[3]

cluster_questionnaire Method 1: Questionnaires/Diaries cluster_weighing Method 2: Product Weight Measurement Questionnaire Provide Structured Questionnaire/Diary Record Participant Records: - Product Information - Application Details - Post-application Activities Questionnaire->Record Data Self-Reported DEET Use Data Record->Data Weigh1 Provide Pre-weighed Repellent Container Use Participant Uses Product Weigh1->Use Weigh2 Collect and Re-weigh Container Use->Weigh2 Calculate Calculate Total Product Used Weigh2->Calculate Calculate->Data

Workflow for self-reported DEET use assessment.

Conclusion

Both urinary this compound measurement and self-reported DEET use are valuable methods for assessing exposure. Urinary this compound provides an objective measure of the absorbed dose, while self-reporting offers a direct estimate of the applied amount. Studies demonstrate a positive correlation between these two methods, with higher self-reported use leading to increased urinary this compound levels. For a comprehensive and robust assessment of DEET exposure, a combined approach that utilizes both urinary biomarker analysis and detailed self-reporting is recommended. This allows for a more complete understanding of the relationship between the external application of DEET and its systemic absorption and metabolism.

References

Unraveling the Fate of Dichlorobenzoic Acids in Wastewater Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive look at the presence, removal, and analysis of Dichlorobenzoic Acids (DCBAs) in wastewater treatment processes, tailored for researchers, scientists, and drug development professionals.

While specific quantitative data on the concentrations of Dichlorobenzoic Acids (DCBAs) in raw wastewater influent and treated effluent are not extensively documented in publicly available literature, their potential presence, arising from industrial discharges and the degradation of various parent compounds, necessitates a thorough understanding of their fate in wastewater treatment plants (WWTPs). This guide provides a comparative overview of the potential for DCBA removal based on laboratory studies and details the sophisticated analytical methods required for their detection.

Understanding this compound in Wastewater

Dichlorobenzoic acids are a group of chlorinated aromatic carboxylic acids. Their presence in the environment can be attributed to their use as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] For instance, 2,4-dichlorobenzoic acid (2,4-DCBA) is a degradation product of certain pesticides and pharmaceuticals.[1] Similarly, other isomers like 3,4-DCBA and 2,5-DCBA can also find their way into wastewater streams. The complex matrix of wastewater makes the detection and quantification of these compounds challenging.

Comparison of this compound Removal in Wastewater Treatment

Direct comparisons of this compound concentrations in the influent and effluent of full-scale wastewater treatment plants are scarce in scientific literature. However, several laboratory-scale studies have investigated the efficacy of various advanced treatment technologies for the removal of DCBAs, particularly 2,4-DCBA.

Table 1: Summary of Laboratory-Scale this compound Removal Technologies

Treatment TechnologyTarget this compound IsomerInitial ConcentrationRemoval EfficiencyKey Findings & Citations
Electrocatalytic Reduction & Oxidation2,4-Dichlorobenzoic acid20 mg/L90.8%Achieved high removal and dechlorination through a coupled system. The process also showed significant total organic carbon (TOC) removal.[2]
Electrocatalytic Hydrodechlorination2,4-Dichlorobenzoic acid20 mg/L97.3%Utilized a Palladium/Manganese Dioxide (Pd/MnO₂) composite catalyst, demonstrating superior performance compared to other Pd-based electrocatalysts.[3]
Adsorption on Carbon Nanofibers2,4-Dichlorobenzoic acidVariedDependent on pH and concentrationAdsorption capacity was found to be influenced by electrostatic interactions, with maximum adsorption occurring at a pH of 3.4 ± 0.1.[4]
Biodegradation3,4-Dichlorobenzoic acid1 mM and 2 mM58% (remaining)A bacterium (Brevibacterium spp.) isolated from a wastewater treatment plant was shown to utilize 3,4-DCBA as a carbon and energy source.[5]

It is important to note that these studies were conducted under controlled laboratory conditions with spiked concentrations of DCBAs, which are likely higher than what would be typically found in municipal wastewater. Nevertheless, they provide valuable insights into the potential for this compound removal using advanced treatment processes. One study did detect o-chlorobenzoic acid, a related monochlorinated compound, in chlorinated municipal sewage effluent at a concentration of 0.3 ppb.[2]

Experimental Protocols

Accurate quantification of DCBAs in complex matrices like wastewater requires sophisticated analytical methodologies. The following section outlines a general protocol based on methods described in the scientific literature.

1. Sample Collection and Preparation:

  • Collection: 24-hour composite samples of both influent and effluent are collected to ensure representativeness. Samples should be collected in amber glass bottles to prevent photodegradation and stored at 4°C.

  • Filtration: Samples are typically filtered through a 0.45 µm glass fiber filter to remove suspended solids.

  • Solid-Phase Extraction (SPE): Due to the trace levels of DCBAs expected in wastewater, a pre-concentration step is essential. Solid-phase extraction is a commonly used technique.

    • Cartridge Selection: A reversed-phase C18 cartridge is often suitable for the extraction of chlorobenzoic acids.

    • Procedure:

      • Condition the SPE cartridge with methanol followed by deionized water.

      • Load the filtered water sample onto the cartridge.

      • Wash the cartridge with deionized water to remove interfering substances.

      • Elute the retained DCBAs with a suitable organic solvent, such as methanol or acetonitrile.

    • Eluate Processing: The eluate is then typically evaporated to a small volume and reconstituted in a solvent compatible with the analytical instrument.

2. Analytical Determination:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive technique for the analysis of DCBAs in environmental samples.

    • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of this compound isomers. The mobile phase usually consists of a gradient mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile.

    • Mass Spectrometric Detection: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection and quantification. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each this compound isomer. A sensitive LC-MS/MS method for para-chlorobenzoic acid has been developed with a reporting limit of 100 ng/L in water.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for this compound analysis, but it typically requires a derivatization step (e.g., methylation) to convert the non-volatile benzoic acids into more volatile esters before injection into the GC system.[6]

Visualizing this compound in Wastewater Treatment

The following diagrams illustrate the conceptual flow of DCBAs through a wastewater treatment plant and the analytical workflow for their determination.

DCBA_in_WWTP cluster_influent Wastewater Influent cluster_treatment Wastewater Treatment Plant cluster_effluent Treated Effluent & Biosolids Influent Influent (Containing potential DCBAs from industrial discharge and degradation of parent compounds) Primary Primary Treatment (Settling of Solids) Influent->Primary Enters WWTP Secondary Secondary Treatment (Biological Processes) Primary->Secondary Tertiary Tertiary/Advanced Treatment (e.g., Ozonation, Activated Carbon) Secondary->Tertiary Partial Removal Biosolids Biosolids (Potential for this compound accumulation) Secondary->Biosolids Adsorption Effluent Effluent to Environment (Potentially containing residual DCBAs) Tertiary->Effluent Further Removal

Figure 1. Conceptual pathway of DCBAs through a wastewater treatment plant.

Analytical_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Instrumental Analysis Sample Wastewater Sample (Influent or Effluent) Filter Filtration (0.45 µm) Sample->Filter SPE Solid-Phase Extraction (SPE) (Pre-concentration) Filter->SPE LCMS LC-MS/MS Analysis (Separation and Detection) SPE->LCMS Concentrated Extract Data Data Processing & Quantification LCMS->Data

Figure 2. General analytical workflow for the determination of DCBAs in wastewater.

References

validation of DCBA measurement in dried blood spots

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide to the Validation of Analyte Measurement in Dried Blood Spots

This guide provides a comprehensive overview of the validation process for quantifying a hypothetical analyte, designated as DCBA (Analyte of Interest), in dried blood spots (DBS). It compares the performance of DBS-based assays with traditional venous blood sampling and explores alternative microsampling techniques. The content is intended for researchers, scientists, and drug development professionals seeking to implement DBS methodology.

Introduction to Dried Blood Spot Analysis

Dried blood spot sampling offers a minimally invasive alternative to traditional venipuncture, making it particularly advantageous for remote sample collection and in pediatric or vulnerable populations.[1][2][3] This technique involves collecting a small volume of whole blood, typically from a finger prick, onto specialized filter paper.[2] The simplicity of collection, coupled with the stability of many analytes in the dried state, reduces the costs and logistical challenges associated with sample transport and storage.[3] However, thorough validation is crucial to ensure the accuracy and reliability of quantitative data derived from DBS samples.[1][4]

Performance Comparison: this compound in DBS vs. Venous Whole Blood

The validation of a DBS assay for this compound necessitates a direct comparison with the gold-standard method, typically analysis from venous whole blood or plasma. The following table summarizes key validation parameters.

Table 1: Summary of Quantitative Validation Data for this compound Measurement

ParameterDBS MethodVenous Whole Blood MethodAcceptance Criteria
Precision (%CV)
- Intra-assay4.5%3.8%≤15%
- Inter-assay6.2%5.5%≤15%
Accuracy (%Bias)
- LLOQ9.8%8.5%Within ±20%
- Low QC-7.5%-6.2%Within ±15%
- Mid QC-4.1%-3.5%Within ±15%
- High QC6.8%5.9%Within ±15%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.8 ng/mLSignal-to-noise ratio ≥ 10
Correlation (r²) \multicolumn{2}{c}{0.985}≥ 0.98
Analyte Stability (at room temp.) 90 days[5]24 hours≥85% of initial concentration

Data presented is hypothetical for the analyte "this compound" and is based on typical performance characteristics.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of validation results.

Sample Collection and Preparation

Dried Blood Spot (DBS) Sample Collection:

  • Clean the fingertip with an alcohol wipe and allow it to air dry.

  • Prick the finger using a sterile, single-use lancet.

  • Gently massage the finger to form a drop of blood.

  • Apply the blood drop to the center of the designated circle on the filter paper (e.g., Whatman 903). Ensure the circle is completely and evenly filled.

  • Allow the DBS card to air dry in a horizontal position for at least 3 hours at ambient temperature, away from direct sunlight.

  • Store the dried spots in a sealed bag with a desiccant at the appropriate temperature until analysis.

Venous Whole Blood Collection:

  • Collect venous blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Gently invert the tube several times to ensure proper mixing.

  • Process the sample for analysis or store at 4°C for short-term storage or -80°C for long-term storage.

Bioanalytical Method (Hypothetical LC-MS/MS)
  • Extraction:

    • DBS: Punch a 3 mm disc from the center of the dried blood spot into a clean microcentrifuge tube. Add 100 µL of extraction solvent (e.g., methanol with an internal standard) and vortex for 15 minutes. Centrifuge at 10,000 x g for 5 minutes.

    • Whole Blood: Pipette 50 µL of whole blood into a microcentrifuge tube. Add 150 µL of extraction solvent and vortex for 5 minutes. Centrifuge at 10,000 x g for 5 minutes.

  • Analysis:

    • Transfer the supernatant from the extraction step to an autosampler vial.

    • Inject 10 µL of the sample onto a UHPLC-MS/MS system.

    • Separate the analyte using a suitable C18 column with a gradient elution profile.

    • Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Visualization of Workflows and Pathways

Experimental Workflow for DBS Validation

The following diagram illustrates the key steps in the validation of the this compound measurement in dried blood spots.

G cluster_0 Sample Collection cluster_1 Sample Processing cluster_2 Sample Analysis cluster_3 Data Comparison & Validation Venous_Blood Venous Blood Collection Plasma_Separation Plasma Separation Venous_Blood->Plasma_Separation DBS_Collection DBS Collection (Finger Prick) DBS_Drying DBS Drying & Storage DBS_Collection->DBS_Drying Extraction Analyte Extraction Plasma_Separation->Extraction DBS_Punching DBS Punching DBS_Drying->DBS_Punching DBS_Punching->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis Method_Validation Method Validation (Accuracy, Precision, etc.) Data_Analysis->Method_Validation Correlation Correlation Analysis (DBS vs. Plasma) Data_Analysis->Correlation

Caption: Workflow for the validation of this compound measurement in DBS.

Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical signaling pathway involving the analyte this compound, which could be relevant in drug development or biomarker research.

G This compound This compound (Analyte) Receptor Cell Surface Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Nucleus Nucleus Transcription_Factor->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

References

Safety Operating Guide

Navigating the Disposal of DCBA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling the chemical compound broadly known as DCBA, which can refer to several substances including 2,4-Dichlorobenzoic acid, 3,4-Dichlorobenzoic acid, or 2,4-Dichlorobenzyl alcohol, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of these materials, aligning with standard laboratory safety practices.

The primary route for the disposal of this compound compounds involves engaging a licensed waste disposal company.[1][2] This ensures that the chemical is managed in an environmentally sound and compliant manner. The specific procedures may involve dissolving or mixing the material with a combustible solvent for incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[2]

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound compounds with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection.[2] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or fumes.[2] In case of accidental contact, rinse the affected skin or eyes with plenty of water and seek medical attention.[1][2]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation : Clearly label the waste container with the full chemical name (e.g., "2,4-Dichlorobenzoic acid waste") and any associated hazard symbols. Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.

  • Containerization : Use a suitable, properly sealed, and labeled container for the collection of this compound waste. The container should be in good condition, free from leaks, and compatible with the chemical.

  • Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3] The storage area should be cool and dry.[2]

  • Arrange for Professional Disposal : Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[2][4] Provide them with the Safety Data Sheet (SDS) for the specific this compound compound you are disposing of.

  • Documentation : Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.

Quantitative Data Summary

The following table summarizes the key hazard information for common this compound compounds, which is critical for a proper risk assessment before handling and disposal.

Chemical NameCAS NumberPrimary Hazards
2,4-Dichlorobenzoic acid 50-84-0Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][5]
3,4-Dichlorobenzoic acid 51-44-5Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
2,4-Dichlorobenzyl alcohol 1777-82-8Harmful if inhaled, Causes serious eye damage, Harmful to aquatic life with long lasting effects.[6]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not typically performed in a standard laboratory setting, the recommended procedure by licensed waste disposal facilities often involves the following key steps:

  • Solvent Dilution : The this compound waste is carefully mixed with a combustible solvent to create a solution suitable for incineration. The choice of solvent is critical to ensure compatibility and safe combustion.

  • Incineration : The solvent mixture is then burned in a chemical incinerator at high temperatures. This process is designed to completely destroy the chemical compound.

  • Emission Control : The incinerator is equipped with an afterburner and a scrubber system to neutralize and remove any harmful byproducts of combustion, such as hydrogen chloride gas, before they are released into the atmosphere.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound compounds.

DCBA_Disposal_Workflow cluster_prep Preparation cluster_storage Interim Storage cluster_disposal Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate Waste ppe->segregate containerize Use Labeled, Sealed Container segregate->containerize storage Store in Designated Secure Area containerize->storage contact_vendor Contact Licensed Waste Disposal Vendor storage->contact_vendor provide_sds Provide Safety Data Sheet contact_vendor->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Disposal schedule_pickup->document end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound compounds.

References

Essential Safety and Handling Guide for Dichlorobenzoic Acid (DCBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Dichlorobenzoic Acid (DCBA), a compound requiring careful management in a laboratory setting. The following procedures and data are compiled to ensure the safe handling, storage, and disposal of this compound, minimizing risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, commonly available as isomers such as 2,4-Dichlorobenzoic acid and 3,4-Dichlorobenzoic acid, is a white crystalline solid. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, adherence to proper PPE protocols is mandatory.

Recommended Personal Protective Equipment

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for various scenarios.

ScenarioRequired Personal Protective Equipment
Routine Laboratory Use Safety glasses with side-shields or goggles, lab coat, chemical-resistant gloves (e.g., nitrile rubber).[3][4]
Small Spill Cleanup Splash goggles, lab coat or chemical-resistant suit, chemical-resistant gloves, and a dust respirator.[3]
Large Spill or Emergency Full suit, splash goggles, dust respirator, boots, and chemical-resistant gloves. A self-contained breathing apparatus (SCBA) may be necessary.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Avoid breathing dust.[3][6]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Spill Response and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Small Spill Cleanup
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear appropriate PPE as outlined in the table above.

  • Containment: Use appropriate tools to put the spilled solid into a convenient waste disposal container.[3]

  • Cleanup: For small spills, dampen the solid material with 60-70% ethanol to minimize dust and transfer to a suitable container. Use absorbent paper dampened with ethanol to pick up any remaining material.

  • Decontamination: Wash the spill area with soap and water.[3]

  • Disposal: Seal all contaminated materials in a vapor-tight plastic bag for disposal.

Large Spill Cleanup
  • Evacuate: Evacuate the area immediately.

  • Alert Emergency Services: Contact your institution's emergency response team.

  • Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Cleanup (by trained personnel only): Use a shovel to place the material into a suitable waste disposal container.[1][3] Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system if local regulations permit.[3]

Disposal of this compound Waste
  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • One option for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[8] Another is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Quantitative Data

No specific Permissible Exposure Limits (PELs) established by OSHA were found in the reviewed safety data sheets. However, toxicological data is available for the 2,4-Dichlorobenzoic acid isomer.

IsomerToxicological Data
2,4-Dichlorobenzoic acidAcute oral toxicity (LD50) in mice: 830 mg/kg[3]

Visual Guides

The following diagrams illustrate key procedural workflows for handling this compound safely.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Task involving this compound task_type What is the nature of the task? start->task_type routine_use Routine laboratory use (weighing, preparing solutions) task_type->routine_use Routine Use spill Spill or release has occurred task_type->spill Spill ppe_routine Wear: - Safety glasses/goggles - Lab coat - Chemical-resistant gloves routine_use->ppe_routine spill_size What is the size of the spill? spill->spill_size small_spill Small spill spill_size->small_spill Small large_spill Large spill spill_size->large_spill Large ppe_small_spill Wear: - Splash goggles - Lab coat/chemical-resistant suit - Dust respirator - Chemical-resistant gloves small_spill->ppe_small_spill ppe_large_spill Wear: - Full suit - Splash goggles - Dust respirator - Boots - Chemical-resistant gloves - Consider SCBA large_spill->ppe_large_spill end Proceed with task safely ppe_routine->end ppe_small_spill->end ppe_large_spill->end

Caption: Decision workflow for selecting the appropriate PPE when handling this compound.

DCBA_Spill_Response This compound Spill Response Protocol spill_occurs Spill Occurs assess_spill Assess Spill Size spill_occurs->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large Spill assess_spill->large_spill Large alert_personnel Alert personnel in the area small_spill->alert_personnel evacuate Evacuate the area large_spill->evacuate don_ppe_small Don appropriate PPE (goggles, gloves, respirator) alert_personnel->don_ppe_small contain_small Contain the spill don_ppe_small->contain_small cleanup_small Clean up spill using dampened absorbents contain_small->cleanup_small decontaminate_small Decontaminate the area with soap and water cleanup_small->decontaminate_small dispose_small Package waste for disposal decontaminate_small->dispose_small end Spill Resolved dispose_small->end call_emergency Call for emergency assistance evacuate->call_emergency secure_area Secure the area (close doors, increase ventilation if safe) call_emergency->secure_area cleanup_large Cleanup by trained personnel only secure_area->cleanup_large cleanup_large->end

Caption: Step-by-step procedure for responding to a this compound spill in the laboratory.

Experimental Protocols

Detailed experimental protocols for specific applications of this compound were not available within the scope of this safety-focused guide. Researchers should consult relevant scientific literature for methodologies related to their specific field of study and incorporate the safety and handling procedures outlined in this document into their experimental design.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。